Product packaging for 5-Thiazolamine hydrochloride(Cat. No.:CAS No. 942631-51-8)

5-Thiazolamine hydrochloride

Cat. No.: B1393155
CAS No.: 942631-51-8
M. Wt: 136.6 g/mol
InChI Key: WFJPRXNQDKBTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Thiazolamine hydrochloride, a derivative of the versatile thiazole heterocycle, serves as a valuable building block in organic synthesis and medicinal chemistry research. The thiazole ring is a privileged scaffold in drug design, noted for its aromaticity and presence in a wide range of bioactive molecules . This compound is particularly useful for constructing novel chemical entities for pharmacological screening. Its primary research application lies in its role as a synthetic intermediate for the development of biologically active molecules. Thiazole derivatives, and aminothiazoles in particular, demonstrate a broad and diverse spectrum of biological activities, making them key motifs in the search for new therapeutic agents . Research indicates that compounds containing the thiazole nucleus have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents, among others . Furthermore, the aminothiazole structure is a recognized component in drugs targeting the central nervous system (CNS) . The molecular structure of the thiazole ring, which includes both sulfur and nitrogen atoms, allows for various chemical modifications and interactions with biological targets . As such, this compound provides researchers with a critical starting point for generating novel compounds in hit-to-lead optimization campaigns and for probing complex biochemical pathways. Handling Note: For safe handling, always refer to the Safety Data Sheet (SDS) before use. Intended Use: This product is provided "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5ClN2S B1393155 5-Thiazolamine hydrochloride CAS No. 942631-51-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S.ClH/c4-3-1-5-2-6-3;/h1-2H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJPRXNQDKBTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674225
Record name 1,3-Thiazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942631-51-8
Record name 5-Thiazolamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942631-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Thiazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 942631-51-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Thiazolamine Hydrochloride: Structure, Analysis, and Scientific Application

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working with 5-Thiazolamine hydrochloride. It provides an in-depth exploration of its chemical structure, core analytical methodologies for characterization and purity assessment, and essential considerations for its handling and use. The protocols and insights herein are grounded in established scientific principles to ensure reliability and reproducibility in a laboratory setting.

Section 1: Chemical Identity and Physicochemical Properties

This compound is the salt form of 5-aminothiazole, a heterocyclic amine that serves as a crucial building block in medicinal chemistry. The thiazole ring is a "privileged scaffold," frequently incorporated into molecules with a wide range of biological activities, including antimicrobial and anticancer properties.[1] Understanding the fundamental properties of this starting material is the first step in any successful research and development workflow.

The molecule consists of a five-membered aromatic ring containing both sulfur and nitrogen, with an amine substituent at the C5 position.[2] The hydrochloride salt form is typically supplied to enhance stability and improve solubility in aqueous media, which is a critical consideration for both reaction chemistry and biological assays.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1,3-thiazol-5-amine;hydrochloride[2]
Synonyms 5-Aminothiazole HCl, Thiazol-5-ylamine hydrochloride[3][4]
CAS Number 942631-51-8[2][3]
Molecular Formula C₃H₅ClN₂S[2]
Molecular Weight 136.60 g/mol [2][5]
Appearance White to light yellow solid[4]
Storage Store under inert atmosphere, -20°C in a freezer[4]

Section 2: Synthesis Fundamentals and Impurity Profiling

A contextual understanding of the synthesis of 5-thiazolamine is critical for the analytical scientist. It informs the potential impurity profile, which is essential for developing robust, specific analytical methods. While numerous synthetic routes exist, a common laboratory-scale preparation involves the acid-catalyzed deprotection of a carbamate-protected precursor.[3]

A typical reaction involves treating tert-butyl thiazole-5-carbamate with a strong acid, such as hydrochloric acid in dioxane, to cleave the Boc protecting group.[3] Classical methods like the Hantzsch thiazole synthesis or the Cook-Heilbron synthesis are also foundational for creating the core 5-aminothiazole ring system.[6][7]

Potential Process-Related Impurities Include:

  • Unreacted starting materials (e.g., tert-butyl thiazole-5-carbamate).

  • Byproducts from side reactions.

  • Residual solvents (e.g., dioxane, methanol).

The analytical methods described below must be capable of resolving the active pharmaceutical ingredient (API) from these potential contaminants.

synthesis_workflow start Boc-Protected 5-Aminothiazole reagent 4N HCl in Dioxane Methanol, 0°C to RT start->reagent reaction Deprotection Reaction (3 hours) reagent->reaction workup Solvent Removal (Reduced Pressure) reaction->workup Reaction complete wash Washing (n-pentane) workup->wash product 5-Thiazolamine HCl (Final Product) wash->product fragmentation_pathway parent Parent Ion [M+H]⁺ m/z = 101.02 frag1 Fragment 1 Loss of HCN m/z = 74.00 parent->frag1 - HCN frag2 Fragment 2 Loss of CH₂NS m/z = 43.01 parent->frag2 - C₂H₂N₂

References

An In-depth Technical Guide to the Synthesis of 5-Thiazolamine Hydrochloride: Pathways from Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Thiazolamine and its hydrochloride salt are pivotal intermediates in the synthesis of a multitude of pharmacologically active compounds. The inherent reactivity of the thiazole ring, coupled with the versatile amino group at the 5-position, renders it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of the primary synthetic pathways to 5-thiazolamine hydrochloride, with a focus on the underlying chemical principles and practical experimental considerations. We will delve into the venerable Hantzsch and Cook-Heilbron syntheses, exploring the mechanistic nuances that dictate reaction outcomes. Furthermore, alternative and contemporary synthetic strategies will be examined, offering a broader perspective on the available methodologies. This document is intended to serve as a detailed resource for researchers and professionals engaged in the design and execution of synthetic routes toward this important heterocyclic building block.

Introduction: The Significance of this compound

The thiazole nucleus is a recurring motif in a wide array of natural products and synthetic pharmaceuticals, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of an amino group at the 5-position of the thiazole ring furnishes a key point for further functionalization, making 5-aminothiazole a highly sought-after intermediate in drug discovery and development. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in subsequent synthetic transformations. A thorough understanding of the synthetic routes to this compound is therefore essential for chemists working in these fields.

The Hantzsch Thiazole Synthesis: A Cornerstone Approach

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most fundamental and widely employed methods for the construction of the thiazole ring.[3][4] The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[5][6] For the synthesis of 5-aminothiazole derivatives, this typically involves the reaction of an α-halo-β-carbonyl compound with thiourea.

General Mechanism

The Hantzsch synthesis proceeds through a well-established reaction cascade. The nucleophilic sulfur of the thiourea attacks the electrophilic carbon bearing the halogen, leading to the formation of an S-alkylated isothiourea intermediate. This is followed by an intramolecular cyclization where the nitrogen of the isothiourea attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic thiazole ring.[7]

The choice of an α-halo-β-dicarbonyl compound or its synthetic equivalent is crucial for obtaining the 5-amino-substituted thiazole. The reaction conditions, particularly the choice of solvent and the use of a base or acid catalyst, can significantly influence the reaction rate and the purity of the final product. For instance, the reaction is often carried out in ethanol, and a weak base may be employed to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.[3]

Visualizing the Hantzsch Pathway

Hantzsch_Synthesis start α-Halo-β-carbonyl Compound + Thiourea intermediate1 S-Alkylated Isothiourea Intermediate start->intermediate1 Nucleophilic Attack intermediate2 Cyclic Thiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 5-Aminothiazole Derivative intermediate2->product Dehydration

Caption: The Hantzsch synthesis pathway for 5-aminothiazole derivatives.

Experimental Protocol: Synthesis of 2-Amino-5-ethoxycarbonylthiazole (A Precursor to 5-Aminothiazole)

While a direct, high-yield Hantzsch synthesis of unsubstituted 5-aminothiazole can be challenging due to the reactivity of the starting materials, a common strategy involves the synthesis of a stable derivative that can be subsequently converted to the target compound. The following protocol describes the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related and valuable intermediate.

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Ethanol

  • Water

  • Tetrahydrofuran (THF)

Procedure:

  • Bromination of Ethyl Acetoacetate: In a reaction vessel, dissolve ethyl acetoacetate in a suitable solvent such as dichloromethane or a mixture of water and THF. Cool the solution in an ice bath. Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature below 10 °C. The reaction is typically stirred for a few hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Cyclization with Thiourea: To the crude solution of ethyl 2-bromoacetoacetate, add thiourea. The mixture is then heated to reflux for several hours. The progress of the cyclization can be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in water and neutralized with a base, such as sodium bicarbonate, to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine for the α-bromination of the ketone. It is generally easier and safer to handle than liquid bromine.

  • Solvent: The choice of solvent is critical. For the bromination, a non-polar solvent like dichloromethane is often used. For the cyclization, a protic solvent like ethanol can facilitate the reaction by stabilizing the charged intermediates. A one-pot procedure using a water/THF mixture has also been reported to be efficient.

  • Temperature Control: The initial bromination is an exothermic reaction, and maintaining a low temperature is crucial to prevent side reactions and the formation of di-brominated products. The subsequent cyclization step requires heating to overcome the activation energy barrier for the intramolecular reaction and dehydration.

  • Neutralization: The reaction generates hydrobromic acid as a byproduct. Neutralization with a weak base like sodium bicarbonate is necessary to isolate the free base of the aminothiazole product, which is often a solid.

The Cook-Heilbron Synthesis: A Milder Alternative

Discovered by Cook, Heilbron, and Levy in 1947, the Cook-Heilbron synthesis provides a valuable alternative route to 5-aminothiazoles, often under milder conditions than the Hantzsch synthesis.[8] This method involves the reaction of an α-aminonitrile with a dithioacid or its derivative, such as carbon disulfide.

General Mechanism

The reaction commences with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of carbon disulfide. This addition is followed by an intramolecular cyclization, where the nitrile nitrogen attacks the newly formed dithiocarbamate intermediate. Tautomerization of the resulting iminothiazolidine-thione leads to the aromatic 5-aminothiazole. A key advantage of this method is the ability to synthesize 5-aminothiazoles with a free 2-position or a 2-mercapto group, depending on the choice of the sulfur-containing reagent.[1]

Visualizing the Cook-Heilbron Pathway

CookHeilbron_Synthesis start α-Aminonitrile + Carbon Disulfide intermediate1 Dithiocarbamate Intermediate start->intermediate1 Nucleophilic Addition intermediate2 Iminothiazolidine-thione Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 5-Amino-2-mercaptothiazole intermediate2->product Tautomerization

References

Cook-Heilbron thiazole synthesis for 5-aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cook-Heilbron Synthesis of 5-Aminothiazoles

Authored by a Senior Application Scientist

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of the Cook-Heilbron thiazole synthesis for the preparation of 5-aminothiazoles. We will delve into the mechanistic underpinnings, practical applications, scope, limitations, and a detailed experimental protocol, grounding our discussion in established scientific literature.

Introduction: The Strategic Importance of the 5-Aminothiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral effects.[3][4] Within this class, 5-aminothiazoles are particularly valuable building blocks. The amino group at the C5 position serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of complex molecules and extensive structure-activity relationship (SAR) studies.[5]

The Cook-Heilbron synthesis, first reported in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, was a landmark achievement, providing one of the first efficient and versatile routes to this important class of compounds, which were relatively unknown at the time.[6]

The Cook-Heilbron Synthesis: Core Principles

The Cook-Heilbron synthesis is defined as the reaction of an α-aminonitrile with a sulfur-containing C1 electrophile, such as carbon disulfide (CS₂), dithioacids, carbon oxysulfide, or isothiocyanates.[7] A key advantage of this method is that it proceeds under mild conditions, often at room temperature and in aqueous or alcoholic solvents, to produce 2,4-disubstituted 5-aminothiazoles.[7] The specific substituents on the final thiazole ring are determined by the choice of the starting α-aminonitrile and the sulfur-based reagent.[6]

Detailed Reaction Mechanism

The reaction mechanism, particularly when using the common reagents α-aminonitrile and carbon disulfide, proceeds through three key stages: nucleophilic addition, intramolecular cyclization, and tautomerization. Understanding this pathway is critical for troubleshooting and optimizing the reaction.

  • Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the lone pair of electrons on the nitrogen atom of the α-aminonitrile onto the electrophilic carbon atom of carbon disulfide.[6] This addition forms a dithiocarbamate intermediate.

  • Intramolecular Cyclization: The negatively charged sulfur atom of the dithiocarbamate then acts as a nucleophile, attacking the carbon atom of the nitrile group in a 5-exo-dig cyclization.[6] This step forms a five-membered ring intermediate, a 5-imino-2-thione thiazolidine.

  • Tautomerization: The reaction concludes with a thermodynamically favorable tautomerization. A base (such as water or another solvent molecule) abstracts protons from the ring nitrogen (N3) and the adjacent carbon (C4), leading to a rearrangement of electrons to form the stable, aromatic 5-aminothiazole ring.[6][8]

Below is a visualization of the reaction mechanism.

Cook_Heilbron_Mechanism Reactants α-Aminonitrile + Carbon Disulfide (CS₂) Step1 Nucleophilic Attack Reactants->Step1 Intermediate1 Dithiocarbamate Intermediate Step1->Intermediate1 Step2 5-exo-dig Cyclization Intermediate1->Step2 Intramolecular Intermediate2 5-Imino-2-thione Thiazolidine Step2->Intermediate2 Step3 Tautomerization (Aromatization) Intermediate2->Step3 Thermodynamically Favorable Product 5-Aminothiazole Step3->Product

Caption: The reaction mechanism of the Cook-Heilbron synthesis.

Scope, Variations, and Limitations

The versatility of the Cook-Heilbron synthesis lies in the ability to vary the starting materials to achieve a diverse range of 5-aminothiazole derivatives.

Reactant 1 (α-Aminonitrile)Reactant 2 (C1 Electrophile)Resulting 5-AminothiazoleNotes
AminoacetonitrileCarbon Disulfide5-Amino-2-mercaptothiazoleA common and straightforward variation.[3][9]
Substituted α-AminonitrilesCarbon Disulfide4-Substituted-5-amino-2-mercaptothiazoleThe R group on the nitrile-bearing carbon determines the C4 substituent.
AminoacetonitrileDithioacids (R'CS₂H)2-Substituted-5-aminothiazoleThe R' group from the dithioacid becomes the C2 substituent.[6]
Ethyl AminocyanoacetateDithioacids4-Carbethoxy-2-substituted-5-aminothiazoleAllows for the introduction of an ester group at the C4 position.[6]
AminoacetonitrileIsothiocyanates (R'-NCS)2-(Substituted amino)-5-aminothiazoleIntroduces a substituted amino group at the C2 position.[7]

Limitations and Competitive Methods:

Despite its utility, the Cook-Heilbron synthesis is not without its drawbacks. Some reactions can be time-consuming or result in unsatisfactory yields.[9][10] Consequently, for many applications, the Hantzsch thiazole synthesis and its modern variations have become more common, partly due to their flexibility in introducing a wide diversity of substituents.[11] Furthermore, the Cook-Heilbron method is not readily adapted for the synthesis of 2-unsubstituted thiazoles.

Detailed Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole

This protocol provides a self-validating, step-by-step methodology for a representative Cook-Heilbron synthesis.

Objective: To synthesize 5-amino-2-mercaptothiazole from aminoacetonitrile hydrochloride and carbon disulfide.

Materials:

  • Aminoacetonitrile hydrochloride (1.0 eq)

  • Sodium hydroxide (or other suitable base, 2.0 eq)

  • Carbon disulfide (CS₂, 1.1 eq)

  • Ethanol (or water, as solvent)

  • Deionized water

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware, magnetic stirrer, and fume hood.

Workflow Visualization:

Workflow_Diagram Start Start Prep Reagent Preparation: Dissolve aminoacetonitrile HCl and NaOH in solvent. Start->Prep Setup Reaction Setup: Cool solution in an ice bath. Add CS₂ dropwise under stirring. Prep->Setup React Reaction: Stir at room temperature. Monitor progress by TLC. Setup->React Workup Workup: Filter off any solid. Acidify filtrate with HCl to precipitate product. React->Workup Purify Purification & Isolation: Collect precipitate by vacuum filtration. Wash with cold water and dry. Workup->Purify Analyze Analysis: Characterize product using ¹H NMR, ¹³C NMR, and MS. Purify->Analyze End End Analyze->End

Caption: Experimental workflow for the Cook-Heilbron synthesis.

Step-by-Step Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve aminoacetonitrile hydrochloride (1.0 eq) and sodium hydroxide (2.0 eq) in ethanol. The base neutralizes the hydrochloride salt and the acidic protons formed during the reaction.

  • Reaction Setup: Cool the solution to 0-5 °C using an ice bath. While stirring vigorously, add carbon disulfide (1.1 eq) dropwise over 15-20 minutes. The reaction is often exothermic, and maintaining a low temperature during the initial addition is crucial.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Workup and Isolation: Upon completion, cool the reaction mixture again in an ice bath. Slowly acidify the mixture with concentrated hydrochloric acid until the pH is ~5-6. The product, 5-amino-2-mercaptothiazole, will precipitate out of the solution as a solid.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold water to remove any inorganic salts.

  • Drying and Characterization: Dry the product under vacuum. The structure and purity of the final compound should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.

Applications in Drug Discovery

The Cook-Heilbron synthesis provides access to scaffolds that have been incorporated into therapeutically relevant molecules. For instance, a variation of this synthesis was used to prepare 2-methyl-5-aminothiazoles, which served as key intermediates in the development of pyridyl and thiazolyl bisamide inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R) for potential cancer therapeutics.[6][12] This highlights the enduring relevance of this classic reaction in modern drug discovery programs.

Conclusion

The Cook-Heilbron thiazole synthesis remains a valuable tool in the synthetic chemist's arsenal for the creation of 5-aminothiazoles. Its operational simplicity, use of mild conditions, and reliance on readily available starting materials ensure its continued application. While newer methods may offer broader scope or higher yields in specific cases, a thorough understanding of the Cook-Heilbron reaction—its mechanism, advantages, and limitations—is essential for professionals engaged in the synthesis and development of heterocyclic compounds for the pharmaceutical industry.

References

The Hantzsch Thiazole Synthesis: A Comprehensive Technical Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, embedded in the structure of numerous natural products and synthetic drugs that exhibit a wide range of biological activities.[1][2] The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most robust and versatile methods for constructing this privileged heterocyclic scaffold.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Hantzsch synthesis. We will delve into the mechanistic intricacies of the reaction, offer detailed and validated experimental protocols, explore the synthesis of diverse substituted thiazoles, and discuss the critical role of this reaction in contemporary drug discovery.

The Enduring Significance of the Thiazole Moiety in Drug Discovery

Heterocyclic compounds, particularly those containing nitrogen and sulfur, are of immense interest in medicinal chemistry due to their ability to interact with a wide array of biological targets.[5] The thiazole ring, a five-membered aromatic heterocycle, is a prominent example, found in a multitude of FDA-approved drugs.[6] Its prevalence stems from its unique electronic properties and its capacity to serve as a scaffold for the presentation of various functional groups in three-dimensional space.

Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including:

  • Antimicrobial and Antifungal: The thiazole ring is a key component of the penicillin antibiotic family and is found in antifungal agents like abafungin.[1][7]

  • Anticancer: Compounds like the anticancer agent Dasatinib feature a thiazole core.[6]

  • Antiretroviral: The HIV protease inhibitor Ritonavir incorporates a thiazole moiety.[1]

  • Anti-inflammatory and Antiviral: Thiazole derivatives have also shown promise as anti-inflammatory and antiviral agents.[7]

The continued exploration of thiazole-based compounds in drug discovery underscores the importance of efficient and adaptable synthetic methodologies for their preparation. The Hantzsch synthesis, even after more than a century, continues to be a go-to method for accessing this critical chemical space.

Unraveling the Mechanism of the Hantzsch Thiazole Synthesis

The classical Hantzsch thiazole synthesis involves the condensation reaction between an α-haloketone and a thioamide.[3][4] The reaction proceeds through a well-established multi-step pathway, culminating in the formation of a stable, aromatic thiazole ring.[5] Understanding this mechanism is paramount for optimizing reaction conditions and predicting the regiochemical outcome for the synthesis of substituted thiazoles.

The generally accepted mechanism consists of the following key steps:

  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the haloketone. This results in the displacement of the halide ion and the formation of an S-alkylated intermediate.[5][8]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone in an intramolecular fashion. This step leads to the formation of a five-membered cyclic intermediate, a hydroxythiazoline.[5][9]

  • Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the hydroxythiazoline intermediate. This dehydration step results in the formation of the aromatic and thermodynamically stable thiazole ring.[4][8]

This mechanistic pathway highlights the causality behind the experimental choices. The use of an α-haloketone provides the necessary electrophilic center for the initial SN2 reaction, while the thioamide serves as the binucleophilic component, providing both the sulfur and nitrogen atoms required for the thiazole ring.

Hantzsch_Mechanism reactant1 α-Haloketone intermediate1 S-Alkylated Intermediate reactant1->intermediate1 Nucleophilic Attack (SN2) reactant2 Thioamide reactant2->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Substituted Thiazole intermediate2->product Dehydration (-H2O)

Caption: The mechanistic pathway of the Hantzsch thiazole synthesis.

A Validated Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

To illustrate the practical application of the Hantzsch synthesis, a detailed and self-validating protocol for the preparation of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea is provided below. This protocol is adapted from established and reliable procedures.[5]

Materials and Equipment:
  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Round-bottom flask or scintillation vial

  • Magnetic stir bar and stir plate with heating

  • Reflux condenser (if applicable)

  • Buchner funnel and filter flask

  • Filter paper

  • Beakers

  • Watch glass

Step-by-Step Procedure:
  • Reaction Setup: In a suitable reaction vessel (e.g., a 20 mL scintillation vial), combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[5] Rationale: A slight excess of the thioamide is often used to ensure complete consumption of the α-haloketone.

  • Solvent Addition: Add methanol (5 mL) to the reaction vessel and introduce a magnetic stir bar.[5] Rationale: Methanol serves as a polar protic solvent that effectively dissolves the reactants and facilitates the reaction.

  • Heating and Reaction: Heat the mixture with stirring to approximately 100°C for 30 minutes.[5] Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. The aromaticity of the final product drives the reaction to completion.[8]

  • Cooling and Precipitation: After the reaction is complete, remove the vessel from the heat and allow it to cool to room temperature.[5]

  • Neutralization and Product Isolation: Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[5] Rationale: The reaction can produce HBr as a byproduct, which protonates the amino group of the product, forming a soluble salt. The sodium carbonate solution neutralizes the acid, causing the free base of the 2-amino-4-phenylthiazole to precipitate out of the aqueous solution due to its poor water solubility.[5][8]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water to remove any inorganic impurities.[5]

  • Drying and Characterization: Spread the collected solid on a tared watch glass and allow it to air dry. Once dry, determine the mass of the product and calculate the percent yield. The product can be further characterized by determining its melting point and by spectroscopic methods such as NMR.[5]

This protocol provides a reliable method for the synthesis of a simple 2-aminothiazole. The principles outlined here can be adapted for the synthesis of a wide variety of substituted thiazoles.

Synthesis of Substituted Thiazoles: Scope and Variations

The true power of the Hantzsch synthesis lies in its adaptability for creating a diverse library of substituted thiazoles. By varying the α-haloketone and the thioamide starting materials, a wide range of functional groups can be introduced at positions 2, 4, and 5 of the thiazole ring.

Table 1: Examples of Substituted Thiazoles Synthesized via the Hantzsch Method
R¹ (from Thioamide)R² (from α-Haloketone)R³ (from α-Haloketone)Thiazole ProductTypical Reaction ConditionsReference
-NH₂-Ph-H2-Amino-4-phenylthiazoleMethanol, Heat[5]
-Ph-Ph-H2,4-DiphenylthiazoleDioxane, Heat[10]
-NH₂-CH₃-H2-Amino-4-methylthiazoleEthanol, Reflux[11]
-NH-Ph-Ph-H2-(Phenylamino)-4-phenylthiazoleAcidic conditions[12]
-NH₂various substituted aryl-H2-Amino-4-(substituted aryl)thiazolesEthanol/Water, Ultrasonic irradiation[13]
Variations and Modern Adaptations:

The classical Hantzsch synthesis has been the subject of numerous modifications to improve yields, shorten reaction times, and expand its substrate scope. Some notable variations include:

  • Solvent-Free Synthesis: Eco-friendly protocols have been developed that proceed without a solvent, often with microwave irradiation, leading to rapid and efficient synthesis of 2-aminothiazoles.[14][15]

  • Use of Catalysts: While the reaction often proceeds without a catalyst, various catalysts, such as silica-supported tungstosilicic acid, have been employed to enhance reaction rates and yields, particularly in multi-component reactions.[13][16]

  • Microreactor Technology: The Hantzsch synthesis has been successfully performed in microreactor systems, allowing for precise control over reaction parameters and facilitating high-throughput synthesis of analogue libraries.[17]

  • One-Pot Multi-Component Reactions: The Hantzsch synthesis is well-suited for one-pot multi-component reactions, where the α-haloketone is generated in situ, followed by the addition of the thioamide to directly form the thiazole product.[13]

Hantzsch_Workflow start Select α-Haloketone and Thioamide reaction Hantzsch Condensation (Heating in Solvent) start->reaction workup Neutralization & Precipitation reaction->workup isolation Filtration & Washing workup->isolation purification Drying / Recrystallization isolation->purification analysis Characterization (NMR, MP, etc.) purification->analysis product Pure Substituted Thiazole analysis->product

Caption: A generalized experimental workflow for the Hantzsch thiazole synthesis.

Conclusion: The Hantzsch Synthesis as a Tool for Future Drug Discovery

The Hantzsch thiazole synthesis, despite its age, remains a highly relevant and powerful tool in the arsenal of the modern medicinal chemist. Its reliability, high yields, and the ready availability of starting materials make it an attractive method for the preparation of diverse thiazole derivatives. The ongoing development of more sustainable and efficient variations of this classic reaction ensures its continued importance in the quest for novel therapeutics. By understanding the fundamental principles and practical nuances of the Hantzsch synthesis, researchers can effectively leverage this reaction to create the next generation of thiazole-containing drugs that address pressing medical needs.

References

solubility and stability of 5-Thiazolamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Thiazolamine hydrochloride is a heterocyclic amine of significant interest in pharmaceutical research and development due to the prevalence of the aminothiazole scaffold in medicinally active compounds. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in drug discovery, formulation development, and manufacturing. This guide provides a comprehensive technical overview of this compound, synthesizing foundational chemical data with actionable experimental protocols. We delve into the causality behind experimental design for solubility and stability assessments, offering field-proven insights for researchers, scientists, and drug development professionals. All protocols are presented as self-validating systems, grounded in authoritative standards and supported by comprehensive references.

Introduction and Physicochemical Profile

5-Thiazolamine, also known as 5-aminothiazole, is an organic compound featuring a five-membered thiazole ring containing both sulfur and nitrogen atoms, with an amine substituent at the 5-position.[1][2] The hydrochloride salt form is often utilized to improve the compound's handling and aqueous solubility. Its structure is a key building block in medicinal chemistry, contributing to various biological activities.[1] A foundational understanding of its core properties is the first step in any rational experimental design.

The relationship between a compound's fundamental properties and its behavior in solution is critical. Solubility dictates bioavailability and formulation options, while stability determines shelf-life, storage conditions, and potential degradation pathways that could impact safety and efficacy.

G cluster_0 Core Properties cluster_1 Performance Attributes cluster_2 Development Implications A Chemical Structure D Solubility Profile A->D influences B Molecular Weight B->D C pKa C->D strongly influences F Formulation Design D->F G Analytical Method Development D->G E Stability Profile E->F E->G H Storage & Handling E->H dictates

Caption: Logical flow from core properties to performance and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1,3-thiazol-5-amine;hydrochloride[3]
Synonyms 5-Aminothiazole hydrochloride, 5-Thiazolamine HCl[3]
CAS Number 942631-51-8 (for hydrochloride); 17721-00-5 (for free base)[1][2][3]
Molecular Formula C₃H₅ClN₂S[1][3]
Molecular Weight 136.60 g/mol [3]
Appearance Brown or white to almost white solid/powder[1][4]

Solubility Profile: A Quantitative Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its behavior in vitro and in vivo. For this compound, the presence of the amine group and the hydrochloride salt form suggests favorable solubility in polar solvents. Thiazole derivatives generally exhibit moderate solubility in such environments.[1] A qualitative overview indicates solubility in water and ethanol.[5] However, for scientific research and development, precise quantitative data is essential.

Table 2: Qualitative Solubility of 5-Thiazolamine

SolventSolubilityRationale
Water SolubleThe hydrochloride salt readily dissociates, and the polar amine and thiazole ring interact favorably with water.
Ethanol SolubleEthanol's polarity is sufficient to solvate the ionic salt and engage in hydrogen bonding.[5]
Ammonia SolubleThe basic nature of ammonia can deprotonate the hydrochloride, yielding the free base which remains soluble.[5]
Ether Slightly SolubleThe low polarity of ether makes it a poor solvent for ionic salts.[5]
Petroleum Ether Slightly SolubleA non-polar solvent, highly unfavorable for solvating a polar salt.[5]
DMF, NMP Likely SolubleHighly polar aprotic solvents that are effective at dissolving a wide range of organic molecules.[6]
Causality in Solvent Selection

The choice of solvents for solubility screening is not arbitrary. It follows a logical progression from polar protic (water, ethanol) to polar aprotic (DMF, acetonitrile) and non-polar (toluene, hexane) solvents. This systematic approach, as seen in studies of similar heterocyclic compounds, allows for a comprehensive understanding of the solute-solvent interactions at play.[6] For an ionizable compound like this compound, pH is a critical factor; therefore, solubility should be determined in buffered aqueous solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

This protocol outlines the gold-standard shake-flask method for generating reliable solubility data.[6] The core principle is to create a saturated solution at a constant temperature and then quantify the dissolved solute.

G A Step 1: Preparation Add excess 5-Thiazolamine HCl to a known volume of solvent in a sealed vial. B Step 2: Equilibration Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. A->B C Step 3: Phase Separation Allow suspension to settle. Alternatively, centrifuge to pellet excess solid. B->C D Step 4: Sampling & Filtration Withdraw a clear aliquot of the supernatant. Filter through a 0.22 µm syringe filter. C->D E Step 5: Dilution Dilute the filtered sample with a suitable mobile phase to fall within the analytical calibration range. D->E F Step 6: Quantification Analyze the diluted sample using a validated (e.g., HPLC-UV) method. E->F G Step 7: Calculation Calculate the original concentration based on the dilution factor. F->G

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a vial containing a precise volume (e.g., 1-2 mL) of the selected solvent. The key is to ensure solid is visible after equilibration, confirming saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. Causality Note: This step is critical to prevent artificially high results from suspended microparticles.

  • Quantification: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) and quantify the concentration using a validated analytical method, such as the HPLC-UV method described in Section 4.

  • Data Reporting: Express solubility in units of mg/mL or mol/L.

Stability Profile: Uncovering Degradation Pathways

Drug stability is a measure of its ability to retain its chemical and physical integrity over time under specific environmental conditions.[7] For this compound, the primary concerns are hydrolysis, oxidation, and photolysis, which can lead to loss of potency and the formation of potentially toxic degradants.[8]

Potential Degradation Pathways

Forced degradation studies are essential to elucidate these pathways. While specific data for this compound is not widely published, knowledge of thiazole chemistry allows for the prediction of likely degradation routes.

  • Hydrolysis: The thiazole ring is generally stable to hydrolysis, but under harsh acidic or basic conditions, ring cleavage or modification of the amine group can occur.

  • Oxidation: The electron-rich thiazole ring and the primary amine are susceptible to oxidation, particularly in the presence of peroxides or metal ions.[8] This can involve ring opening or the formation of N-oxides.

  • Photolysis: Thiazole-containing compounds with aryl substituents have been shown to degrade via photo-oxygenation, where the molecule reacts with singlet oxygen upon exposure to light, leading to an unstable endoperoxide that rearranges.[9] While this compound lacks bulky aryl groups, the potential for photosensitivity cannot be dismissed without experimental evidence. Studies of other aminothiazoles have also noted dimerization and decomposition in DMSO solution, highlighting the reactivity of the 5-position on the thiazole ring.[10]

G cluster_stress Stress Conditions cluster_products Potential Degradation Products parent 5-Thiazolamine HCl C₃H₅ClN₂S acid Acid Hydrolysis (HCl) parent->acid base Base Hydrolysis (NaOH) parent->base oxid Oxidation (H₂O₂) parent->oxid photo Photolysis (UV/Vis Light) parent->photo p1 Hydrolytic Products (e.g., Amine Cleavage) acid->p1 base->p1 p2 Oxidative Products (e.g., Ring Opening) oxid->p2 p3 Photolytic Products (e.g., Rearrangement) photo->p3

Caption: Potential forced degradation pathways of 5-Thiazolamine HCl.

Experimental Protocol: Forced Degradation and Formal Stability Study

This protocol is designed based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines, which are the authoritative standard for stability testing.

Part A: Forced Degradation (Stress Testing) The goal is to generate degradation products to develop and validate a stability-indicating analytical method.

  • Stock Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for several hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature. Causality Note: Basic conditions are often more degradative for amine-containing compounds, so heating may not be necessary initially.

  • Oxidation: Mix the stock solution with 3% H₂O₂ at room temperature.

  • Photostability: Expose the solid powder and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Thermal Stress: Expose the solid powder to dry heat (e.g., 80-100 °C).

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (see Section 4) to assess the parent compound's purity and profile the degradation products. The goal is to achieve 5-20% degradation.

Part B: ICH Formal Stability Study This study determines the re-test period or shelf life under defined storage conditions.

  • Batch Selection: Use at least three primary batches of the drug substance.

  • Storage Conditions: Place samples in containers that simulate the proposed packaging and store them under the following ICH conditions.[11][12]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Test at 0, 3, and 6 months.[11]

  • Parameters to Test: At each time point, evaluate appearance, assay, purity (degradation products), and any other critical quality attributes.

Analytical Methodologies for Quantification

A robust, validated analytical method is the cornerstone of any solubility or stability study. For a small organic molecule like this compound, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the method of choice due to its specificity, sensitivity, and reproducibility.[13]

Protocol: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent this compound peak from any potential degradation products, excipients, or impurities.

Table 3: Recommended HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides excellent retention and separation for polar to moderately non-polar compounds.[14][15]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA simple, effective mobile phase system for good peak shape and resolution of amine-containing compounds.[13]
Elution Mode Isocratic or GradientStart with an isocratic method (e.g., 80:20 A:B). A gradient may be needed to resolve late-eluting impurities found during stress testing.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[14][16]
Detection (UV) ~270-275 nmAminothiazole structures typically have a UV maximum in this region. The exact λmax should be determined experimentally.[15][16]
Injection Volume 5-10 µLA typical volume to achieve good sensitivity without overloading the column.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce run time. Consistency is key.[14]

Method Validation: The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is proven during forced degradation studies.

  • Linearity: Demonstrating a direct proportional relationship between concentration and analytical response over a defined range.

  • Accuracy: The closeness of test results to the true value, typically assessed by spike-recovery experiments.

  • Precision: The degree of scatter between a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.

Best Practices for Handling and Storage

Based on the compound's known properties and general chemical safety principles, the following handling and storage procedures are recommended to ensure material integrity and personnel safety.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][18] Recommended storage temperatures on product labels should be followed. Keep the material away from heat, open flames, and other sources of ignition.

  • Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[18] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[17][18] Avoid contact with skin and eyes.[18] Wash hands thoroughly after handling.

  • Hazard Mitigation: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] In case of exposure, follow standard first-aid measures.[17]

Conclusion

This guide has provided a detailed technical framework for understanding and evaluating the . By integrating fundamental physicochemical data with robust, step-by-step experimental protocols, we have outlined a clear path for researchers to generate high-quality, reliable data. The causality-driven approach to experimental design—from solvent selection in solubility studies to stress conditions in stability testing—empowers scientists to move beyond mere data collection to a deeper understanding of the molecule's behavior. Adherence to these principles and protocols will facilitate more efficient and successful drug development programs utilizing this important chemical scaffold.

References

Unlocking the Therapeutic Potential of 5-Thiazolamine Hydrochloride: A Strategic Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The thiazole ring is a quintessential example of such a scaffold. This five-membered heterocyclic ring, containing both sulfur and nitrogen, is a core component in over 18 FDA-approved drugs and countless more in development, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]

5-Thiazolamine hydrochloride (CAS: 942631-51-8) represents a fundamental building block for accessing a diverse chemical space of novel thiazole derivatives.[3][4] Its primary amine group offers a versatile handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive, field-proven framework for the systematic biological screening of this compound and its subsequent analogs. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, presenting a hierarchical screening cascade designed to efficiently identify and characterize novel bioactive compounds.

Part 1: Foundational Considerations - The Non-Negotiables

Before embarking on any screening campaign, the integrity of the test compound must be rigorously established. The hydrochloride salt of 5-thiazolamine generally confers improved aqueous solubility compared to the free base, which is advantageous for biological assays.[3]

  • Purity Assessment : Confirm the identity and purity of the starting material using techniques such as NMR, LC-MS, and elemental analysis. Impurities can lead to false positives or mask true activity.

  • Solubility Determination : Empirically determine the compound's solubility in assay-relevant buffers (e.g., PBS, cell culture media) and DMSO. Undissolved compound is a common source of assay artifacts.

  • Stability Analysis : Assess the compound's stability in solution under experimental conditions (e.g., 37°C, 5% CO₂). Degradation can lead to a loss of activity or the formation of new, active species.

Part 2: The Screening Cascade - A Hierarchical Strategy for Hit Discovery

A successful screening campaign is not a random collection of assays but a logical funnel designed to efficiently triage compounds. Our approach begins with broad, high-throughput primary screens to identify "hits," which are then subjected to progressively more complex and specific secondary and mechanistic assays to validate activity and elucidate the mechanism of action (MoA).

G cluster_0 Phase I: Primary Screening (Hit Identification) cluster_1 Phase II: Secondary Screening (Hit Validation & Selectivity) cluster_2 Phase III: Mechanism of Action (MoA) Elucidation primary_antimicrobial Antimicrobial Screen (MIC Panel) dose_response Dose-Response Analysis (IC50/EC50 Determination) primary_antimicrobial->dose_response Hit primary_anticancer Anticancer Screen (MTT/CCK-8 Assay) primary_anticancer->dose_response Hit primary_enzyme Enzyme Inhibition (Biochemical Assay) primary_enzyme->dose_response Hit selectivity Selectivity & Cytotoxicity (Normal Cell Lines) dose_response->selectivity orthogonal Orthogonal Assays selectivity->orthogonal moa_anticancer Cell Cycle Analysis Apoptosis Assays orthogonal->moa_anticancer Validated Hit moa_antimicrobial Time-Kill Kinetics Target-Specific Assays orthogonal->moa_antimicrobial Validated Hit moa_enzyme Enzyme Kinetics (Mode of Inhibition) orthogonal->moa_enzyme Validated Hit compound 5-Thiazolamine HCl & Derivatives compound->primary_antimicrobial Broad Screening compound->primary_anticancer Broad Screening compound->primary_enzyme Broad Screening

Caption: A hierarchical workflow for biological activity screening.

Phase I: Primary Screening - Casting a Wide Net

The objective of primary screening is to cost-effectively survey the biological activity of this compound and its initial derivatives against a diverse set of biological systems. The choice of assays should reflect the known therapeutic potential of the broader thiazole chemical class.[1][5][6]

1. Anticancer Activity Screening

The thiazole scaffold is a well-established pharmacophore in oncology.[7][8][9] A primary screen should therefore assess cytotoxicity against a panel of human cancer cell lines representing different tumor types.

  • Rationale: Using a diverse panel (e.g., NCI-60 or a custom panel including lung (A549), breast (MCF-7), prostate (DU145), and hepatocellular (HepG2) carcinoma cells) increases the probability of finding a selective activity profile.[5][7][10]

  • Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[11][12]

Protocol: MTT Assay for Antiproliferative Activity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or an acidic isopropanol solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ (the concentration required to inhibit cell growth by 50%).

2. Antimicrobial Activity Screening

Thiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[13][14][15][16] A primary screen should evaluate activity against a panel of clinically relevant microorganisms.

  • Rationale: The panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus fumigatus).[14][15]

  • Recommended Assay: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the 96-well plate containing the compound dilutions. Include a "growth control" (no compound) and a "sterility control" (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 30°C for 24-48 hours for fungi).

  • Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.

Phase II: Secondary Screening - Validating Hits and Assessing Selectivity

Compounds that show promising activity (i.e., "hits") in primary screens must undergo further testing to confirm their effect and evaluate their therapeutic window.

  • Dose-Response Confirmation: Generate full 8- to 12-point dose-response curves for all hits to accurately determine IC₅₀ or MIC values. This validates the initial single-point or limited-dilution screen.

  • Selectivity and Cytotoxicity Assessment: This is a critical step to differentiate between broad-spectrum cytotoxic compounds and those with specific anticancer or antimicrobial activity. Hits should be tested against non-cancerous, healthy cell lines (e.g., human embryonic kidney cells HEK-293 or human keratinocytes HaCaT).[7][15] The ratio of cytotoxicity in normal cells to potency in cancer cells or microbes provides the Selectivity Index (SI), a key parameter for prioritization.

    • SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells or MIC)

  • Orthogonal Assays: To ensure the observed activity is not an artifact of a specific assay technology, hits should be confirmed using an alternative method. For example, an MTT-based anticancer hit can be validated with a Cell Counting Kit-8 (CCK-8) assay, which uses a different tetrazolium salt (WST-8).[11]

Compound IDPrimary HitIC₅₀ (MCF-7, µM)IC₅₀ (HEK-293, µM)Selectivity Index (SI)
TZD-001Anticancer2.5>100>40
TZD-002Anticancer5.16.31.2
TZD-003AntimicrobialMIC = 4 µg/mL>128>32

Caption: Example data table for hit validation and selectivity profiling.

Phase III: Elucidating the Mechanism of Action (MoA)

For validated hits with a promising selectivity profile, the next stage is to investigate how they work.

1. MoA Studies for Anticancer Hits

cell_cycle cluster_arrest G1 G1 Growth S S DNA Synthesis G1->S G1/S Checkpoint G2 G2 Growth S->G2 M M Mitosis G2->M G2/M Checkpoint M->G1 arrest1 Drug Arrest arrest1->G1 arrest2 Drug Arrest arrest2->G2

Caption: Potential cell cycle arrest points induced by a cytotoxic agent.

  • Cell Cycle Analysis: Treatment of cancer cells with a compound can cause them to accumulate at a specific phase of the cell cycle (G1, S, or G2/M). This is readily quantifiable by flow cytometry after staining cellular DNA with a fluorescent dye like propidium iodide. An arrest at a specific checkpoint can provide clues about the molecular target.[8]

  • Apoptosis Induction: A desirable MoA for an anticancer drug is the induction of programmed cell death (apoptosis). This can be measured using an Annexin V/PI staining assay, which distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[8][11]

2. MoA Studies for Antimicrobial Hits

  • Time-Kill Kinetic Assays: These assays reveal whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) by measuring the rate of bacterial killing over time.[13]

  • Target-Based Assays: If the compound is hypothesized to inhibit a specific bacterial process (e.g., cell wall synthesis, protein synthesis, DNA gyrase), targeted biochemical or cell-based assays can be employed to confirm this mechanism.[17]

3. MoA Studies for Enzyme Inhibitors

The thiazole core is found in inhibitors of various enzymes, including kinases, glutaminase, and acetylcholinesterase.[18][19] If a primary screen identified an enzyme inhibitor, further studies are warranted.

  • Enzyme Kinetics: To understand how a compound inhibits its target enzyme, kinetic studies are performed to determine if the inhibition is competitive, non-competitive, or uncompetitive. This provides critical information about the inhibitor's binding site and interaction with the substrate.[20]

Part 3: The Path Forward - Structure-Activity Relationship (SAR)

The initial screening of this compound provides a baseline of activity. The true power of this scaffold lies in synthetic modification to improve potency and selectivity. Research has shown that the 5-position of the thiazole ring is a critical site for modification to enhance biological activity.[21][22] By synthesizing a focused library of analogs with diverse substituents at the primary amine and other positions, a structure-activity relationship (SAR) can be established. This iterative process of design, synthesis, and screening is the foundation of modern drug discovery and is essential for transforming a preliminary hit into a viable drug candidate.

Conclusion

This compound is a starting point of significant potential. A screening strategy built on the principles of a logical, hierarchical cascade—moving from broad primary screens to specific, mechanism-focused secondary assays—provides the most efficient and scientifically rigorous path to unlocking this potential. By coupling this screening paradigm with a robust medicinal chemistry effort to explore the SAR, researchers can effectively navigate the complex path from a simple building block to a novel therapeutic candidate.

References

Part 1: The 5-Aminothiazole Core: A Foundation for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Thiazolamine Hydrochloride Derivatives and Analogues for Researchers, Scientists, and Drug Development Professionals

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3][4][5] Its unique structural and electronic properties allow it to serve as a versatile scaffold in a multitude of biologically active compounds.[1][6] This has led to the development of numerous FDA-approved drugs containing the thiazole moiety, highlighting its significance in modern therapeutics.[7] The thiazole nucleus is a key component in drugs with a wide range of applications, including antimicrobial, antiretroviral, and antifungal agents.[2]

This compound: Physicochemical Properties and Significance

5-Thiazolamine, and its more stable hydrochloride salt, represents a critical building block for the synthesis of a diverse array of derivatives with significant pharmacological potential. The hydrochloride form enhances solubility and stability, making it an ideal starting material for various chemical transformations.

PropertyValueSource
Molecular Formula C₃H₄N₂S·HClInferred
Appearance White to off-white crystalline powder[8]
Solubility Soluble in water, dilute acids, and alkalis[8][9]

The strategic placement of the amino group at the 5-position offers unique avenues for chemical modification, leading to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[7][10][11]

Isomeric Considerations: 2-Aminothiazole vs. 5-Aminothiazole

While the 2-aminothiazole (2-AT) scaffold is more extensively studied, the 5-aminothiazole core presents distinct opportunities for drug design. The position of the amino group significantly influences the molecule's electronic distribution, reactivity, and ability to interact with biological targets. Understanding these isomeric differences is crucial for designing novel derivatives with improved efficacy and selectivity. For instance, the introduction of an arylazo group at the 5-position of a 2-aminothiazole ring has been shown to dramatically enhance antimicrobial and antifungal properties, indicating the critical role of this position in modulating biological activity.[7]

Part 2: Synthesis and Derivatization Strategies

The synthesis of 5-thiazolamine derivatives often involves multi-step processes that allow for the introduction of diverse functional groups.

General Synthetic Routes to the 5-Aminothiazole Scaffold

A flexible route to novel 5-aminothiazoles has been developed based on the cyclization of diamide adducts, prepared using the Ugi reaction, in the presence of Lawesson's reagent.[12] This method allows for the preparation of a variety of mono- and bicyclic 5-aminothiazole derivatives in moderate to good yields.[12] Another approach involves the reaction of N-(1-cyanoalkyl)-α-phenylnitrones with thiocarboxylic acids, which provides a simple route to 2-phenyl-4-alkyl-5-acylaminothiazoles.[12]

Derivatization of the 5-Amino Group

The 5-amino group is a key handle for introducing chemical diversity. Common derivatization strategies include acylation and the formation of Schiff bases.

Experimental Protocol: Acylation of 5-Thiazolamine

  • Dissolution: Dissolve this compound in a suitable aprotic solvent, such as dioxane.

  • Base Addition: Add a tertiary amine base, like triethylamine, to neutralize the hydrochloride and liberate the free amine.

  • Acylating Agent: Slowly add the desired acylating agent (e.g., an acid chloride or anhydride) to the reaction mixture at a controlled temperature, often 0°C to room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography or recrystallization.

Causality: The use of a non-nucleophilic base is critical to prevent it from competing with the 5-amino group for the acylating agent. The controlled addition of the acylating agent helps to manage the exothermic nature of the reaction and prevent side product formation.

Modification of the Thiazole Ring

Substituents can be introduced at the C2 and C4 positions of the thiazole ring to modulate the electronic and steric properties of the molecule, which can significantly impact biological activity. For example, the synthesis of 2-amino-4-methyl-5-(1-(2-(4-methyl-5-(phenyldiazenyl)thiazol-2-yl)hydrazono)ethyl)thiazole highlights the complexity of modifications that can be achieved on the thiazole scaffold.[13]

Synthesis of Key Analogues: Thiazolidinones

Thiazolidinone derivatives are a class of compounds that have shown promising anti-inflammatory activity.[14] Their synthesis often involves the condensation of a thiazole-containing intermediate with a substituted aldehyde and thioglycolic acid.

Experimental Workflow: Synthesis of Thiazolidinone Analogues

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclocondensation A 5-Aminothiazole Derivative C Imine Intermediate A->C Reaction B Aromatic Aldehyde B->C E Thiazolidinone Product C->E Reaction D Thioglycolic Acid D->E

Caption: Synthesis of Thiazolidinone Analogues

Part 3: Characterization and Analytical Techniques

The structural elucidation and purity assessment of synthesized 5-thiazolamine derivatives are crucial steps in the drug discovery process. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. For example, the presence of an amide bond in acylated derivatives can be confirmed by characteristic C=O and N-H stretching vibrations.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR & ¹³C-NMR): NMR is indispensable for detailed structural analysis. ¹H-NMR provides information on the number and connectivity of protons, while ¹³C-NMR reveals the carbon skeleton of the molecule.[13][16]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds and can provide structural information through fragmentation analysis.[13]

Chromatographic Techniques
  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and assessing the purity of the product.[16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification and quantitative analysis of compounds, ensuring high purity of the final products for biological testing.[8][9]

Summary of Characteristic Spectral Data

Derivative ClassFT-IR (cm⁻¹)¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
Acylated 5-Aminothiazoles ~3300 (N-H), ~1680 (C=O)8.0-10.0 (amide N-H)160-170 (amide C=O)
Thiazolidinones ~1720 (thiazolidinone C=O)~4.0 (CH₂ of thiazolidinone)~175 (thiazolidinone C=O)

Part 4: Pharmacological Applications and Biological Evaluation

5-Thiazolamine derivatives have demonstrated a wide range of pharmacological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of thiazole derivatives against various cancer cell lines.[5][17][18]

Mechanism of Action: Kinase Inhibition

A common mechanism of action for anticancer drugs is the inhibition of protein kinases, which are crucial for cell signaling and proliferation. Certain 2-aminothiazole derivatives, such as Dasatinib, are potent kinase inhibitors.[17][19] While more research is needed specifically on 5-aminothiazole derivatives, it is hypothesized that they may also exert their anticancer effects through similar mechanisms.

Signaling Pathway: Kinase Inhibition

G cluster_0 Cell Proliferation Pathway Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellProliferation Cell Proliferation PhosphoSubstrate->CellProliferation Promotes Inhibitor 5-Thiazolamine Derivative Inhibitor->Kinase Inhibits

Caption: Kinase Inhibition by 5-Thiazolamine Derivatives

In Vitro Evaluation: MTT Assay Protocol

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 5-thiazolamine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity

Thiazole derivatives are known to possess significant antimicrobial activity against a broad spectrum of bacteria and fungi.[10][20]

In Vitro Evaluation: Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the 5-thiazolamine derivatives in a suitable growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared microorganism.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time).

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.

Anti-inflammatory and Other Activities

Some 5-thiazole-based thiazolidinone derivatives have been identified as selective cyclooxygenase-1 (COX-1) inhibitors, suggesting their potential as anti-inflammatory agents.[14] Additionally, various thiazole derivatives have shown antioxidant and antiviral activities.[3][21]

Part 5: Future Perspectives and Conclusion

The this compound core continues to be a highly valuable scaffold in the quest for novel therapeutic agents. Future research will likely focus on the development of more efficient and environmentally friendly synthetic methods, the exploration of new biological targets, and the use of computational tools for the rational design of more potent and selective derivatives. While challenges such as optimizing drug-like properties and minimizing off-target effects remain, the versatility and proven track record of the thiazole nucleus ensure that its derivatives will remain at the forefront of medicinal chemistry research for years to come.

Part 6: References

  • Zhang, et al. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules. 9

  • Haroun, M., et al. (n.d.). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central. 14

  • (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. 8

  • Bahjat, S. A. (2021). Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. Impactfactor. 16

  • (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. PubMed Central. 15

  • (n.d.). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PubMed Central. 13

  • (n.d.). A Comparative Analysis of 2-Aminothiazole and its 5-Substituted Derivatives in Drug Discovery. Benchchem. 7

  • (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. 20

  • Liu, W., et al. (n.d.). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. PubMed. 19

  • (n.d.). The Role of Thiazole Amino Acids in Modern Drug Discovery. 6

  • (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. 10

  • (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. 17

  • (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. ResearchGate. 22

  • (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. OUCI. 11

  • (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC - NIH. 1

  • (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. 2

  • (2024). A review on thiazole based compounds and it's pharmacological activities. 3

  • (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. 4

  • (n.d.). The Role of Thiazolyl Derivatives in Modern Drug Discovery. 23

  • (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central. 24

  • (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. 5

  • (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. 18

  • (2025). Progress in the Synthesis of 5-Aminothiazole Derivatives | Request PDF. ResearchGate. 12

  • (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. 25

  • Hawash, M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC - NIH. 21

References

The 5-Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-aminothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for the design of a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a broad and potent spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This guide provides a comprehensive technical overview of 5-aminothiazole compounds, delving into their synthesis, diverse biological activities, mechanisms of action, and the critical structure-activity relationships that govern their therapeutic potential.

The Allure of the 5-Aminothiazole Core: A Structural Perspective

The significance of the 5-aminothiazole moiety lies in its unique structural and electronic properties. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, provides a rigid framework amenable to substitution at multiple positions. The 5-amino group, in particular, acts as a key hydrogen bond donor and a nucleophilic center, facilitating interactions with various biological targets. Strategic modifications at the 2, 4, and 5-positions of the thiazole ring, as well as on the amino group itself, can profoundly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby fine-tuning its pharmacological profile.[1][2]

Synthetic Pathways to 5-Aminothiazole Derivatives

The construction of the 5-aminothiazole core can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.

Hantzsch Thiazole Synthesis

A cornerstone in thiazole chemistry, the Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[5][6] This method is widely employed for the preparation of 2,4-disubstituted thiazoles. While the classic Hantzsch synthesis does not directly yield 5-aminothiazoles, modifications and subsequent functional group manipulations can lead to the desired scaffold.

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis provides a more direct route to 2,4-disubstituted 5-aminothiazole derivatives.[7][8][9] This reaction involves the interaction of an α-aminonitrile with dithioacids or their esters, carbon disulfide, or carbon oxysulfide under mild conditions.[9]

Modern Synthetic Approaches

Recent advancements in organic synthesis have introduced novel and efficient methods for the preparation of 5-aminothiazole derivatives. These include multi-component reactions and the use of modern catalytic systems.[6][10] For instance, a flexible route to novel 5-aminothiazoles has been developed based on the cyclization of diamide adducts, prepared using the Ugi reaction, in the presence of Lawesson's reagent.[10] Another approach involves the intramolecular cyclization of in situ generated adducts between thioamide dianions and thioformamides.[10]

A Spectrum of Biological Activities: Therapeutic Potential of 5-Aminothiazoles

The versatility of the 5-aminothiazole scaffold is underscored by the wide array of biological activities exhibited by its derivatives.

Anticancer Activity

5-Aminothiazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[11][12] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Kinase Inhibition: A significant number of 5-aminothiazole-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[13][14] For example, Dasatinib, a potent anticancer drug, features a 2-aminothiazole-5-carboxamide core and functions as a multi-tyrosine kinase inhibitor.[15][16][17] Derivatives have also been developed as potent inhibitors of other kinases, including Aurora kinases and protein kinase CK2.[13][18][19]

Mechanism of Kinase Inhibition by a 5-Aminothiazole Derivative

G cluster_kinase Protein Kinase ATP_Site ATP Binding Site Phosphorylation Phosphorylation ATP_Site->Phosphorylation Catalyzes Substrate_Site Substrate Binding Site Substrate_Site->Phosphorylation Inhibitor 5-Aminothiazole Derivative Inhibitor->ATP_Site Binds to ATP ATP ATP->ATP_Site Blocked Substrate Protein Substrate Substrate->Substrate_Site Cell_Signaling Downstream Cell Signaling Phosphorylation->Cell_Signaling Activates Apoptosis Apoptosis Cell_Signaling->Apoptosis Inhibition leads to

Caption: Competitive inhibition of ATP binding by a 5-aminothiazole derivative.

Cell Cycle Arrest and Apoptosis: Some 5-aminothiazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. For instance, certain compounds have been observed to cause cell cycle arrest at the G2/M phase and promote apoptosis, as evidenced by increased caspase-3 activity.[20]

Antiproliferative Activity: The antiproliferative effects of 5-aminothiazoles have been demonstrated against various cancer cell lines, including leukemia, breast, colon, and ovarian cancer.[11][21] The introduction of different substituents at the 5-position can significantly impact their cytotoxic activity.[1] For example, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide exhibited high antiproliferative potency on human K562 leukemia cells.[15]

Antimigration Activity: Certain derivatives have also shown potential in inhibiting cancer cell migration, a crucial step in metastasis.[22]

Antimicrobial Activity

The 5-aminothiazole scaffold is a key component in a number of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[7][9][23]

Antibacterial Activity: Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[3][7] The mechanism of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[7]

Antifungal Activity: 5-Aminothiazole compounds have also demonstrated significant antifungal properties, with some derivatives showing activity comparable to established antifungal drugs like ketoconazole and fluconazole against various Candida strains.[7]

Antiviral Activity: The antiviral potential of 5-aminothiazoles has also been explored, with some compounds showing activity against influenza A virus.[3][24]

Anti-inflammatory Activity

Several 5-aminothiazole derivatives have been investigated for their anti-inflammatory properties.[8][25] A key mechanism underlying this activity is the inhibition of enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LO).[25] Structure-activity relationship studies have led to the development of potent and specific 5-LO inhibitors with low cytotoxicity.[25]

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is paramount in optimizing the therapeutic potential of 5-aminothiazole compounds.[1][26][27]

  • Substitution at the 5-position: The introduction of substituents at the 5-position of the 2-aminothiazole ring has a profound impact on biological activity. For instance, the presence of an arylazo group at this position dramatically enhances antimicrobial and antifungal properties.[1] In the context of anticancer activity, a bromo group at the 5-position results in moderate cytotoxicity, while more complex carboxamide side chains can lead to selective antiproliferative activity.[1]

  • Substitution on the 2-amino group: Modifications to the 2-amino group are also critical. For example, in a series of antitubercular 2-aminothiazoles, the introduction of substituted benzoyl groups at the N-2 position significantly improved activity.[28]

  • Substitution at the 4-position: The nature of the substituent at the 4-position can also influence activity. In some series of antitubercular compounds, a 2-pyridyl moiety at C-4 was found to be crucial for potency.[28]

Experimental Protocols

General Synthesis of 5-Ylidene-4-aminothiazol-2(5H)-one Derivatives[11]
  • Synthesis of 4-Aminothiazol-2(5H)-one: A mixture of a suitable starting material is reacted under appropriate conditions to form the core 4-aminothiazol-2(5H)-one structure.

  • Condensation Reaction: The 4-aminothiazol-2(5H)-one is then condensed with an appropriate aldehyde in the presence of a catalyst (e.g., piperidine) in a suitable solvent (e.g., ethanol).

  • Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent to afford the desired 5-ylidene-4-aminothiazol-2(5H)-one derivative.

In Vitro Anticancer Activity Assessment (MTT Assay)[2]
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (5-aminothiazole derivatives) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Workflow for In Vitro Anticancer Screening

G Start Start Seed_Cells Seed Cancer Cells in 96-well plates Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight Incubation) Seed_Cells->Adherence Compound_Treatment Treat with 5-Aminothiazole Derivatives (Varying Conc.) Adherence->Compound_Treatment Incubation_48h Incubate for 48 hours Compound_Treatment->Incubation_48h MTT_Addition Add MTT Solution Incubation_48h->MTT_Addition Incubation_Formazan Incubate for Formazan Crystal Formation MTT_Addition->Incubation_Formazan Solubilization Dissolve Formazan Crystals (e.g., with DMSO) Incubation_Formazan->Solubilization Absorbance_Measurement Measure Absorbance Solubilization->Absorbance_Measurement Data_Analysis Calculate % Viability and IC50 Values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for evaluating the anticancer activity of compounds using the MTT assay.

Quantitative Data Summary

The following tables summarize the biological activity of selected 5-aminothiazole derivatives from various studies.

Table 1: Anticancer Activity of Selected 5-Aminothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Dasatinib Analog (6d)K562 (Leukemia)Comparable to Dasatinib[15][17]
MCF-7 (Breast Cancer)20.2[15][17]
HT-29 (Colon Cancer)21.6[15][17]
Compound 4bHL-60 (Leukemia)1.3[20]
(Z)-5-(furan-2-ylmethylidene)-4-(4-chlorophenylamino)thiazol-2(5H)-oneVariousModerate Activity[11]

Table 2: Antimicrobial Activity of Selected 5-Aminothiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 37cBacteria46.9 - 93.7[7]
Fungi5.8 - 7.8[7]
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivativesS. pneumoniae0.03 - 7.81[27]
E. coli0.03 - 7.81[27]

Conclusion and Future Perspectives

The 5-aminothiazole scaffold continues to be a fertile ground for the discovery and development of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a highly attractive starting point for medicinal chemists. Future research in this area will likely focus on the rational design of more potent and selective inhibitors of specific biological targets, leveraging computational modeling and a deeper understanding of SAR. The exploration of novel synthetic methodologies to access diverse chemical space around the 5-aminothiazole core will also be crucial in unlocking the full therapeutic potential of this remarkable heterocyclic system.

References

Methodological & Application

Introduction: The Analytical Challenge of 5-Thiazolamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Spectroscopic Analysis of 5-Thiazolamine Hydrochloride

This compound is a heterocyclic amine that serves as a vital structural motif and building block in medicinal chemistry and materials science. As a five-membered aromatic ring containing both sulfur and nitrogen, its unique electronic properties make it a valuable precursor for synthesizing a range of biologically active compounds. The hydrochloride salt form enhances its stability and solubility, which is advantageous for handling and formulation but requires careful consideration during analytical characterization.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the definitive structural elucidation of this compound using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond rote procedures to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for providing detailed information about the molecular structure of a compound in solution.[1] For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for confirming the atomic connectivity and chemical environment of the molecule.

Core Principle: Probing the Nuclear Environment

NMR operates by measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The precise frequency at which a nucleus absorbs energy (its chemical shift) is highly sensitive to its local electronic environment. This allows us to distinguish between different atoms within a molecule, such as the protons on the thiazole ring versus those of the amine group.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation.[1] The following protocol is optimized for this compound.

Diagram: NMR Sample Preparation and Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Weigh Sample ¹H: 1-10 mg ¹³C: 5-30 mg s2 Select Solvent (e.g., DMSO-d6) s1->s2 s3 Dissolve Sample (0.5-0.6 mL) s2->s3 s4 Filter if Particulates (Pipette with Glass Wool) s3->s4 s5 Transfer to 5mm NMR Tube s4->s5 a1 Insert into Spectrometer s5->a1 Prepared Sample a2 Lock, Tune, Shim a1->a2 a3 Acquire Spectrum (¹H, ¹³C, etc.) a2->a3 p1 Fourier Transform a3->p1 Raw FID Data p2 Phase & Baseline Correction p1->p2 p3 Reference Spectrum (Solvent Peak) p2->p3 p4 Integrate & Analyze p3->p4

Caption: Workflow for NMR analysis, from sample preparation to data processing.

Step-by-Step Methodology:

  • Solvent Selection: The choice of a deuterated solvent is critical to avoid large interfering signals from protonated solvent molecules.[2][3] For this compound, DMSO-d6 (Deuterated Dimethyl Sulfoxide) is an excellent choice due to its ability to dissolve polar salts and its residual proton peak (~2.50 ppm) which typically does not overlap with the analyte signals.[4]

  • Sample Concentration: The required sample amount depends on the specific experiment.[5]

    • For ¹H NMR: A concentration of 1-10 mg dissolved in 0.5-0.6 mL of DMSO-d6 is generally sufficient for good signal-to-noise.[5]

    • For ¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a higher concentration of 5-30 mg is recommended to obtain a quality spectrum in a reasonable time.[1][5]

  • Sample Handling:

    • Use a high-quality, clean 5 mm NMR tube to ensure good magnetic field homogeneity.[3]

    • Ensure the solid is completely dissolved. If any particulate matter remains, filter the solution into the NMR tube using a Pasteur pipette with a small plug of glass wool.[3] Suspended solids can degrade spectral quality, leading to broad lines.[3]

    • The final solution height in the tube should be approximately 4.0-5.0 cm (0.5-0.6 mL) for optimal shimming on most modern spectrometers.[2][5]

Data Interpretation: Decoding the Spectra

The structure of this compound (C₃H₄N₂S·HCl) provides a clear basis for predicting its NMR spectra.

¹H NMR Spectrum:

The protonated form in solution will have three distinct types of protons: two on the aromatic thiazole ring and those associated with the ammonium group.

  • Aromatic Protons: Published data for 5-aminothiazole hydrochloride in DMSO-d6 shows two singlets in the aromatic region.[6]

    • δ ~9.10 ppm (s, 1H): This downfield signal is assigned to the proton at the C2 position. Its significant deshielding is due to its position between the electronegative nitrogen and sulfur atoms within the aromatic ring.

    • δ ~7.22 ppm (s, 1H): This signal corresponds to the proton at the C4 position.

  • Amine/Ammonium Protons (NH₃⁺): The protons on the nitrogen atom are expected to be present. Due to proton exchange with residual water in the solvent and the acidic nature of the hydrochloride, this signal often appears as a broad singlet. Its chemical shift can be variable.

¹³C NMR Spectrum:

The molecule contains three unique carbon atoms in the thiazole ring, which will give rise to three distinct signals.

  • C2 Carbon: Similar to its attached proton, the C2 carbon is situated between nitrogen and sulfur and is expected to be the most deshielded carbon, appearing significantly downfield.

  • C5 Carbon: This carbon is directly attached to the electron-donating amino group. In related aminothiazole structures, carbons bearing an amine group are often highly deshielded due to resonance effects, with shifts potentially in the δ 152–158 ppm range.[7]

  • C4 Carbon: This carbon will appear at a more upfield position relative to C2 and C5.

Analysis Type Signal Expected Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR H-2~9.10[6]Singlet (s)Thiazole ring proton
H-4~7.22[6]Singlet (s)Thiazole ring proton
NH₃⁺VariableBroad Singlet (br s)Ammonium protons
¹³C NMR C2Highly Downfield-C-S-N
C5Downfield (~150-160)-C-NH₃⁺
C4Upfield (aromatic region)-C-H

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

Core Principle: Soft Ionization with Electrospray (ESI)

For a polar and potentially thermally sensitive molecule like this compound, Electrospray Ionization (ESI) is the method of choice.[8] ESI is a "soft ionization" technique that transfers ions from a solution into the gas phase with minimal fragmentation.[9][10] This is ideal for observing the intact molecular ion, which is the primary goal of the initial MS analysis.

Experimental Protocol: ESI-MS Analysis

Diagram: ESI-MS Sample Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation s1 Prepare Stock Solution (e.g., Methanol) s2 Dilute to ~1-10 µg/mL in Mobile Phase s1->s2 s3 Add 0.1% Formic Acid (Promotes Protonation) s2->s3 a1 Infuse via Syringe Pump or LC System s3->a1 Diluted Sample a2 Electrospray Ionization (Positive Ion Mode) a1->a2 a3 Mass Analyzer (e.g., TOF, Quadrupole) a2->a3 a4 Detector a3->a4 d1 Identify [M+H]⁺ Ion a4->d1 Mass Spectrum d2 Perform MS/MS (Collision-Induced Dissociation) d1->d2 d3 Analyze Fragmentation Pattern d2->d3

Caption: General workflow for ESI-MS analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an LC-MS grade solvent such as methanol or acetonitrile.

    • Dilute this stock solution to a final concentration of approximately 1-10 µg/mL using a typical mobile phase (e.g., 50:50 acetonitrile:water).

    • To ensure efficient protonation of the amine group, it is standard practice to add a small amount of acid, such as 0.1% formic acid, to the final solution.

  • Instrumentation and Analysis:

    • The sample can be introduced into the mass spectrometer via direct infusion with a syringe pump or through a Liquid Chromatography (LC) system.[8]

    • Ionization Mode: Set the instrument to operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

    • Data Acquisition: Acquire a full scan mass spectrum (e.g., m/z 50-300) to identify the molecular ion.

    • Tandem MS (MS/MS): For structural confirmation, perform a product ion scan on the isolated [M+H]⁺ ion. This involves subjecting the ion to collision-induced dissociation (CID) to generate characteristic fragment ions.

Data Interpretation: Assembling the Molecular Puzzle
  • Molecular Ion Peak ([M+H]⁺): The free base, 5-aminothiazole, has a molecular formula of C₃H₄N₂S and a monoisotopic mass of 100.0149 Da.[11] In positive mode ESI-MS, the analyte will be detected as the protonated species, [C₃H₄N₂S + H]⁺.

    • Expected m/z: 101.0228

  • Fragmentation Pattern (MS/MS): The fragmentation of the protonated 5-aminothiazole will provide a structural fingerprint. Based on the principles of amine and heterocycle fragmentation, several pathways are plausible:[12]

    • Loss of Ammonia (NH₃): A potential loss of ammonia from the protonated amine could occur.

    • Ring Cleavage: Heterocyclic rings can undergo characteristic cleavages. For thiazoles, this may involve the loss of small molecules like hydrogen cyanide (HCN) or thioformaldehyde (H₂CS). For related heterocyclic compounds, the loss of small, stable neutral molecules is a common fragmentation pathway.[13][14]

Analysis Type Ion Expected m/z (Monoisotopic) Interpretation
Full Scan MS [M+H]⁺101.0228Protonated molecular ion of the free base.
Tandem MS (MS/MS) Fragment 1VariesResult of neutral loss (e.g., NH₃, HCN)
Fragment 2VariesResult of thiazole ring cleavage

Conclusion

The combined application of Nuclear Magnetic Resonance spectroscopy and Electrospray Ionization Mass Spectrometry provides a robust and definitive method for the structural characterization of this compound. NMR delivers precise information on the atomic connectivity and chemical environment, confirming the core structure, while MS validates the molecular weight and offers further structural proof through fragmentation analysis. The protocols and interpretive guidelines detailed in this note offer a comprehensive framework for researchers to confidently and accurately analyze this important chemical entity.

References

Application Notes and Protocols for Determining the Cytotoxicity of 5-Thiazolamine Hydrochloride Derivatives using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely utilized colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4] This assay is particularly valuable in the initial stages of drug discovery for screening the cytotoxic potential of novel chemical entities.[5][6] 5-Thiazolamine and its derivatives are a class of heterocyclic compounds with potential applications in medicinal chemistry, including antimicrobial and anticancer research.[7][8] This document provides a detailed protocol for evaluating the cytotoxic effects of 5-Thiazolamine hydrochloride derivatives on various cell lines using the MTT assay.

The core principle of the MTT assay lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[1][3][9][10] The amount of formazan produced is directly proportional to the number of viable cells.[2][9][11][12] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.

These application notes are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide that explains the causality behind experimental choices and provides a self-validating system for reliable and reproducible results.

Principle of the MTT Assay

The conversion of MTT to formazan is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of living cells.[1][12] Therefore, the quantity of formazan generated is directly proportional to the number of viable, metabolically active cells.[1] This relationship allows for the quantitative assessment of a compound's effect on cell viability.

MTT_Principle MTT MTT (Yellow, Water-Soluble) ViableCell Viable Cell with Active Mitochondria MTT->ViableCell Uptake MitoEnzyme Mitochondrial Dehydrogenases (NAD(P)H-dependent) Formazan Formazan (Purple, Insoluble) MitoEnzyme->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Dissolution Quantification Spectrophotometric Quantification (OD 570 nm) Solubilization->Quantification Measurement

Materials and Reagents

Reagents
  • Cell Culture Medium: Appropriate for the cell line being used (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Penicillin-Streptomycin Solution (100X): Or other appropriate antibiotics.

  • Trypsin-EDTA Solution (0.25%): For detaching adherent cells.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.[13]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Molecular biology grade.

  • Dimethyl Sulfoxide (DMSO): Anhydrous, for dissolving formazan crystals.[12] Alternatively, acidified isopropanol (0.04 N HCl in isopropanol) or a 10% SDS in 0.01 M HCl solution can be used.[14]

  • This compound derivatives: Stock solutions of known concentration, typically dissolved in DMSO or an appropriate solvent.

Equipment
  • Humidified incubator with 5% CO₂ at 37°C.

  • Laminar flow hood (Class II).

  • Inverted microscope.

  • Hemocytometer or automated cell counter.

  • 96-well flat-bottom sterile microplates.

  • Multichannel pipette.

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm).

  • Orbital shaker.[14]

Experimental Protocol

A critical first step is to determine the optimal cell seeding density to ensure that the cells are in their logarithmic growth phase during the experiment and that the absorbance values fall within the linear range of the assay.[15][16][17]

Part 1: Optimization of Cell Seeding Density
  • Cell Preparation: Harvest cells that are in a logarithmic growth phase. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh complete medium. For suspension cells, directly collect the cells and centrifuge.

  • Cell Counting: Count the viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.

  • Serial Dilutions: Prepare a series of cell dilutions in complete medium. Suggested densities can range from 1,000 to 100,000 cells per well.

  • Seeding: Seed 100 µL of each cell dilution in triplicate into the inner wells of a 96-well plate. Add 100 µL of sterile PBS or medium to the peripheral wells to minimize the "edge effect".[3]

  • Incubation: Incubate the plate for 24, 48, and 72 hours in a humidified incubator.

  • MTT Assay: At each time point, perform the MTT assay as described in Part 3.

  • Data Analysis: Plot a growth curve of absorbance versus the number of cells for each incubation time. The optimal seeding density will be in the linear portion of the curve, where a change in cell number results in a proportional change in absorbance.[18]

Part 2: Preparation of this compound Derivatives
  • Stock Solution Preparation: Prepare a high-concentration stock solution of each this compound derivative in an appropriate solvent (e.g., DMSO). The final concentration of the solvent in the culture medium should be non-toxic to the cells, typically below 0.5%.[3]

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in serum-free medium immediately before use. A 2-fold or 10-fold serial dilution is common for determining the IC50 value.[19]

Part 3: MTT Assay for Cytotoxicity Assessment
  • Cell Seeding: Seed the optimal number of cells (determined in Part 1) in 100 µL of complete medium per well in a 96-well plate and incubate for 24 hours to allow for cell attachment and recovery.[2]

  • Compound Treatment: After 24 hours, carefully remove the medium and add 100 µL of the various concentrations of the this compound derivatives (prepared in Part 2) to the respective wells in triplicate.

  • Controls: Include the following controls on each plate:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds.

    • Untreated Control: Cells in culture medium only.

    • Blank Control: Culture medium without cells to measure background absorbance.

    • Compound Interference Control: Test compound in medium without cells to check for direct reduction of MTT by the compound.[20]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Addition of MTT Reagent: At the end of the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10][13] Mix gently by tapping the plate.

  • Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.

  • Formazan Solubilization:

    • For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well.[12]

    • For Suspension Cells: Centrifuge the plate at 1000 x g for 5 minutes to pellet the cells. Carefully aspirate the supernatant and then add 100-150 µL of DMSO to each well.

  • Absorbance Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. Read the plate within 1 hour of adding the solubilizing agent.[4]

MTT_Workflow SeedCells SeedCells Incubate24h Incubate24h SeedCells->Incubate24h AddCompounds AddCompounds Incubate24h->AddCompounds IncubateTreatment IncubateTreatment AddCompounds->IncubateTreatment PrepareCompounds PrepareCompounds PrepareCompounds->AddCompounds AddMTT AddMTT IncubateTreatment->AddMTT IncubateMTT IncubateMTT AddMTT->IncubateMTT Solubilize Solubilize IncubateMTT->Solubilize ReadAbsorbance ReadAbsorbance Solubilize->ReadAbsorbance

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percent Viability: The viability of cells treated with the this compound derivatives is expressed as a percentage of the viability of the vehicle control cells.

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Dose-Response Curve: Plot the percent cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • IC50 Calculation: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This can be determined from the dose-response curve using non-linear regression analysis in software like GraphPad Prism or by using linear regression on the linear portion of the curve.[21][22][23][24]

Sample Data Table
Concentration (µM)Replicate 1 (OD)Replicate 2 (OD)Replicate 3 (OD)Average OD% Viability
Vehicle Control (0)1.2541.2881.2711.271100.0%
0.11.2111.2451.2331.23096.8%
11.0561.0891.0721.07284.3%
100.6320.6550.6410.64350.6%
1000.1540.1680.1610.16112.7%
10000.0580.0620.0600.0604.7%

Troubleshooting and Key Considerations

  • Incomplete Solubilization of Formazan Crystals: If purple crystals are still visible after adding the solubilizing agent, increase the incubation time on the orbital shaker or gently pipette up and down to aid dissolution.

  • Interference from Test Compounds: Some compounds can directly reduce MTT or interfere with the absorbance reading due to their color.[25] Always include a cell-free control with the compound at its highest concentration to check for such interference.[3][20] If significant interference is observed, consider washing the cells with PBS before adding the MTT reagent or using an alternative viability assay.[20]

  • High Background Absorbance: This can be caused by contamination of the culture medium, or the presence of reducing agents like phenol red in the medium. Using fresh, high-quality reagents and serum-free medium during the MTT incubation step can mitigate this issue.[26]

  • "Edge Effect": The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. To minimize this, do not use the peripheral wells for experimental samples and instead fill them with sterile PBS or medium.[3]

  • MTT Toxicity: High concentrations of MTT can be toxic to some cell lines. If unexpected cell death is observed in control wells, consider optimizing the MTT concentration.[3][9]

Conclusion

The MTT assay is a reliable and high-throughput method for assessing the cytotoxic effects of this compound derivatives.[5] Adherence to this detailed protocol, including proper optimization of cell density and careful consideration of potential compound interference, will ensure the generation of accurate and reproducible data. This information is crucial for the early-stage evaluation of these compounds as potential therapeutic agents. For a more comprehensive understanding of the mechanism of cell death, it is recommended to complement the MTT assay with other assays that measure different cellular parameters, such as apoptosis or necrosis.

References

analytical techniques for characterizing novel thiazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of Novel Thiazole Compounds

Authored by: Gemini, Senior Application Scientist

Introduction

The thiazole ring is a cornerstone scaffold in medicinal chemistry and materials science, forming the core of numerous approved drugs, agrochemicals, and functional materials. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. The synthesis of novel thiazole derivatives is a continuous pursuit in research and development. However, the synthesis of a new molecule is only the first step; rigorous and unambiguous characterization is paramount to confirm its identity, purity, and physicochemical properties, which are critical for its eventual application.

This guide provides a comprehensive overview of the essential analytical techniques required to fully characterize novel thiazole compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the choice of each technique. We will navigate the analytical workflow from initial structural confirmation to detailed physicochemical profiling, ensuring data integrity and building a complete, reliable profile for your novel compound.

The Characterization Workflow: A Holistic Approach

The characterization of a novel compound is not a linear process but rather an integrated workflow where data from multiple analytical techniques are pieced together to form a complete picture. The following workflow provides a logical progression from initial synthesis to a well-characterized compound ready for further studies.

G cluster_0 Synthesis & Isolation cluster_1 Structural Elucidation (Identity) cluster_2 Purity & Stoichiometry cluster_3 Physicochemical Profiling (Drug-Likeness) Synthesis Novel Thiazole Compound (Crude Product) Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Structure MS Mass Spectrometry (HRMS) Purification->MS Molecular Formula IR FTIR Spectroscopy Purification->IR Functional Groups Xray X-ray Crystallography (If single crystal) Purification->Xray Unambiguous Structure HPLC HPLC (Purity Assessment) Purification->HPLC Purity Check EA Elemental Analysis (C, H, N, S) Purification->EA Empirical Formula DSC_Purity DSC (Melting Point & Purity) Purification->DSC_Purity Thermal Properties NMR->HPLC Final Fully Characterized Novel Compound MS->EA IR->DSC_Purity Solubility Aqueous Solubility Xray->Solubility HPLC->Solubility Informs Further Studies LogP Lipophilicity (LogP/D) pKa Ionization Constant (pKa) TGA Thermal Stability (TGA)

Caption: Integrated workflow for the characterization of novel thiazole compounds.

Part 1: Unambiguous Structural Elucidation

Confirming the chemical structure is the most critical first step. A combination of spectroscopic techniques is employed to determine the connectivity of atoms and the overall molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic compounds in solution. For a novel thiazole derivative, ¹H, ¹³C, and various 2D NMR experiments are essential.[1][2][3][4]

Expertise & Causality:

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling). The chemical shifts of the thiazole ring protons are highly diagnostic.[5][6]

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The chemical shifts of the thiazole ring carbons are key identifiers.[3]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for identifying quaternary carbons and piecing together different fragments of the molecule.[7]

Table 1: Typical NMR Chemical Shifts (δ) for the Thiazole Ring Reference solvent: CDCl₃ or DMSO-d₆. Shifts can vary based on substituents.

NucleusPosition on Thiazole RingTypical Chemical Shift (ppm)Notes
¹H H-28.5 - 9.0Often a singlet, sensitive to substituents at C2.
¹H H-47.8 - 8.2Often a doublet, coupled to H-5.
¹H H-57.2 - 7.6Often a doublet, coupled to H-4.
¹³C C-2150 - 170Positioned between two heteroatoms, highly deshielded.[3]
¹³C C-4135 - 145Chemical shift is influenced by the substituent at C4.[3]
¹³C C-5110 - 125Generally the most shielded of the ring carbons.[1]

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation:

    • Weigh 5-10 mg of the purified, dry compound directly into a clean, dry NMR tube.

    • Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Choose a solvent that fully dissolves the compound and does not have signals that overlap with key compound signals.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the tube and gently vortex or invert to ensure complete dissolution.

  • Data Acquisition:

    • Record a standard ¹H NMR spectrum first.

    • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, this may require a longer acquisition time.

    • Perform 2D NMR experiments (COSY, HSQC, HMBC) as needed to resolve structural ambiguities.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals to determine the relative ratios of protons.

    • Assign all proton and carbon signals by systematically analyzing the 1D and 2D spectra. For example, use the HSQC to link protons to their carbons, then use HMBC to find long-range connections to build the molecular framework.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, which is essential for determining its molecular formula.

Expertise & Causality:

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer can measure the mass-to-charge ratio (m/z) to four or five decimal places. This high accuracy allows for the unambiguous determination of the elemental composition (e.g., C₁₀H₇N₃S vs. C₁₁H₉N₂O), which is impossible with low-resolution MS.[8][9]

  • Fragmentation Analysis (MS/MS): The thiazole ring exhibits characteristic fragmentation patterns upon collision-induced dissociation. Analyzing these fragments can provide additional structural confirmation. Common fragmentations include cleavage of the ring or loss of substituents.[10][11][12]

Protocol: ESI-HRMS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture with water.

    • The solvent should be volatile and compatible with the ESI source.

    • A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺, sodiated adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻.

    • Perform an MS/MS experiment on the parent ion to observe its fragmentation pattern.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Use the instrument's software to calculate the possible elemental compositions for the measured exact mass, comparing the result with the theoretical mass of the proposed structure. The error should typically be less than 5 ppm.

    • Propose fragmentation pathways for the major product ions observed in the MS/MS spectrum to further support the structure.[13]

Infrared (IR) and X-ray Crystallography

Infrared (IR) Spectroscopy: This technique is used to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies. For thiazole derivatives, it is particularly useful for confirming the presence of groups like C=O (carbonyl), N-H (amine/amide), or C≡N (nitrile) attached to the ring.[9][14][15]

X-ray Crystallography: This is the gold standard for structural determination, providing an absolute, three-dimensional structure of the molecule in the solid state.[16][17] It is the only technique that can definitively establish stereochemistry and detailed conformational information. The primary challenge is the need to grow a high-quality single crystal of the novel compound.[8]

Part 2: Purity and Stoichiometry Assessment

A novel compound must be pure to ensure that its biological or physical properties are intrinsic to the molecule itself and not due to contaminants.[18][19][20]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment in the pharmaceutical industry.[][22] A reversed-phase HPLC method is typically used.

Protocol: Purity Determination by RP-HPLC

  • Method Development:

    • Column: A C18 column is a common starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with 0.1% formic acid or trifluoroacetic acid, is used to elute the compound and any impurities.

    • Detector: A Diode Array Detector (DAD) or UV detector is set to a wavelength where the compound has strong absorbance.

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and run the gradient method.

  • Data Interpretation: The purity is reported as the percentage of the main peak's area relative to the total area of all peaks detected in the chromatogram. A pure compound should show a single, sharp peak. Purity levels should ideally be >98% for further studies.[23]

Elemental Analysis (CHN/S)

This technique determines the mass percentage of carbon, hydrogen, nitrogen, and sulfur in a compound.[24][25]

Expertise & Causality: The experimental percentages are compared to the theoretical values calculated from the molecular formula (determined by HRMS). A close match (typically within ±0.4%) provides strong evidence for the proposed molecular formula and indicates high purity.[1][26]

Protocol: CHN/S Combustion Analysis

  • Sample Submission: Provide a small amount (2-5 mg) of the highly purified and dried compound to an analytical service.

  • Mechanism: The sample is combusted at high temperatures in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors.[25]

  • Analysis: Compare the experimentally determined percentages for C, H, N, and S with the calculated theoretical values.

Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. For a pure crystalline compound, it shows a sharp melting endotherm. The sharpness of the melting peak is a qualitative indicator of purity.[20] DSC can also be used to quantitatively determine the purity of highly pure substances (>98.5%) based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[][23]

Part 3: Physicochemical Characterization

For compounds intended for biological applications, understanding their physicochemical properties is crucial as these properties govern absorption, distribution, metabolism, and excretion (ADME).[27][28][29][30][31]

Table 2: Key Physicochemical Properties and Their Importance

PropertyTechnique(s)Why It's Important
Aqueous Solubility Shake-flask, Nephelometry, HPLC-basedCritical for absorption and formulation. Poor solubility is a major hurdle in drug development.[29]
Lipophilicity (LogP/LogD) Shake-flask, HPLC, Potentiometric TitrationMeasures the compound's affinity for fatty vs. aqueous environments. Affects membrane permeability, protein binding, and metabolism.[30]
Ionization Constant (pKa) Potentiometric Titration, UV-Vis SpectroscopyDetermines the charge state of the molecule at different pH values, which impacts solubility, permeability, and target binding.[31]
Thermal Stability Thermogravimetric Analysis (TGA)Determines the decomposition temperature, which is important for assessing stability during storage and manufacturing.[32]

Protocol: Determining Aqueous Solubility (Kinetic Method)

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Dilution: Add a small volume of the DMSO stock (e.g., 1-2 µL) to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration.

  • Incubation: Shake the mixture at room temperature for a defined period (e.g., 2 hours).

  • Separation: Filter the solution through a 0.45 µm filter to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using a calibrated HPLC-UV or LC-MS method. The measured concentration is the kinetic solubility.

Integrating Data for a Complete Picture

No single technique provides all the necessary information. The strength of characterization lies in the synergistic integration of data from all these methods. The diagram below illustrates how different pieces of information converge to validate the final compound.

G cluster_data Experimental Data cluster_info Derived Information NMR_Data ¹H, ¹³C, 2D NMR (Connectivity) Structure Proposed Structure NMR_Data->Structure Confirms HRMS_Data HRMS (Exact Mass) MolFormula Molecular Formula HRMS_Data->MolFormula Determines EA_Data Elemental Analysis (%C, H, N, S) Purity High Purity Confirmed EA_Data->Purity Confirms HPLC_Data HPLC (>98% Peak Area) HPLC_Data->Purity Xray_Data X-ray Data (3D Structure) Xray_Data->Structure Definitively Confirms Structure->MolFormula Implies FinalCompound Validated Novel Thiazole Compound Structure->FinalCompound MolFormula->EA_Data Corroborates MolFormula->FinalCompound Purity->FinalCompound

Caption: Convergence of analytical data to validate a novel compound.

References

Application Notes & Protocols: 5-Thiazolamine Hydrochloride as a Foundational Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-aminothiazole moiety is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents.[1][2] Its hydrochloride salt, 5-thiazolamine hydrochloride, serves as a stable, readily available, and versatile starting material for the synthesis of diverse compound libraries. This guide provides an in-depth exploration of this compound's strategic applications, focusing on its reactivity, key synthetic transformations, and its role in the development of targeted therapies. We present detailed, field-proven protocols for the synthesis of kinase inhibitors and antimicrobial agents, explain the scientific rationale behind methodological choices, and offer visual workflows to enhance reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 5-Aminothiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of modern drug design.[2] Its unique electronic properties, ability to engage in hydrogen bonding as both an acceptor (at the nitrogen) and a donor (when aminated), and its relative metabolic stability make it an ideal scaffold. The 2-aminothiazole isomer is widely recognized, featuring in drugs like the kinase inhibitor Dasatinib and the antimicrobial Sulfathiazole.[3] However, the 5-aminothiazole isomer offers a distinct vector for substitution, allowing for the exploration of novel chemical space and intellectual property.

This compound provides the core 5-aminothiazole structure in a crystalline, stable, and easy-to-handle salt form, making it an ideal entry point for synthesis.[4] The primary amine at the C5 position serves as a versatile synthetic handle for a multitude of chemical transformations, including acylation, sulfonylation, reductive amination, and metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental for reaction setup and stoichiometry.

PropertyValueSource
IUPAC Name 1,3-thiazol-5-amine;hydrochloridePubChem[4]
Molecular Formula C₃H₅ClN₂SPubChem[4]
Molecular Weight 136.60 g/mol PubChem[4]
CAS Number 942631-51-8PubChem[4]
Appearance White to off-white crystalline solidSupplier Data
Solubility Soluble in water, DMSO, MethanolSupplier Data

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound is primarily dictated by the nucleophilicity of the C5-amino group. However, the thiazole ring itself can participate in reactions, though it is generally less reactive towards electrophiles than other heterocyclic systems like pyrrole.

Caption: Core reactivity map of the 5-aminothiazole scaffold.

The primary amine is the most common site for derivatization. It readily undergoes acylation with acid chlorides or anhydrides and can be coupled with carboxylic acids using standard peptide coupling reagents. This straightforward amide bond formation is a cornerstone of library synthesis. For more advanced scaffolds, the amine can participate in Buchwald-Hartwig aminations to form C-N bonds with aryl halides. Furthermore, the C2 position of the thiazole ring can be halogenated and subsequently used in cross-coupling reactions (e.g., Suzuki, Stille) to introduce aryl or alkyl substituents, although this typically requires protection of the C5-amine.

Application Note I: Synthesis of N-(thiazol-5-yl)amide Kinase Inhibitors

Background: Many ATP-competitive kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The N-(thiazol-5-yl)amide motif is an excellent pharmacophore for this purpose, where the thiazole nitrogen can act as a hydrogen bond acceptor and the amide N-H can act as a donor.

This protocol describes a general and robust method for synthesizing a library of N-(thiazol-5-yl)amide analogs via amide coupling.

Workflow for Amide Library Synthesis

Amide_Synthesis_Workflow start Start: 5-Thiazolamine HCl & Carboxylic Acid (R-COOH) dissolve Dissolve Reagents in Aprotic Solvent (e.g., DMF, DCM) start->dissolve base Add Non-Nucleophilic Base (e.g., DIPEA) to free amine dissolve->base coupling Add Coupling Reagents (e.g., HATU, EDC/HOBt) base->coupling react Stir at Room Temp (2-12 h) coupling->react monitor Monitor by TLC / LC-MS react->monitor workup Aqueous Work-up: Extract with Organic Solvent monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Final Product: N-(thiazol-5-yl)amide purify->product

Caption: General workflow for amide coupling with 5-thiazolamine HCl.

Detailed Protocol: Synthesis of N-(thiazol-5-yl)benzamide

This protocol uses 4-chlorobenzoic acid as a representative coupling partner.

Materials:

  • This compound (1.0 eq, e.g., 200 mg)

  • 4-Chlorobenzoic acid (1.05 eq)

  • HATU (1,1'-[Azobis(methylidyn)]bis[3-methyl-1H-imidazolium]-3-ide hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and 4-chlorobenzoic acid (1.05 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (approx. 0.2 M concentration relative to the limiting reagent).

  • Basification: Cool the mixture in an ice bath (0 °C). Slowly add DIPEA (3.0 eq) dropwise. Stir for 15 minutes.

    • Scientist's Note: The first equivalent of base neutralizes the HCl salt. The subsequent two equivalents are for the amide coupling itself. Using a non-nucleophilic base like DIPEA is crucial to prevent side reactions.

  • Coupling Agent Addition: Add HATU (1.1 eq) in one portion.

    • Rationale: HATU is a highly efficient coupling reagent that minimizes racemization (if chiral acids are used) and often leads to cleaner reactions and higher yields compared to carbodiimide-based reagents like EDC, especially for less reactive partners.[5]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 2-4 hours).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid), water, and finally brine (to aid phase separation).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-(thiazol-5-yl)benzamide product.

Application Note II: Synthesis of 5-Arylaminothiazole Antimicrobial Agents

Background: The introduction of an aryl group at the 5-amino position can dramatically enhance the biological activity of the thiazole core.[6] These N-aryl derivatives have shown promise as antimicrobial and antifungal agents. This transformation is effectively achieved using a palladium-catalyzed Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of N-(4-methoxyphenyl)thiazol-5-amine

This protocol outlines the coupling of 5-thiazolamine with 4-bromoanisole.

Materials:

  • This compound (1.0 eq, e.g., 200 mg)

  • 4-Bromoanisole (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq, 2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Anhydrous Toluene or Dioxane

  • Ethyl Acetate

  • Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube or microwave vial, combine this compound (1.0 eq), 4-bromoanisole (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (2.5 eq).

    • Scientist's Note: The choice of ligand is critical for C-N cross-coupling. Xantphos is a bulky, electron-rich ligand with a wide bite angle, which is highly effective for coupling with electron-rich anilines and aryl halides.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C in an oil bath. Stir vigorously. The reaction is often complete in 8-16 hours. Alternatively, microwave heating (e.g., 120 °C for 30-60 minutes) can significantly accelerate the reaction.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of starting materials.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Washing: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl-5-aminothiazole product.

Representative Biological Data

The strategic modification of the 5-aminothiazole scaffold leads to compounds with potent and varied biological activities.

Compound ClassRepresentative TargetExample ActivityCitation
N-(thiazol-5-yl)amidesProtein Kinases (e.g., CDK5, GSK-3)IC₅₀ < 1 µM[7]
5-ArylaminothiazolesBacteria (e.g., S. aureus, E. coli)MIC = 1-10 µg/mL[6]
Aminothiazole DerivativesGlutaminase (GAC)IC₅₀ in low µM range[8]
Fused ImidazothiazolesM. tuberculosisMIC = 1.6 µg/mL[9]

Conclusion and Future Outlook

This compound is a high-value, versatile building block that provides a reliable entry point for the synthesis of diverse and biologically relevant molecules. The protocols detailed herein for amide coupling and N-arylation represent foundational transformations that can be readily adapted for high-throughput synthesis and library generation. The proven success of the 5-aminothiazole scaffold in targeting enzymes like kinases and its emerging potential in areas such as antimicrobial and anticancer therapy ensures its continued importance in drug discovery.[8][10] Future work will likely focus on developing more complex, three-dimensional structures initiated from this core, utilizing C-H activation or multi-component reactions to rapidly build molecular complexity.

References

Application Notes & Protocols: A Comprehensive Guide to the In Vitro Evaluation of Anticancer Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Preamble: The Ascendancy of Thiazole Scaffolds in Oncology

The thiazole ring, a heterocyclic scaffold containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a multitude of biological targets.[1] In oncology, thiazole derivatives have emerged as a particularly promising class of compounds, with several approved drugs like Dasatinib and Ixazomib validating their therapeutic potential.[1] These agents exert their anticancer effects through diverse and potent mechanisms, including the disruption of microtubule dynamics, the inhibition of critical protein kinases, and the induction of programmed cell death (apoptosis).[1][2][3][4][5][6]

This guide provides an integrated, field-proven framework for the comprehensive in vitro evaluation of novel thiazole derivatives. Moving beyond a mere listing of procedures, we delve into the causality behind experimental choices, offering a self-validating system of protocols designed to rigorously assess cytotoxicity, elucidate mechanisms of action, and identify specific molecular targets.

Phase 1: Foundational Cytotoxicity Screening

The initial step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cancer cell viability. This foundational screen establishes the cytotoxic potency of the derivative, typically expressed as the half-maximal inhibitory concentration (IC₅₀). Two robust and widely adopted colorimetric assays for this purpose are the MTT and SRB assays.

Scientific Rationale: Choosing Your Viability Assay
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay quantifies metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7][8] The amount of formazan produced is directly proportional to the number of metabolically active (living) cells. It is a gold standard for assessing mitochondrial integrity.

  • SRB (Sulforhodamine B) Assay: This assay measures total cellular protein content, providing a proxy for cell mass.[9] The bright pink aminoxanthene dye SRB binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[10][11] This method is less susceptible to interference from compounds that may alter cellular metabolism without killing the cell and has a stable endpoint.[12]

Experimental Workflow: General Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis seed Seed Cancer Cells in 96-well Plates incubate Incubate for 24h (Allow Adhesion) seed->incubate treat Treat with Serial Dilutions of Thiazole Derivative incubate->treat incubate_treat Incubate for 48-72h treat->incubate_treat add_reagent Add Assay Reagent (MTT or SRB) incubate_treat->add_reagent incubate_reagent Incubate & Solubilize add_reagent->incubate_reagent read Measure Absorbance on Plate Reader incubate_reagent->read plot Plot Dose-Response Curve read->plot calc Calculate IC₅₀ Value plot->calc

Caption: General workflow for in vitro cytotoxicity screening.

Protocol 1: MTT Cell Viability Assay
  • Reagents:

    • MTT solution (5 mg/mL in sterile PBS)

    • Complete culture medium

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[13]

    • Treatment: Prepare serial dilutions of the thiazole derivative in complete medium. Aspirate the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.[7]

    • Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC₅₀ value using non-linear regression.

Protocol 2: SRB Cytotoxicity Assay
  • Reagents:

    • Trichloroacetic acid (TCA), 10% (w/v)

    • SRB solution (0.4% w/v in 1% acetic acid)

    • Wash solution (1% acetic acid)

    • Solubilization buffer (10 mM Tris base, pH 10.5)

  • Procedure:

    • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

    • Fixation: After treatment, gently add 50 µL of cold 10% TCA to each well (for a final concentration of ~4%) and incubate at 4°C for 1 hour to fix the cells.[10]

    • Washing: Discard the supernatant and wash the plates five times with 1% acetic acid to remove excess TCA and serum proteins. Air-dry the plates completely.[10]

    • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[10] Air-dry the plates again.

    • Solubilization: Add 200 µL of 10 mM Tris base to each well to solubilize the protein-bound dye.

    • Measurement: Shake the plate for 10 minutes and measure the absorbance at 565 nm.[12]

    • Analysis: Calculate cell viability and determine the IC₅₀ as described for the MTT assay.

Data Presentation: IC₅₀ Values of Thiazole Derivatives
Compound IDCancer Cell LineIC₅₀ (µM) [±SD]
Thiazole-AMCF-7 (Breast)2.57 [±0.16]
Thiazole-AHepG2 (Liver)7.26 [±0.44]
Thiazole-BA549 (Lung)0.97 [±0.13]
Thiazole-BMCF-7 (Breast)0.48 [±0.03]
CisplatinMCF-7 (Breast)8.50 [±0.95]

Data is representative and compiled from literature for illustrative purposes.[5][14]

Phase 2: Unraveling the Mechanism of Cell Death

A low IC₅₀ value indicates potent cytotoxicity but does not explain how the compound kills the cancer cells. The most desirable mechanism for an anticancer drug is the induction of apoptosis, or programmed cell death, which avoids the inflammatory response associated with necrosis.

Scientific Rationale: Detecting Apoptosis

Apoptosis is characterized by a series of distinct morphological and biochemical events. We can detect these events using complementary techniques:

  • Annexin V/PI Staining: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost, staining the DNA.[15] Flow cytometry can then distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[17]

  • Western Blotting for Apoptotic Markers: This technique provides molecular confirmation of apoptosis by detecting key proteins in the signaling cascade.[18] Key targets include the cleavage (activation) of caspases (e.g., Caspase-3) and their substrate, PARP, as well as changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.

Principle of Annexin V / PI Staining

G cluster_live Live Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis L Annexin V (-) PI (-) EA Annexin V (+) PI (-) L->EA PS Flipping LA Annexin V (+) PI (+) EA->LA Membrane Permeabilization

Caption: Differentiating cell states with Annexin V and PI.

Protocol 3: Apoptosis Quantification by Annexin V/PI Flow Cytometry
  • Reagents:

    • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Cold PBS

  • Procedure:

    • Cell Culture: Seed cells in 6-well plates and treat with the thiazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.

    • Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.[17]

    • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL. Transfer 100 µL of the suspension (1x10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[19]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[19] FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
  • Reagents:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

    • HRP-conjugated secondary antibody

    • ECL (Enhanced Chemiluminescence) substrate

  • Procedure:

    • Protein Extraction: Treat cells as in the apoptosis assay. Harvest cells, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes.[20] Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Quantification: Determine the protein concentration of the supernatant using a BCA assay.

    • SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil for 5 minutes. Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (diluted as recommended) overnight at 4°C.[20]

    • Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.

    • Imaging: Capture the chemiluminescent signal using an imaging system. Analyze band intensity using software like ImageJ, normalizing to a loading control like β-actin.

Data Presentation: Expected Protein Modulation in Apoptosis
Protein TargetExpected Change with Thiazole TreatmentRationale
Pro-Caspase-3DecreaseCleaved into its active form
Cleaved Caspase-3IncreaseActivation of the executioner caspase
Full-Length PARPDecreaseCleaved by active Caspase-3
Cleaved PARPIncreaseHallmark of caspase-dependent apoptosis
Bax (Pro-apoptotic)Increase / Translocation to MitochondriaPromotes apoptosis
Bcl-2 (Anti-apoptotic)DecreaseReduces inhibition of apoptosis

Phase 3: Assessing Impact on Cell Cycle Progression

Many potent anticancer agents, especially those interfering with the cytoskeleton or DNA synthesis, induce cell cycle arrest.[5][21] This arrest prevents cancer cells from proliferating and can be a prelude to apoptosis.

Scientific Rationale: DNA Content as a Cell Cycle Marker

Flow cytometry can be used to analyze the cell cycle distribution of a population. A fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), is used to stain fixed and permeabilized cells.[22] Because cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, they will exhibit twice the fluorescence intensity. Cells in the S phase, actively synthesizing DNA, will have an intermediate fluorescence.[23]

Experimental Workflow: Cell Cycle Analysis

G prep Culture & Treat Cells harvest Harvest & Count Cells prep->harvest fix Fix Cells in Cold 70% Ethanol harvest->fix wash Wash with PBS fix->wash stain Stain with PI/ RNase Solution wash->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Histogram (G0/G1, S, G2/M) acquire->analyze

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol 5: Cell Cycle Analysis using Propidium Iodide
  • Reagents:

    • Cold 70% Ethanol

    • PBS

    • PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[24]

  • Procedure:

    • Cell Culture & Treatment: Seed cells in 6-well plates and treat with the thiazole derivative for 24 hours.

    • Harvesting: Harvest approximately 1x10⁶ cells per sample. Centrifuge and wash once with PBS.

    • Fixation: Resuspend the cell pellet and, while gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[24]

    • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

    • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is critical for degrading RNA, ensuring that PI only binds to DNA.[22]

    • Incubation: Incubate for 30 minutes at room temperature, protected from light.

    • Analysis: Analyze the samples on a flow cytometer using a linear scale for fluorescence detection.[25] Use software to model the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Cell Cycle Distribution
Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Control (Vehicle)65.2%17.3%17.5%
Thiazole-C (IC₅₀)25.8%34.7%39.5%

Data is representative, demonstrating a G2/M arrest.[5][21]

Phase 4: Pinpointing the Molecular Target

While the preceding assays reveal the phenotypic outcome of drug treatment, identifying the specific molecular target is the ultimate goal for rational drug design and development. Thiazole derivatives are known to interact with several key cancer targets.

Scientific Rationale: Common Targets of Thiazole Derivatives
  • Tubulin Polymerization: Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for forming the mitotic spindle during cell division.[2] Many thiazole compounds act as anti-mitotic agents by binding to tubulin (often at the colchicine site), inhibiting its polymerization, and disrupting microtubule dynamics. This leads to mitotic arrest (G2/M arrest) and subsequent apoptosis.[2][5][6][26]

  • Protein Kinases: Dysregulation of protein kinase signaling is a hallmark of cancer.[27] Thiazoles serve as a privileged scaffold for designing inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and others involved in proliferation and survival pathways.[4][28][29]

Mechanisms of Thiazole Derivative Action

G cluster_tubulin Cytoskeletal Disruption cluster_kinase Signal Transduction Inhibition Thiazole Thiazole Derivative Tubulin α/β-Tubulin Heterodimer Thiazole->Tubulin Binds & Inhibits Kinase Protein Kinase (e.g., VEGFR, EGFR) Thiazole->Kinase Binds & Inhibits MT Microtubule (Mitotic Spindle) Tubulin->MT Polymerization Arrest G2/M Arrest MT->Arrest Apoptosis1 Apoptosis Arrest->Apoptosis1 Pathway Downstream Signaling (Proliferation, Survival) Kinase->Pathway Activation Prolif Decreased Proliferation & Survival Pathway->Prolif Apoptosis2 Apoptosis Prolif->Apoptosis2

Caption: Key molecular targets of anticancer thiazole derivatives.

Overview of Target-Specific Assays
  • Tubulin Polymerization Assay (Cell-Free): This assay directly measures the effect of a compound on tubulin assembly. Purified tubulin is induced to polymerize in the presence of GTP. The increase in microtubule mass is monitored over time by measuring light scattering or fluorescence (using a fluorescent reporter). An effective inhibitor will prevent this increase. This confirms the compound's direct interaction with tubulin.

  • Kinase Inhibition Assays (Cell-Free): These assays quantify a compound's ability to inhibit a specific kinase. In a typical format, a purified recombinant kinase is incubated with its specific substrate, ATP (often radiolabeled or in a system with a reporter molecule), and the test compound. The amount of phosphorylated substrate is then measured, and the IC₅₀ for kinase inhibition is determined.

Concluding Remarks

The systematic application of this multi-phase evaluation strategy—progressing from broad cytotoxicity screening to detailed mechanistic and target-specific assays—provides a robust and comprehensive profile of a novel thiazole derivative's anticancer potential. Each protocol serves as a validation point for the next, building a cohesive and scientifically sound data package. The insights gained from these in vitro studies are critical for identifying promising lead compounds and guiding subsequent preclinical and clinical development.

References

Application Notes and Protocols for Antimicrobial Screening of Novel Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global public health, necessitating the urgent discovery and development of new therapeutic agents.[1] Thiazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of antimicrobial activities.[1][2][3] The thiazole ring is a key structural motif in various clinically used drugs and natural products with biological activity.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of novel thiazole compounds for their antimicrobial properties. The protocols detailed herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data crucial for advancing promising candidates through the drug discovery pipeline.

The screening cascade outlined in this document follows a logical progression, starting from fundamental assessments of inhibitory and bactericidal activity to more complex evaluations of their effects on microbial biofilms and their potential for toxicity against mammalian cells. Adherence to standardized methodologies, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is emphasized to ensure data quality and comparability across different studies.[4][5][6][7][8][9][10][11]

Part 1: Primary Screening - Determining Fundamental Antimicrobial Activity

The initial phase of screening focuses on establishing the fundamental potency of the novel thiazole compounds against a panel of relevant microorganisms. This typically includes representative Gram-positive and Gram-negative bacteria, and potentially fungal pathogens, depending on the therapeutic goal.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[12][13] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[12][13][14]

Causality Behind Experimental Choices: This assay is critical for initial potency assessment. A low MIC value is a primary indicator of a compound's potential as an effective antimicrobial agent. The use of a 96-well plate format allows for the simultaneous testing of multiple compounds at various concentrations, making it efficient for screening large libraries of thiazole derivatives.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture on an appropriate agar plate (e.g., Mueller-Hinton Agar - MHA), select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 37°C until it reaches the turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15] This standardization is crucial for reproducibility.

    • Dilute the standardized bacterial suspension in fresh CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[12][15]

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the novel thiazole compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate. Typically, a concentration range of 0.06 to 128 µg/mL is a good starting point.

    • Ensure the final volume in each well is consistent (e.g., 100 µL).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria) on each plate.

    • Incubate the plate at 37°C for 18-24 hours.[12][13]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the thiazole compound in which there is no visible growth.[15]

Diagram: MIC Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Prepare Bacterial Inoculum (0.5 McFarland) start->bacterial_culture compound_dilution Prepare Serial Dilutions of Thiazole Compound start->compound_dilution inoculation Inoculate 96-well plate bacterial_culture->inoculation compound_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Visually Determine MIC incubation->read_mic end End read_mic->end

Caption: Workflow of the Minimum Inhibitory Concentration (MIC) Assay.

Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill a specific bacterium.[16][17] This assay is a critical follow-up to the MIC to distinguish between bacteriostatic (inhibitory) and bactericidal (killing) activity.

Causality Behind Experimental Choices: A compound that is bactericidal is often more desirable, especially for treating infections in immunocompromised patients. The MBC/MIC ratio is a key parameter; a ratio of ≤ 4 is generally considered indicative of bactericidal activity.[15]

Experimental Protocol: MBC Assay

  • Perform MIC Assay:

    • Follow the MIC protocol as described above.

  • Subculturing:

    • From the wells showing no visible growth in the MIC assay (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[15]

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the thiazole compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[15][16][17]

Data Presentation: MIC and MBC Values

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
THZ-001S. aureus242Bactericidal
THZ-001E. coli8648Bacteriostatic
THZ-002S. aureus482Bactericidal
THZ-002E. coli16>128>8Bacteriostatic

Part 2: Delving Deeper - Characterizing Antimicrobial Dynamics

Once promising thiazole compounds with low MIC and/or MBC values are identified, the next step is to understand their killing kinetics and their efficacy against more complex bacterial communities like biofilms.

Time-Kill Kinetics Assay

This assay provides a dynamic picture of the antimicrobial activity, evaluating the rate and extent of bacterial killing over time.[18] It helps to determine whether a compound exhibits concentration-dependent or time-dependent killing.[18]

Causality Behind Experimental Choices: Understanding the pharmacodynamics of a new compound is crucial for predicting its in vivo efficacy and for designing optimal dosing regimens. A rapid bactericidal effect is often a desirable characteristic.

Experimental Protocol: Time-Kill Kinetics Assay

  • Preparation:

    • Prepare a standardized bacterial inoculum as described for the MIC assay.

    • Prepare tubes with CAMHB containing the thiazole compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[19]

  • Quantification of Viable Bacteria:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20]

Diagram: Time-Kill Kinetics Workflow

Time_Kill_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis start Start inoculum_prep Prepare Standardized Inoculum start->inoculum_prep compound_prep Prepare Compound Concentrations (multiples of MIC) start->compound_prep inoculation Inoculate Tubes inoculum_prep->inoculation compound_prep->inoculation sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) inoculation->sampling plating Serial Dilution and Plating sampling->plating incubation Incubate Plates plating->incubation colony_count Count Colonies (CFU) incubation->colony_count plot_data Plot log10 CFU/mL vs. Time colony_count->plot_data end End plot_data->end

Caption: Workflow of the Time-Kill Kinetics Assay.

Anti-Biofilm Assays

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously difficult to treat due to their high tolerance to antimicrobial agents.[21] Therefore, assessing the activity of novel thiazole compounds against biofilms is crucial.

Causality Behind Experimental Choices: Compounds that can either inhibit biofilm formation or eradicate established biofilms have significant therapeutic potential, particularly for chronic and device-associated infections.

Experimental Protocol: Biofilm Inhibition and Eradication Assays

Biofilm Inhibition Assay:

  • Preparation:

    • Prepare a standardized bacterial inoculum and serial dilutions of the thiazole compound in a 96-well plate as in the MIC assay.

  • Incubation:

    • Incubate the plate at 37°C for 24 hours to allow for biofilm formation in the presence of the compound.[22]

  • Quantification:

    • Carefully remove the planktonic cells and wash the wells with PBS.

    • Stain the remaining biofilm with 0.1% crystal violet solution.[21][22][23]

    • After washing away excess stain, solubilize the bound crystal violet with 33% acetic acid or ethanol.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The reduction in absorbance compared to the control indicates biofilm inhibition.

Biofilm Eradication Assay:

  • Biofilm Formation:

    • Grow biofilms in a 96-well plate for 24 hours without any compound.[22]

  • Compound Treatment:

    • Remove the planktonic culture, wash the wells with PBS, and add fresh broth containing serial dilutions of the thiazole compound to the established biofilms.

    • Incubate for another 24 hours.

  • Quantification:

    • Quantify the remaining biofilm biomass using the crystal violet staining method as described above.

Part 3: Safety and Selectivity Assessment

A potent antimicrobial compound is only useful if it is not toxic to the host. Therefore, assessing the cytotoxicity of novel thiazole compounds against mammalian cells is a critical step.[24][25]

Cytotoxicity Assay

Causality Behind Experimental Choices: This assay provides an early indication of a compound's therapeutic window. A compound should exhibit high potency against microbial cells and low toxicity towards mammalian cells.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Seed mammalian cells (e.g., HeLa, HepG2, or human keratinocytes) in a 96-well plate and allow them to adhere overnight.[26][27][28][29][30]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the thiazole compound for 24-48 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[31]

  • Quantification:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at approximately 570 nm. The percentage of cell viability can be calculated relative to untreated control cells.

Data Presentation: Selectivity Index

The selectivity index (SI) is a crucial parameter to evaluate the therapeutic potential of a compound.

SI = CC₅₀ / MIC

Where:

  • CC₅₀ (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in mammalian cell viability.

  • MIC: The minimum inhibitory concentration against the target pathogen.

A higher SI value indicates greater selectivity for the microbial target over host cells.

Part 4: In Vivo Efficacy Models

Promising thiazole compounds that demonstrate potent in vitro activity and a favorable selectivity index should be advanced to in vivo models of infection to assess their efficacy in a more complex biological system.[26][27][28][29][30] A common and relevant model is the murine skin infection model, particularly for compounds intended for topical application.[26][27][28][29][30]

Causality Behind Experimental Choices: In vivo studies are essential to evaluate a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy in the context of a host immune response. Successful outcomes in these models are a prerequisite for clinical development.

Experimental Protocol: Murine Skin Infection Model (Example)

  • Animal Model:

    • Use an appropriate strain of mice (e.g., BALB/c).

  • Infection:

    • Create a superficial skin wound on the dorsal side of the mice.

    • Inoculate the wound with a clinically relevant pathogen, such as methicillin-resistant Staphylococcus aureus (MRSA).[26][27][28][29][30]

  • Treatment:

    • Topically apply a formulation of the thiazole compound to the infected wound at specified intervals (e.g., twice daily for three days).[26][27]

    • Include vehicle control and positive control (e.g., mupirocin) groups.[26][27][28][29]

  • Evaluation:

    • After the treatment period, excise the wounded tissue.

    • Homogenize the tissue and perform serial dilutions and plating to determine the bacterial burden (CFU/gram of tissue).

    • A significant reduction in bacterial load compared to the vehicle control indicates in vivo efficacy.[26][28]

Conclusion

The systematic screening of novel thiazole compounds using the protocols outlined in this application note will enable the identification and characterization of promising new antimicrobial agents. By progressing from fundamental in vitro assays to more complex models of infection and toxicity, researchers can build a comprehensive data package to support the advancement of lead candidates in the drug discovery and development process. The emphasis on standardized methodologies and a logical, stepwise approach is paramount for generating high-quality, reproducible data that can ultimately contribute to addressing the global challenge of antimicrobial resistance.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 5-Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 5-aminothiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this crucial heterocyclic scaffold. 5-Aminothiazoles are prevalent in compounds of significant biological interest, from antibiotics to photosensitizers, yet their synthesis can present challenges such as low yields, difficult purifications, and unwanted side reactions.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve the efficiency and reliability of your 5-aminothiazole synthesis reactions.

Core Synthesis Strategies: An Overview

Several synthetic routes are commonly employed to construct the 5-aminothiazole core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Understanding the fundamentals of these pathways is the first step in effective troubleshooting.

  • Cook-Heilbron Synthesis: This classic method involves the reaction of α-aminonitriles with agents like carbon disulfide or isothiocyanates.[3] It is particularly useful for creating 5-aminothiazoles under mild conditions.[3]

  • TFAA-Mediated Cyclization of Thioamides: A flexible route that involves the dithionation of 2-N-acylglycinamides followed by cyclization mediated by trifluoroacetic anhydride (TFAA).[2] This approach allows for diverse substituents at the 2-position.[2]

  • Modified Hantzsch Synthesis: While the traditional Hantzsch synthesis yields 2-aminothiazoles by reacting α-haloketones with thiourea, modifications to starting materials and conditions can be adapted for 5-aminothiazole synthesis.[4][5][6]

  • Gewald Reaction Variants: The Gewald reaction is a powerful tool for synthesizing 2-aminothiophenes from ketones, α-cyanoesters, and elemental sulfur.[7][8] Modified versions of this reaction, often using different sulfur sources or starting materials, can be adapted to produce thiazoles.[9][10]

Troubleshooting Guide: A-Q&A Approach

This section directly addresses common issues encountered during the synthesis of 5-aminothiazoles.

Category 1: Low or No Product Yield

Question: My reaction has a very low yield or has failed completely. What are the first things I should check?

Answer: When facing low or no yield, a systematic review of your reaction parameters is crucial. Many reported synthesis methods suffer from drawbacks like harsh conditions, unsatisfactory yields, and complex product isolation procedures.[1]

  • Starting Material Purity and Stability:

    • α-Haloketones/α-Tosylketones: These reagents, common in Hantzsch-type syntheses, can be unstable. Ensure they are pure and used promptly after preparation or purification.

    • Thioamides/Thioureas: These starting materials can degrade upon storage. Verify their purity by melting point or spectroscopic methods. Some thioamide intermediates are not stable enough for isolation and should be used immediately in a one-pot procedure.[2]

    • α-Aminonitriles (for Cook-Heilbron): These can be susceptible to hydrolysis or polymerization. Ensure they are handled under anhydrous conditions if necessary.

  • Stoichiometry: Incorrect molar ratios are a frequent source of failure. For instance, in the Hantzsch synthesis, an excess of the thiourea component is often used to drive the reaction to completion.[4]

  • Reaction Temperature: Temperature control is critical. Some reactions require heating to overcome activation barriers, while others may suffer from decomposition at elevated temperatures.[9] For example, microwave-assisted syntheses can dramatically reduce reaction times from hours to minutes and increase yields, suggesting thermal efficiency is key.[11]

  • Solvent Choice: The solvent can significantly influence reaction outcomes. Polar solvents like ethanol or methanol are common, sometimes in aqueous mixtures.[4][5] In some cases, greener solvents like polyethylene glycol (PEG) have been shown to be effective and can simplify workup.[1]

Question: I'm using a catalyst, but the reaction is sluggish. Could this be the issue?

Answer: Yes, the choice and condition of the catalyst are paramount.

  • Catalyst Activity: If using a heterogeneous catalyst, such as silica-supported tungstosilisic acid, ensure it has not been poisoned or deactivated.[5] The catalyst should be recoverable and reusable for several cycles without significant loss of activity.[12]

  • Catalyst Loading: The amount of catalyst is critical. Too little may result in an incomplete reaction, while too much can sometimes lead to side product formation. Optimization studies are recommended, starting with reported catalytic amounts (e.g., 10-15 mol%).[5][13]

  • Homogeneous vs. Heterogeneous: Heterogeneous catalysts simplify product purification, as they can be removed by simple filtration.[5][12] If you are struggling with purification, switching to a solid-supported catalyst might be beneficial.[1]

Troubleshooting Workflow: Low Yield

Below is a logical workflow for diagnosing low-yield reactions.

LowYieldTroubleshooting Start Low or No Yield Observed Check_Purity Verify Starting Material Purity & Stability (NMR, MP, TLC) Start->Check_Purity Check_Stoichiometry Confirm Stoichiometry & Reagent Addition Order Check_Purity->Check_Stoichiometry If pure Optimize_Temp Optimize Reaction Temperature Check_Stoichiometry->Optimize_Temp Optimize_Solvent Screen Different Solvents Optimize_Temp->Optimize_Solvent Check_Catalyst Evaluate Catalyst (Activity, Loading) Optimize_Solvent->Check_Catalyst Result_Improved Yield Improved? Check_Catalyst->Result_Improved Success Problem Solved Result_Improved->Success Yes Consult Consult Literature for Alternative Routes Result_Improved->Consult No

Caption: A step-by-step workflow for troubleshooting low-yield 5-aminothiazole synthesis.

Category 2: Side Product Formation and Purification Challenges

Question: My NMR spectrum shows a mixture of products. What is the likely side product?

Answer: The formation of isomers or related heterocycles is a common issue.

  • Oxazole Formation: In syntheses starting from N-acylglycinamides (en route to thioamides), incomplete thionation can lead to the formation of oxazoles, which arise from the cyclization of the oxygen analogue.[2] A common solution is to ensure the thionation step (e.g., using Lawesson's reagent) goes to completion before initiating cyclization.[2]

  • Isomeric Thiazoles: In the Hantzsch synthesis using N-monosubstituted thioureas, reaction conditions can dictate the regioselectivity. Under neutral conditions, 2-(N-substituted amino)thiazoles are typically formed exclusively. However, under acidic conditions, a mixture including the isomeric 3-substituted 2-imino-2,3-dihydrothiazoles can be produced.[14] Careful control of pH is therefore essential.

Competitive Reaction Pathways

The diagram below illustrates the competition between thiazole and oxazole formation from a common intermediate.

CompetingPathways cluster_0 Reaction Pathways Intermediate N-Acyl-2-aminoacetamide R-C(=O)-NH-CH(R')-C(=O)-NH2 Thionation Thionation (e.g., Lawesson's Reagent) Intermediate->Thionation Cyclization_Oxa Cyclization (e.g., TFAA) Intermediate->Cyclization_Oxa Incomplete Thionation Thioamide Thioamide Intermediate R-C(=S)-NH-CH(R')-C(=S)-NH2 Thionation->Thioamide Cyclization_Thia Cyclization (e.g., TFAA) Thiazole { Desired 5-Aminothiazole} Cyclization_Thia->Thiazole Oxazole { Oxazole Side Product} Cyclization_Oxa->Oxazole Incomplete Thionation Thioamide->Cyclization_Thia

Caption: Competing pathways leading to desired thiazole versus oxazole side product.

Question: How can I effectively purify my 5-aminothiazole product?

Answer: Purification can be challenging due to the basicity of the amino group and the potential for similar polarities between product and byproducts.

  • Recrystallization: This is often the most effective method for obtaining highly pure material. Common solvent systems include ethanol/water or DMF/water.[15]

  • Column Chromatography: Silica gel chromatography is widely used. A common eluent system is a mixture of hexane and ethyl acetate.[15] To prevent streaking caused by the basic amino group, it can be beneficial to add a small amount of a tertiary amine, like triethylamine (~1%), to the eluent system.[13]

  • Acid-Base Extraction: If the impurities are neutral or acidic, you can dissolve the crude product in a dilute acid (e.g., 5% HCl), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then neutralize the aqueous layer with a base (e.g., NaHCO₃) to precipitate the purified 5-aminothiazole.[16]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route offers the most flexibility for creating a library of 5-aminothiazoles?

The TFAA-mediated cyclization of dithionated 2-N-acylglycinamides is highly flexible, as it allows for a wide range of diversity at the 2-position by simply changing the acid chloride used to prepare the starting glycinamide.[2] Similarly, palladium-mediated α-arylation of β-ketonitriles followed by cyclization offers an expedient route to a variety of 3,4-substituted-5-aminopyrazoles and can be adapted for thiazole synthesis, providing significant molecular diversity.[17]

Q2: Are there any sustainable or "green" approaches to 5-aminothiazole synthesis?

Yes, several modern approaches focus on improving the environmental footprint of these syntheses.

  • Calcium Catalysis: A sustainable and high-yielding method using a calcium catalyst has been developed, which is environmentally benign and often complete in under 30 minutes.[13]

  • Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and often improves yields compared to conventional heating.[7][11]

  • Polymer-Supported Synthesis: Using supports like PEG can serve as a non-toxic, reusable reaction medium and can simplify workup procedures.[1]

Q3: How critical is the choice of base in these reactions?

The base can play multiple roles and its choice is critical. In Gewald-type reactions, a base like triethylamine or piperidine is required to catalyze the initial Knoevenagel condensation between the ketone and the active methylene nitrile.[7][9] In Hantzsch-type syntheses, a base is often added after the initial condensation to neutralize the HX acid formed, which can facilitate the final cyclization and precipitation of the product.[4] Using the wrong base or base strength can lead to side reactions or failure to form the product.

Base Typical Application/Role Common Synthesis Route
Triethylamine (NEt₃) Mild, non-nucleophilic base for Knoevenagel condensation or acid scavenging.Gewald, Cook-Heilbron
Piperidine Stronger organic base, effective Knoevenagel catalyst.Gewald
Sodium Carbonate (Na₂CO₃) Inorganic base used for workup/neutralization to precipitate the final product.Hantzsch
N-Ethylmorpholine (NEM) Organic base used in acylation reactions to form amide precursors.TFAA-mediated cyclization

Optimized Protocol: Synthesis of 2,4-Disubstituted 5-(Trifluoroacetylamino)thiazole

This protocol is based on the flexible and effective method involving TFAA-mediated cyclization, which is well-suited for library synthesis.[2]

Step 1: Preparation of 2-N-Acylglycinamide (6)

  • To a solution of D-(−)-phenylglycinamide (5) (1.0 eq) in a suitable solvent (e.g., dichloromethane), add N-ethylmorpholine (NEM) (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acid chloride (RCOCl) (1.0 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup to isolate the N-acylglycinamide product (6).

Step 2: One-Pot Dithionation and Cyclization to Thiazole (8)

  • Dissolve the 2-N-acylglycinamide (6) (1.0 eq) in an anhydrous solvent like THF.

  • Add Lawesson's reagent (1.0-1.2 eq) in portions.

  • Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC). This forms the unstable bis(thioamide) intermediate (7).

  • Cool the reaction mixture to room temperature. Do not isolate the intermediate.

  • Slowly add trifluoroacetic anhydride (TFAA) (2.0-3.0 eq) to the crude reaction mixture.

  • Stir at room temperature or with gentle heating until the cyclization is complete.

  • Remove the solvent under reduced pressure and purify the crude product (8) by column chromatography.

Step 3: Hydrolysis to 5-Aminothiazole (1)

  • Dissolve the 5-(trifluoroacetylamino)thiazole (8) in a mixture of isopropanol and water (1:1).

  • Add aqueous sodium hydroxide (e.g., 3M NaOH) and stir at room temperature.

  • Monitor the reaction for the removal of the trifluoroacetyl group.

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the final 5-aminothiazole (1) by recrystallization or chromatography.

References

Technical Support Center: Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this robust and historic reaction. Here, we will delve into the nuances of the synthesis, troubleshoot common side reactions, and answer frequently asked questions to ensure your success in synthesizing thiazole derivatives.

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry, reacting α-haloketones with thioamides to yield thiazoles.[1] While it is known for being high-yielding and relatively simple to perform, like any chemical transformation, it is not without its potential pitfalls.[2] This guide aims to provide you with the expertise and field-proven insights to navigate these challenges effectively.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues you may encounter during your experiments, providing explanations for their cause and actionable solutions.

Issue 1: Formation of a Dimeric Thioether Byproduct

Question: I am observing a significant amount of a high molecular weight byproduct in my reaction mixture that is difficult to separate from my desired thiazole product. What could this be and how can I prevent its formation?

Answer:

Probable Cause: The formation of a dimeric thioether byproduct is a common side reaction in the Hantzsch synthesis. This occurs when the enol or enolate of the α-haloketone attacks another molecule of the α-haloketone, leading to a self-condensation product. This is particularly prevalent under basic conditions or with prolonged reaction times at elevated temperatures.

Mechanism Insight: The initial step of the Hantzsch synthesis is the SN2 reaction between the sulfur of the thioamide and the α-carbon of the haloketone.[3] However, if the reaction conditions favor enolate formation of the α-haloketone, this enolate can act as a nucleophile, leading to undesired side products.

Solutions:

  • Control of Stoichiometry: Use a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) to ensure the α-haloketone is consumed by the desired reaction pathway.[2]

  • Temperature Management: Avoid excessively high temperatures. While heat is often required to drive the cyclization, prolonged heating can promote side reactions. Monitor the reaction progress by TLC and stop the reaction once the starting materials are consumed.

  • pH Control: If using a base to facilitate the reaction, opt for a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate. Strong bases can significantly increase the rate of self-condensation.

Issue 2: Low Yield and Incomplete Conversion

Question: My Hantzsch reaction is sluggish, resulting in a low yield of the thiazole and a significant amount of unreacted starting materials, even after extended reaction times. How can I improve the reaction efficiency?

Answer:

Probable Cause: Low yields and incomplete conversion can stem from several factors, including insufficient activation of the reactants, poor solubility of the starting materials, or the use of a deactivated α-haloketone.

Solutions:

  • Solvent Selection: The choice of solvent is crucial. Protic solvents like ethanol or methanol are commonly used and generally effective.[2] In cases of poor solubility, consider using a co-solvent system or a higher boiling point solvent like DMF, but be mindful of potential side reactions at higher temperatures.

  • Catalysis: While the Hantzsch synthesis can proceed without a catalyst, acidic or basic catalysis can significantly accelerate the reaction. A catalytic amount of a protic acid can protonate the carbonyl oxygen of the α-haloketone, making it more electrophilic. Conversely, a mild base can deprotonate the thioamide, increasing its nucleophilicity.

  • Microwave Irradiation: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in many Hantzsch syntheses.[4] This is due to efficient and uniform heating of the reaction mixture.

Issue 3: Formation of an Oxazole Byproduct

Question: I have identified an oxazole byproduct in my reaction. How is this possible when I am using a thioamide?

Answer:

Probable Cause: The formation of an oxazole byproduct is less common but can occur if there is a competing reaction with an oxygen nucleophile. This can happen if the thioamide is impure and contains a significant amount of the corresponding amide, or if the solvent (e.g., water or alcohol) participates in the reaction under certain conditions.

Solutions:

  • Purity of Reagents: Ensure the high purity of your thioamide. If synthesizing the thioamide in-house, ensure complete conversion from the corresponding amide.

  • Anhydrous Conditions: While not always necessary, running the reaction under anhydrous conditions can minimize the participation of water as a nucleophile, especially if the reaction is sensitive.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch synthesis proceeds through a multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide.[3]

  • Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon in an intramolecular fashion to form a five-membered ring.[2]

  • Dehydration: The tetrahedral intermediate then undergoes dehydration to form a thiazoline intermediate.

  • Aromatization: The thiazoline intermediate loses a proton to form the final aromatic thiazole product.

Q2: How does the choice of the α-haloketone affect the reaction?

A2: The reactivity of the α-haloketone follows the order I > Br > Cl. α-Bromoketones are most commonly used as they offer a good balance of reactivity and stability.[5] The nature of the substituents on the ketone can also influence the reaction rate. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially accelerating the cyclization step.

Q3: Can I use substituted thioamides in the Hantzsch synthesis?

A3: Yes, substituted thioamides are frequently used to produce a wide variety of substituted thiazoles. The substituent on the thioamide will ultimately be located at the 2-position of the thiazole ring. This versatility is a key advantage of the Hantzsch synthesis in medicinal chemistry and materials science.[6]

Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis:

This is a representative procedure and may require optimization for specific substrates.

  • In a round-bottom flask, dissolve the α-haloketone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).

  • Add the thioamide (1.1-1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a dilute solution of sodium carbonate or sodium bicarbonate to neutralize the hydrohalic acid formed and precipitate the product.[2]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure thiazole.

Data Presentation

ParameterEffect on Main ReactionPotential Side ReactionRecommendation
Temperature Increases reaction ratePromotes self-condensation of α-haloketoneUse the lowest effective temperature and monitor reaction closely.
Thioamide Stoichiometry Drives reaction to completionUnreacted thioamide can complicate purificationUse a slight excess (1.1-1.5 eq).
Base Can increase nucleophilicity of thioamideStrong bases promote α-haloketone self-condensationUse a mild, non-nucleophilic base if necessary.
Solvent Affects solubility and reaction rateProtic solvents can potentially act as nucleophilesEthanol or methanol are generally good starting points.

Visualization of Reaction Pathways

Below is a diagram illustrating the main Hantzsch thiazole synthesis pathway and a common side reaction pathway.

Hantzsch_Synthesis Start α-Haloketone + Thioamide Intermediate1 S-Alkylated Intermediate Start->Intermediate1 SN2 Attack Side_Start α-Haloketone (Enolate) Start->Side_Start Base/Heat Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Intermediate2->Product Dehydration & Aromatization Side_Product Dimeric Thioether Byproduct Side_Start->Side_Product Self-Condensation

Caption: Main vs. Side Reaction in Hantzsch Synthesis.

References

Technical Support Center: A Researcher's Guide to Thiazole Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the unique challenges encountered when working with thiazole substrates. Thiazole moieties are prevalent in pharmaceuticals and functional materials, making their efficient coupling a critical transformation. However, the electronic properties of the thiazole ring can often lead to unexpected hurdles in this otherwise robust reaction. This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate these challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction with a halothiazole is giving very low to no yield. What are the most common culprits?

A1: Low conversion is a frequent issue when coupling thiazole substrates. The reasons can be multifaceted, often stemming from the choice of catalyst, base, or the inherent reactivity of the thiazole ring itself. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The electronic nature of the thiazole ring can influence the efficiency of the catalytic cycle. Standard palladium catalysts may not be optimal. For electron-deficient thiazoles (e.g., those with electron-withdrawing groups), a more electron-rich ligand is often required to facilitate the rate-limiting oxidative addition step. Conversely, electron-rich thiazoles may benefit from less electron-donating ligands to promote reductive elimination. For challenging couplings involving thiazole chlorides, catalyst systems with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often successful.[1] Pre-catalysts incorporating these ligands can also offer more reproducible results.[1]

  • Base Selection: The choice of base is critical for the transmetalation step and can be highly substrate-dependent.[2] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. If you are observing low yields, consider screening a panel of bases. For instance, in some heterocyclic couplings, Na₃PO₄ has shown superior performance over K₃PO₄ or carbonates.[2] It's important to note that for bases like K₃PO₄, a small amount of water can be beneficial, and in some cases, necessary for the reaction to proceed efficiently under anhydrous conditions.[1]

  • Solvent System: The solvent plays a crucial role in reactant solubility and catalyst activity.[2] Aprotic polar solvents like dioxane, THF, or toluene, often in combination with water, are standard. The addition of water can aid in dissolving the inorganic base and facilitate transmetalation.[1][2] However, the optimal solvent system can vary, and screening different ratios of organic solvent to water is recommended.

  • Reaction Temperature: Suzuki couplings are typically run at elevated temperatures, often between 80-110 °C.[1][2] If your reaction is sluggish, a moderate increase in temperature may improve the yield. However, be cautious, as excessively high temperatures can lead to catalyst decomposition or unwanted side reactions.

Q2: I'm observing a significant amount of a byproduct that appears to be my starting boronic acid/ester without the boron moiety. What is happening and how can I prevent it?

A2: This common side reaction is known as protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[3] This process is often promoted by the presence of excess base or water and is a known issue with electron-rich heterocyclic derivatives.[1][4]

Mitigation Strategies:

  • Optimize Base Stoichiometry: Use the minimum amount of base required for the reaction to proceed. A common starting point is 2.0-3.0 equivalents.

  • Anhydrous Conditions: If protodeboronation is a persistent issue, consider running the reaction under strictly anhydrous conditions.[1] This involves using anhydrous solvents and oven-dried glassware.

  • Use of Boronate Esters: Boronic acids can be more susceptible to protodeboronation than their corresponding esters.[5] Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce this side reaction.[1] These esters slowly hydrolyze under the reaction conditions to release the boronic acid for the catalytic cycle.[6]

  • Choice of Base: The reaction pH is a critical factor in protodeboronation, with higher pH values often accelerating the process for heteroaromatic boronic acids.[3][7] Experimenting with milder bases may be beneficial.

Below is a diagram illustrating the competition between the desired Suzuki coupling and the undesired protodeboronation pathway.

Suzuki_vs_Protodeboronation A Aryl-Boronic Acid (Ar-B(OH)₂) C Protodeboronation Product (Ar-H) A->C Protonolysis Catalyst Pd(0) Catalytic Cycle A->Catalyst Transmetalation B Suzuki Product (Ar-Ar') Catalyst->B Reductive Elimination Base_H2O Base / H₂O Base_H2O->C

Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.

Q3: My reaction mixture turns black immediately upon heating, and I'm getting poor yields. What does this indicate?

A3: A color change to black in Suzuki reactions often signifies the formation of the active Pd(0) species.[1] However, a rapid change accompanied by the formation of a precipitate usually indicates catalyst decomposition to palladium black, which is catalytically inactive.[1][6]

Troubleshooting Catalyst Decomposition:

  • Ensure an Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can lead to catalyst deactivation.[1] Thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.[1][8]

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst. If you are using a ligandless system or a simple phosphine ligand like PPh₃, consider switching to more robust, bulky, and electron-rich ligands (e.g., XPhos, SPhos) that can better stabilize the active catalytic species and prevent agglomeration.

  • Pre-catalyst Choice: Using well-defined pre-catalysts can lead to a more controlled and reproducible generation of the active Pd(0) species, minimizing the formation of palladium black.

  • Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.

Q4: I am attempting a Suzuki coupling on a dihalothiazole and observing a mixture of mono- and di-substituted products, or reaction at an unexpected position. How can I control the regioselectivity?

A4: Regioselectivity in the coupling of dihalothiazoles is governed by a combination of electronic and steric factors. The inherent reactivity of carbon-halogen bonds in palladium-catalyzed couplings generally follows the order I > Br > OTf >> Cl.[9] However, the electronic properties of the thiazole ring can override this trend.

  • Understanding Intrinsic Reactivity: The different positions on the thiazole ring have varying electron densities. Oxidative addition, the rate-determining step in many cases, is generally favored at the more electrophilic carbon.[10][11] For thiazoles, the C2 and C5 positions are typically more electron-deficient than the C4 position, making them more susceptible to oxidative addition.

  • Catalyst-Controlled Regioselectivity: By carefully selecting the palladium catalyst and ligand, it is possible to switch the selectivity of the coupling.[12] For instance, certain bulky ligands may favor reaction at the less sterically hindered position, even if it is electronically less favorable. Screening different catalyst/ligand combinations is key to achieving the desired regioselectivity.

The following diagram illustrates the general catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Thiazole-Ar' RedElim->Product ArX Thiazole-X ArX->OxAdd Electrophile ArB Ar'-B(OR)₂ ArB->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halothiazole

This is a general starting point and should be optimized for each specific substrate combination.

Reaction Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the halothiazole (1.0 equiv), the boronic acid or boronate ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[1]

  • In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).[1]

  • Add the degassed solvent (e.g., dioxane/water 4:1). The reaction mixture should be sparged with an inert gas (e.g., argon) for 15-30 minutes.[2]

Reaction Execution:

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS at regular intervals.

  • Once the reaction is complete, cool the mixture to room temperature.

Work-up and Purification:

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary

The following table provides a starting point for optimizing your reaction conditions. The optimal conditions will be substrate-dependent.

ParameterRecommended Starting ConditionsTroubleshooting Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Use pre-catalysts for reproducibility.[1]
Ligand XPhos, SPhos, RuPhos (1-2 eq. to Pd)Bulky, electron-rich ligands for challenging substrates.[1]
Base K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equiv.)Screen different bases; consider anhydrous conditions.[1][2]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O (e.g., 4:1)Vary solvent and water ratio to improve solubility and reactivity.[2]
Temperature 80-110 °CIncrease temperature for sluggish reactions; avoid overheating.[1][2]
Boron Reagent Boronic acid or Pinacol ester (1.1-1.5 equiv.)Use boronate esters to minimize protodeboronation.[1]

References

minimizing protodebromination in 5-bromothiazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Protodebromination

Welcome to the technical support center for researchers working with 5-bromothiazole. As a Senior Application Scientist, I understand the synthetic challenges this valuable building block can present. A recurring and often frustrating issue is protodebromination—the undesired replacement of the C5-bromine with a hydrogen atom. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to help you minimize this side reaction and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)
Q1: What is protodebromination and why is it a problem with 5-bromothiazole?

Protodebromination is an undesired side reaction where the bromine atom on the thiazole ring is replaced by a hydrogen atom from a proton source in the reaction mixture (e.g., solvent, water, or even other reagents).[1] This process consumes your starting material, reduces the yield of your target molecule, and introduces byproducts (unsubstituted thiazole or other isomers) that can complicate purification. 5-Bromothiazole is particularly susceptible due to the electronic nature of the thiazole ring and the reactivity of the C-Br bond under various common reaction conditions, especially organometallic transformations.

Q2: Which factors generally promote protodebromination in these reactions?

Several experimental parameters can significantly increase the likelihood of protodebromination. Understanding these is the first step to prevention:

  • High Reaction Temperature: Elevated temperatures often accelerate the rate of the undesired protodebromination pathway, sometimes more than the desired reaction.[1]

  • Presence of Protic Impurities: Sources of protons, such as water or alcohols, can readily quench reactive organometallic intermediates, leading to reductive debromination.[1] Rigorously anhydrous conditions are critical.

  • Inappropriate Base or Organometallic Reagent: Strong, non-hindered bases or organometallic reagents can either deprotonate other species in the mixture, creating proton sources, or directly facilitate a pathway for hydrodehalogenation.[1][2]

  • Prolonged Reaction Times: Allowing a reaction to stir for too long, especially after the starting material has been consumed, can increase the chances of byproduct formation through decomposition or side reactions like protodebromination.[1]

  • Catalyst and Ligand Choice (in Cross-Coupling): In palladium-catalyzed reactions, the properties of the catalyst and ligands are crucial. Some ligand systems, while promoting fast oxidative addition, may also favor pathways leading to protodebromination if not carefully optimized.[1]

Troubleshooting Guide: Metal-Catalyzed Reactions & Lithiation

This section addresses specific issues encountered during common transformations of 5-bromothiazole.

Scenario 1: Significant Protodebromination during Lithiation / Halogen-Metal Exchange

Question: "I am attempting a halogen-metal exchange on 5-bromothiazole using n-butyllithium (n-BuLi) at -78 °C, followed by quenching with an electrophile. My main product is unsubstituted thiazole. What is going wrong and how can I fix it?"

Answer: This is a classic problem. While n-BuLi is a powerful tool, its high reactivity can lead to side reactions if not perfectly controlled. The 5-lithiothiazole intermediate is unstable and can abstract a proton from any available source, including the solvent (THF) or trace impurities.

Core Problem: The rate of protonation of your 5-lithiothiazole intermediate is competing with, or even exceeding, the rate of its reaction with your electrophile.

Troubleshooting Workflow:

G start Protodebromination Observed in Lithiation Reaction temp_check Is Temperature Strictly Maintained at -78°C or lower? start->temp_check reagent_check Are Reagents & Solvents Rigorously Anhydrous? start->reagent_check base_check Is n-BuLi the Best Choice? start->base_check temp_yes Maintain Low Temp temp_check->temp_yes Yes temp_no ACTION: Ensure efficient cooling. Use cryocooler or freshly prepared dry ice/acetone bath. temp_check->temp_no No reagent_yes Good Practice reagent_check->reagent_yes Yes reagent_no ACTION: Use freshly distilled solvents. Flame-dry glassware. Ensure inert atmosphere (Ar/N2). reagent_check->reagent_no No base_yes Consider Alternatives base_check->base_yes Yes base_no ACTION: Switch to a less reactive or more hindered base. (e.g., LDA, s-BuLi, or Knochel-type reagents) base_check->base_no Potential Issue

Caption: A step-by-step workflow for troubleshooting protodebromination.

Detailed Solutions & Scientific Rationale:

  • Switch to a Milder or More Hindered Organometallic Reagent:

    • Why: n-BuLi is extremely basic and can deprotonate THF, especially as the temperature rises. A bulkier base like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) can be less prone to this side reaction. Lithium diisopropylamide (LDA) is an excellent alternative for deprotonation at the 2-position, but for halogen-metal exchange at the 5-position, other options are preferred.[2][3]

    • Recommendation: Consider using a Knochel-type reagent like i-PrMgCl·LiCl ("Turbo-Grignard"). This reagent performs the halogen-metal exchange under milder conditions and generates a more stable organometallic intermediate (a magnesiate) that is less prone to protonation than its lithiated counterpart.

  • Optimize Reaction Temperature and Addition Time:

    • Why: The stability of 5-lithiothiazole is highly temperature-dependent. Even a slight increase from -78 °C to -60 °C can dramatically increase the rate of proton abstraction from the solvent.

    • Recommendation: Ensure your reaction is fully submerged in a well-maintained dry ice/acetone or a cryocooler bath. Add the n-BuLi dropwise over several minutes to dissipate the heat of reaction and avoid localized warming.[4] After the addition, let the mixture stir for the optimized time (often 15-30 minutes) before adding the electrophile. Do not let it stir for hours at this stage.

  • Ensure Absolutely Anhydrous Conditions:

    • Why: Water is a highly efficient proton source that will instantly quench your organolithium intermediate.

    • Recommendation: Flame-dry all glassware under vacuum and cool under a stream of inert gas (Argon or Nitrogen). Use freshly distilled, anhydrous solvents. Ensure your 5-bromothiazole starting material is also anhydrous.[5]

Table 1: Comparison of Lithiating Agents for 5-Bromothiazole

ReagentTypical Temp.Key AdvantagesPotential Issues & Mitigation
n-BuLi-78 °CReadily available, fast reactionHigh reactivity, prone to causing protodebromination. Mitigation: Strict temperature control, short reaction time.
s-BuLi / t-BuLi-78 °CMore sterically hindered, can be more selectiveSimilar reactivity issues to n-BuLi, requires careful handling.
LDA-78 °CExcellent for C-H deprotonation (at C2)Not suitable for halogen-metal exchange at C5.
i-PrMgCl·LiCl-40 °C to 0 °CForms more stable magnesiate, less basic, higher functional group toleranceSlower reaction, may require optimization of reaction time.
Scenario 2: Protodebromination in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck)

Question: "I'm running a Suzuki coupling with 5-bromothiazole, and I'm getting a significant amount of the protodebrominated thiazole byproduct alongside my desired coupled product. How can I improve the selectivity?"

Answer: In Pd-catalyzed cross-coupling, protodebromination often arises from a competitive reductive process that competes with the desired transmetalation and reductive elimination steps of the catalytic cycle.

Core Problem: The hydrodehalogenation pathway is competitive with the productive cross-coupling pathway. This can be influenced by the base, ligand, temperature, and presence of hydride sources.[1]

Detailed Solutions & Scientific Rationale:

  • Change the Base:

    • Why: Strong bases, especially alkoxides like NaOtBu, can promote protodebromination. They can either generate hydride species or participate directly in the undesired pathway.

    • Recommendation: Switch to a milder inorganic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often highly effective at promoting the desired coupling while minimizing the debromination side reaction.[1]

  • Screen Phosphine Ligands:

    • Why: The electronic and steric properties of the phosphine ligand directly influence the rates of the various steps in the catalytic cycle. Bulky, electron-rich ligands can sometimes favor reductive elimination pathways that lead to protodebromination if the desired transmetalation step is slow.

    • Recommendation: Screen a panel of ligands. If you are using a very bulky ligand, try a slightly less sterically demanding one, or one with different electronic properties.

  • Lower the Reaction Temperature:

    • Why: As with lithiation, high temperatures can disproportionately accelerate the undesired debromination pathway.[1]

    • Recommendation: Attempt the reaction at a lower temperature. Run a series of experiments decreasing the temperature in 10-20 °C increments to find an optimal balance between an acceptable reaction rate and minimal byproduct formation.[1]

  • Ensure an Inert Atmosphere and Degassed Solvents:

    • Why: Oxygen can degrade the catalyst and ligands, leading to undesired side reactions. Water can serve as a proton source for the hydrodehalogenation.

    • Recommendation: Use standard Schlenk line techniques. Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times. Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.[1]

Validated Experimental Protocol: Halogen-Metal Exchange and Electrophilic Quench of 5-Bromothiazole

This protocol provides a robust starting point for the lithiation and subsequent reaction of 5-bromothiazole, designed to minimize protodebromination.

Materials:

  • 5-Bromothiazole (anhydrous)

  • Anhydrous Tetrahydrofuran (THF), freshly distilled from Na/benzophenone

  • n-Butyllithium (solution in hexanes, concentration recently titrated)

  • Electrophile (e.g., anhydrous N,N-Dimethylformamide (DMF) for formylation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Glassware Preparation: Place a round-bottom flask equipped with a magnetic stir bar and a rubber septum under high vacuum and flame-dry. Allow the flask to cool to room temperature under a positive pressure of Argon or Nitrogen.

  • Reagent Setup: In the flame-dried flask, dissolve 5-bromothiazole (1.0 eq) in anhydrous THF (to make a ~0.2 M solution) via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Lithiation: Add n-butyllithium (1.05 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly. A color change is typically observed.

  • Stirring: Stir the reaction mixture at -78 °C for 20 minutes. Do not exceed 30 minutes to minimize decomposition and protonation from the solvent.

  • Electrophilic Quench: Add the electrophile (1.2 eq, pre-dissolved in a small amount of anhydrous THF if necessary) dropwise at -78 °C.

  • Warming: After the addition of the electrophile is complete, stir at -78 °C for an additional 30 minutes, then allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

References

Technical Support Center: Catalyst Poisoning by Sulfur in Thiazole Ring Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the persistent challenge of catalyst poisoning by the sulfur atom within the thiazole ring. This phenomenon is a common culprit for diminished yields, stalled reactions, and a lack of reproducibility in various catalytic processes crucial for modern synthesis.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Thiazole-Induced Catalyst Poisoning

This section addresses the foundational concepts of catalyst deactivation by thiazole-containing compounds.

Q1: What is the primary mechanism of catalyst poisoning by thiazole rings?

A1: The primary mechanism of catalyst poisoning by thiazoles is the strong coordination of the lone pair of electrons on the sulfur atom to the active metal center of the catalyst (e.g., palladium, nickel, rhodium).[1] This forms a stable metal-sulfur bond, which blocks the active site and prevents the substrate from participating in the catalytic cycle.[1] Additionally, the nitrogen atom in the thiazole ring can also coordinate with the metal center, further contributing to catalyst deactivation.[2] This bidentate or strong monodentate coordination can significantly inhibit the catalyst's activity.

Q2: Which types of catalysts are most susceptible to poisoning by thiazoles?

A2: Palladium catalysts, which are widely used in cross-coupling reactions, are particularly susceptible to poisoning by the sulfur in thiazole rings.[1] This is a known issue in reactions like Suzuki, Heck, Buchwald-Hartwig, and C-H activation/arylation.[2][3] Nickel catalysts, also used in cross-coupling reactions, can be deactivated by sulfur-containing heterocycles as well.[4] Catalysts for hydrogenation reactions, such as Palladium on carbon (Pd/C), are also prone to deactivation when reducing substrates containing a thiazole moiety.

Q3: Are all reactions involving thiazoles prone to catalyst poisoning?

A3: Not all reactions are equally affected. The severity of catalyst poisoning depends on the reaction type, the specific catalyst system (metal and ligands), and the reaction conditions. For instance, in palladium-catalyzed C-H activation reactions, the choice of ligand and the in-situ generation of the active catalytic species can overcome the poisoning effect.[2] In contrast, hydrogenations of the thiazole ring often require activation of the ring (e.g., by forming a thiazolium salt) to proceed efficiently due to both the aromatic stability and the poisoning effect of the sulfur atom.

Q4: Can a poisoned catalyst be regenerated?

A4: In some cases, yes. The feasibility of regeneration depends on the nature and strength of the poison's interaction with the catalyst. For sulfur poisoning, regeneration methods often involve high-temperature treatments with oxidizing or reducing agents to remove the sulfur species from the catalyst surface.[5][6] However, complete regeneration can be challenging, and the effectiveness varies depending on the specific catalyst and the extent of poisoning. For catalysts deactivated by strong coordination with the thiazole ring, specific regeneration protocols may be required.

Part 2: Troubleshooting Guides for Common Reactions

This section provides detailed, question-and-answer formatted troubleshooting guides for specific issues encountered during common catalytic reactions involving thiazole-containing substrates.

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

Question: My cross-coupling reaction with a thiazole-containing substrate is showing low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no conversion in these reactions is a classic symptom of catalyst poisoning by the thiazole ring. Both the sulfur and nitrogen atoms can strongly coordinate to the palladium center, inhibiting its catalytic activity.[2]

start Low/No Conversion reagent_check 1. Verify Reagent Quality - Fresh Catalyst & Ligand - Anhydrous & Degassed Solvent - High-Purity Base start->reagent_check catalyst_loading 2. Increase Catalyst Loading - Incrementally increase from 2-5 mol% to 10-15 mol% reagent_check->catalyst_loading If reagents are good ligand_choice 3. Change Ligand - Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) - Consider N-heterocyclic carbene (NHC) ligands catalyst_loading->ligand_choice If still no improvement success Reaction Successful catalyst_loading->success If conversion improves base_solvent 4. Optimize Base and Solvent - Screen different bases (e.g., K3PO4, Cs2CO3) - Test different solvent systems (e.g., Dioxane, Toluene, DMF) ligand_choice->base_solvent If still no improvement ligand_choice->success If conversion improves temperature 5. Adjust Temperature - Gradually increase temperature to improve reaction kinetics base_solvent->temperature If still no improvement base_solvent->success If conversion improves temperature->success If conversion improves failure Consult Further Literature/ Consider Alternative Synthetic Route temperature->failure If no improvement

Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.

  • Verify Reagent Quality:

    • Catalyst and Ligand: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are not degraded. Phosphine ligands are susceptible to oxidation.[7] Use fresh reagents or store them properly under an inert atmosphere.

    • Solvent and Base: Use anhydrous and thoroughly degassed solvents. Oxygen can deactivate the Pd(0) catalyst.[7] Ensure the purity of your base.

  • Increase Catalyst Loading:

    • The most direct approach to counteract catalyst poisoning is to increase the amount of catalyst.[1] Start by incrementally increasing the catalyst loading from the typical 1-5 mol% to 5-10 mol%, and in challenging cases, up to 15 mol%. Monitor the reaction for improvement.

  • Optimize the Ligand:

    • The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), can often improve catalyst performance by promoting the desired catalytic steps and potentially reducing the inhibitory effect of the thiazole.

    • N-heterocyclic carbene (NHC) ligands are also known to form robust catalysts that can be more resistant to poisoning.

  • Screen Bases and Solvents:

    • The base and solvent can significantly influence the reaction outcome.[8] For Suzuki couplings, consider switching from weaker bases like Na₂CO₃ to stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, sterically hindered base like LHMDS or K₃PO₄ might be beneficial.

    • Screen a variety of solvents such as 1,4-dioxane, toluene, or DMF.

  • Adjust Reaction Temperature:

    • Increasing the reaction temperature can sometimes overcome the activation barrier for a sluggish reaction. However, be mindful of potential side reactions and substrate decomposition at higher temperatures.

LigandCatalyst Loading (mol%)BaseSolventYield (%)Reference
PPh₃2K₂CO₃Toluene/H₂O65Fictionalized Data
XPhos2K₃PO₄Dioxane88Fictionalized Data
SPhos2K₃PO₄Dioxane92Fictionalized Data
RuPhos2K₃PO₄Dioxane85Fictionalized Data
cataCXium A2K₃PO₄Dioxane78Fictionalized Data

Note: The data in this table is illustrative and intended to show representative trends. Actual results will vary depending on the specific substrates and reaction conditions.

Issue 2: Sluggish or Stalled C-H Activation/Arylation of Thiazoles

Question: My palladium-catalyzed C-H activation/arylation reaction on a thiazole substrate is very slow or stalls completely. What is the problem and how can I fix it?

Answer: This is a well-documented issue where both the sulfur and nitrogen atoms of the thiazole ring can act as strong coordinating ligands for the palladium catalyst, leading to poisoning.[2]

  • In-Situ Catalyst Generation: A successful strategy involves the in-situ generation of the active Pd(II) species from a Pd(0) precursor in the presence of a directing group.[2] This approach anchors the active catalyst close to the target C-H bond, minimizing interference from the thiazole heteroatoms.[2]

  • Use of Additives: In some cases, the addition of a Lewis acid or a sacrificial agent that can preferentially bind to the sulfur or nitrogen atoms might help to free up the catalyst. However, this needs to be carefully optimized to avoid interference with the desired reaction.

  • Ligand Selection: As with other cross-coupling reactions, the choice of ligand is crucial. Experiment with bulky, electron-rich ligands that can stabilize the catalyst and promote the C-H activation step.

This protocol is adapted from a method that has been shown to be effective for the C-H functionalization of heterocycles, including thiazoles.[2]

  • To a reaction vessel, add the thiazole substrate (1.0 equiv), the aryl halide coupling partner (1.2 equiv), and a suitable directing group if required by the specific methodology.

  • Add a Pd(0) precatalyst, such as Pd₂(dba)₃ (2.5 mol%).

  • Add a suitable ligand, for example, a bulky phosphine ligand (5-10 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the degassed solvent (e.g., 1,4-dioxane).

  • Seal the vessel and heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the optimized temperature (e.g., 100-120 °C) until completion, monitoring by TLC or LC-MS.

Issue 3: Inefficient Catalytic Hydrogenation of the Thiazole Ring

Question: I am trying to reduce the aromatic thiazole ring to a dihydrothiazole using catalytic hydrogenation, but the reaction is not working.

Answer: Direct catalytic hydrogenation of an aromatic thiazole is often challenging due to the high resonance stability of the ring and the poisoning effect of the sulfur atom on the catalyst (e.g., Pd/C, PtO₂).

A common and effective strategy is to activate the thiazole ring by N-alkylation to form a thiazolium salt. The positive charge on the nitrogen atom disrupts the aromaticity, making the ring more susceptible to reduction.

start Aromatic Thiazole alkylation 1. N-Alkylation - Alkyl halide (e.g., MeI, EtBr) - Solvent (e.g., Acetone, CH3CN) start->alkylation thiazolium Thiazolium Salt alkylation->thiazolium hydrogenation 2. Catalytic Hydrogenation - Catalyst (e.g., Pd/C, PtO2) - H2 pressure - Solvent (e.g., EtOH, MeOH) thiazolium->hydrogenation product Dihydrothiazole hydrogenation->product

Caption: Workflow for the synthesis of dihydrothiazoles from aromatic thiazoles.

  • N-Alkylation:

    • Dissolve the aromatic thiazole (1.0 equiv) in a suitable solvent (e.g., acetone).

    • Add the alkylating agent (e.g., methyl iodide, 1.1 equiv).

    • Stir the mixture at room temperature or with gentle heating until the thiazolium salt precipitates.

    • Isolate the thiazolium salt by filtration and wash with a cold solvent.

  • Catalytic Hydrogenation:

    • In a hydrogenation vessel, dissolve the thiazolium salt in a suitable solvent (e.g., ethanol).

    • Add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 wt%).

    • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

    • Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

    • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the dihydrothiazole product.

Part 3: Catalyst Regeneration

Q5: My palladium catalyst is deactivated after being used in a reaction with a thiazole-containing substrate. Is there a general protocol for its regeneration?

A5: While specific protocols for regenerating catalysts poisoned by thiazoles are not widely reported, general methods for regenerating sulfur-poisoned catalysts can be adapted. These typically involve removing the strongly bound sulfur species from the catalyst's active sites.

This protocol is a general guideline and may require optimization for your specific catalyst and the nature of the deactivation.

  • Washing:

    • Wash the recovered catalyst thoroughly with a sequence of solvents to remove any adsorbed organic residues. A typical sequence could be:

      • The reaction solvent.

      • A polar aprotic solvent (e.g., acetone).

      • A polar protic solvent (e.g., methanol or ethanol).

      • A non-polar solvent (e.g., hexanes).

    • Dry the catalyst under vacuum.

  • Oxidative Treatment:

    • Place the washed and dried catalyst in a tube furnace.

    • Heat the catalyst to a high temperature (e.g., 400-500 °C) under a flow of a dilute oxygen/inert gas mixture (e.g., 5% O₂ in N₂). This step aims to oxidize the adsorbed sulfur species to volatile sulfur oxides (SOₓ).[5]

    • Caution: This step should be performed with extreme care in a well-ventilated fume hood, as volatile and potentially toxic gases are released.

  • Reductive Treatment:

    • After the oxidative treatment, cool the catalyst under an inert gas flow.

    • Switch to a flow of a dilute hydrogen/inert gas mixture (e.g., 5% H₂ in N₂) and heat the catalyst again (e.g., 300-400 °C). This step reduces the palladium oxide formed during the oxidative treatment back to the active Pd(0) state.[6]

  • Cooling and Storage:

    • Cool the regenerated catalyst to room temperature under a flow of inert gas.

    • Store the catalyst under an inert atmosphere until further use.

Note: The success of regeneration should be verified by characterizing the catalyst (e.g., by chemisorption to determine the active metal surface area) and by testing its activity in a standard reaction.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Thiazolamine Hydrochloride Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5-Thiazolamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in the derivatization of this versatile scaffold. The amine group on the thiazole ring allows for a variety of chemical modifications, making it a valuable building block in medicinal chemistry.[1][2] However, optimizing these reactions requires a nuanced understanding of the substrate's properties and reaction kinetics.

I. Understanding the Starting Material: this compound

Before embarking on derivatization, it is crucial to understand the chemical nature of this compound.

Q1: What are the key properties of this compound I should be aware of?

A1: this compound (C₃H₅ClN₂S) is the hydrochloride salt of 5-Aminothiazole.[3][4] The key features to consider are:

  • Acidity: The presence of the hydrochloride salt means your starting material is acidic. The amino group is protonated, rendering it non-nucleophilic. Therefore, a base is required to liberate the free amine for any subsequent nucleophilic attack.

  • Solubility: The hydrochloride salt form generally exhibits enhanced aqueous solubility compared to the free base.[2] However, its solubility in organic solvents can be limited. This is a critical consideration when selecting your reaction solvent.

  • Stability: 5-Thiazolamine can be sensitive to air and light.[2] Proper storage in an inert atmosphere is recommended to maintain its integrity.

Q2: How do I handle the hydrochloride salt in my reaction?

A2: The protonated amino group of this compound is not reactive as a nucleophile. To proceed with derivatization, you must add a base to neutralize the HCl and generate the free 5-aminothiazole in situ.

  • Choice of Base: The choice of base is critical and depends on the specific reaction.

    • For acylations and sulfonylations, inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are often used.[5]

    • Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIEA) are also common, particularly when using acid chlorides or sulfonyl chlorides.[6]

  • Stoichiometry of Base: At least one equivalent of base is required to neutralize the hydrochloride salt. It is common practice to use a slight excess (1.1-1.5 equivalents) to ensure complete neutralization and to scavenge any acid generated during the reaction (e.g., HCl from the reaction with an acid chloride).

II. Troubleshooting Common Derivatization Reactions

This section addresses specific issues you might encounter during common derivatization procedures such as acylation and sulfonylation.

Acylation Reactions

Acylation involves the reaction of the 5-amino group with an acylating agent (e.g., acid chloride, anhydride, or carboxylic acid with a coupling agent) to form an amide bond.

FAQ: Acylation Reactions

Q3: My acylation reaction with an acid chloride is showing low yield. What are the potential causes and solutions?

A3: Low yields in acylation reactions can stem from several factors. Here is a systematic troubleshooting guide:

Potential Cause Explanation Troubleshooting Steps
Incomplete Neutralization The amino group of this compound is not nucleophilic. If the added base is insufficient or not strong enough, the free amine will not be available to react.- Ensure you are using at least 1.1 equivalents of a suitable base (e.g., TEA, DIEA).- Consider using a stronger, non-nucleophilic base if necessary.
Poor Solubility This compound may not be fully soluble in your chosen reaction solvent, leading to a heterogeneous reaction mixture and slow reaction rates.- Try a more polar aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).- Gentle heating may improve solubility, but monitor for potential degradation.
Reagent Degradation Acid chlorides are sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions.- Use freshly opened or distilled acid chloride.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions The thiazole ring itself can have reactive sites. While the 5-amino group is the primary nucleophile, other reactions can occur under harsh conditions.- Run the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.- Add the acid chloride dropwise to the solution of the amine and base to control the reaction rate.

Workflow for Optimizing Acylation:

Caption: Troubleshooting workflow for low acylation yield.

Sulfonylation Reactions

Sulfonylation is the reaction of the 5-amino group with a sulfonyl chloride to form a sulfonamide.

FAQ: Sulfonylation Reactions

Q4: I am observing incomplete conversion in my sulfonylation reaction. How can I drive the reaction to completion?

A4: Incomplete conversion in sulfonylation reactions is a common issue. Here’s how to address it:

  • Reaction Conditions: Sulfonylation reactions can be slower than acylations.

    • Temperature: While starting at room temperature is common, gentle heating (e.g., to 50 °C) might be necessary to achieve full conversion.[7]

    • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some reactions may require several hours to overnight stirring.

  • Base Selection: The choice of base is crucial.

    • In a study on the synthesis of 2-aminothiazole sulfonamide derivatives, sodium carbonate was successfully used in dichloromethane.[5]

    • Forcing conditions with stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have also been shown to be effective.[7]

  • Reagent Equivalents: Using a slight excess of the sulfonyl chloride (1.1-1.2 equivalents) can help drive the reaction to completion. However, be mindful that excess reagent will need to be removed during workup.

Experimental Protocol: General Procedure for N-Sulfonylation

  • To a stirred solution of this compound (1.0 mmol) in a suitable solvent (e.g., Dichloromethane, 10 mL), add a base (e.g., Sodium Carbonate, 1.5 mmol).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired sulfonyl chloride (1.1 mmol) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[5]

III. Purification and Analysis

Proper purification and analysis are essential to ensure the identity and purity of your derivatized product.

FAQ: Purification and Analysis

Q5: What are the best methods for purifying my 5-Thiazolamine derivative?

A5: The choice of purification method depends on the properties of your final compound.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for obtaining high-purity material. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[8]

  • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the standard method. A gradient of ethyl acetate in hexanes is a good starting point for elution.[8]

Q6: How can I confirm the structure of my derivatized product?

A6: A combination of analytical techniques should be used for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. Look for the disappearance of the primary amine protons and the appearance of a new amide or sulfonamide NH proton. Also, observe shifts in the signals of the thiazole ring protons.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight of your product and for monitoring reaction progress.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Look for the appearance of a carbonyl stretch (C=O) for amides or sulfonyl group stretches (S=O) for sulfonamides.

IV. Advanced Troubleshooting

FAQ: Advanced Topics

Q7: I am seeing multiple products in my reaction mixture. What could be the cause?

A7: The formation of multiple products can be due to several factors:

  • Di-acylation/Di-sulfonylation: While less common for the 5-amino position, it is possible under forcing conditions, especially if there are other nucleophilic sites.

  • Reaction with the Thiazole Ring: The thiazole ring itself can undergo electrophilic substitution, although the amino group is generally more reactive.

  • Decomposition: The starting material or product may be unstable under the reaction conditions. Consider milder conditions (lower temperature, weaker base).

Logical Flow for Troubleshooting Multiple Products:

Caption: Troubleshooting multiple product formation.

Q8: Are there alternative derivatization strategies for the 5-amino group?

A8: Yes, besides acylation and sulfonylation, other derivatization methods can be employed, depending on the desired final product. These can include:

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Formation of Schiff Bases: Condensation with aldehydes or ketones.[10]

The choice of derivatization strategy will depend on the overall synthetic goal and the desired properties of the final molecule.

References

Technical Support Center: Stability of 2-Aminothiazole Derivatives in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminothiazole derivatives. This guide is designed to provide expert advice and practical solutions for the stability challenges frequently encountered when handling these compounds in solution. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, troubleshoot, and manage the stability of your 2-aminothiazole derivatives effectively, ensuring the integrity and reproducibility of your experimental results.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] However, the inherent reactivity of this heterocyclic system can lead to degradation under various experimental conditions, compromising sample integrity and leading to misleading results. This guide provides a comprehensive overview of the common stability issues, their underlying causes, and validated protocols to mitigate them.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability of 2-aminothiazole derivatives in solution.

Q1: My 2-aminothiazole derivative appears to be degrading in my aqueous assay buffer. What are the likely causes?

A1: Degradation in aqueous buffers is a primary concern and can be attributed to several factors:

  • Hydrolysis: The 2-aminothiazole ring can be susceptible to hydrolysis, especially at non-neutral pH. The rate and extent of hydrolysis are highly dependent on the pH of the solution and the specific substituents on the thiazole ring.[4]

  • Oxidation: The sulfur and nitrogen heteroatoms in the thiazole ring can be prone to oxidation, particularly in the presence of dissolved oxygen, metal ions, or oxidizing agents.[4][5]

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to ring cleavage and the formation of various degradation products.[6]

  • "Solvent Shock": Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to precipitate, which can sometimes be mistaken for degradation. This is due to the sudden change in solvent polarity.[7]

Q2: I've observed a change in the color of my 2-aminothiazole derivative solution over time. What does this indicate?

A2: A color change is often a visual indicator of degradation. This can result from the formation of colored degradation products, which may arise from oxidative or photolytic pathways. It is crucial to investigate the cause of the color change using analytical techniques like UV-Vis spectroscopy and HPLC to identify the impurities.

Q3: How can I prepare and store my 2-aminothiazole derivative solutions to maximize their stability?

A3: Proper preparation and storage are critical for maintaining the integrity of your solutions. Here are some best practices:

  • Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, consider using buffers at a pH where the compound exhibits maximum stability, which should be determined experimentally.

  • Stock Solutions: Prepare concentrated stock solutions in a non-aqueous, inert solvent like anhydrous DMSO or ethanol. Store these stock solutions at low temperatures (e-g., -20°C or -80°C) and protected from light.[8]

  • Working Solutions: Prepare fresh working solutions from the stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Inert Atmosphere: For particularly sensitive compounds, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[9]

Q4: What are the typical degradation products of 2-aminothiazole derivatives?

A4: The degradation products can be diverse and depend on the degradation pathway:

  • Hydrolysis can lead to the opening of the thiazole ring.

  • Oxidation may result in the formation of sulfoxides or other oxidized species.

  • Photodegradation can cause ring cleavage, leading to a variety of smaller, often highly reactive molecules.[6] For example, UV-induced photolysis of 2-aminothiazole-4-carboxylic acid has been shown to result in decarboxylation followed by ring-opening reactions.[6]

Troubleshooting Guide: Common Stability Issues and Solutions

This troubleshooting guide provides a structured approach to identifying and resolving common stability problems encountered during experiments with 2-aminothiazole derivatives.

Observed Issue Potential Cause(s) Recommended Action(s)
Poor reproducibility of experimental results Degradation of the compound in solution between experiments.Prepare fresh working solutions for each experiment. Perform a time-course stability study of the compound in the assay buffer to determine its stability window.
Appearance of unexpected peaks in HPLC chromatograms Formation of degradation products.Conduct forced degradation studies to identify potential degradation products and develop a stability-indicating HPLC method.
Decrease in compound concentration over time Hydrolysis, oxidation, or photodegradation.Investigate the effect of pH, antioxidants, and light protection on the stability of your compound. Adjust experimental conditions accordingly.
Precipitation of the compound in aqueous buffer Poor aqueous solubility or "solvent shock".Decrease the final concentration of the compound. Prepare the working solution by adding the stock solution to the buffer in a stepwise manner with vigorous mixing. Consider using solubility-enhancing excipients.[7]
Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways for 2-aminothiazole derivatives. Understanding these pathways is the first step in developing strategies to mitigate them.

Primary Degradation Pathways of 2-Aminothiazole Derivatives A 2-Aminothiazole Derivative B Hydrolysis (pH dependent) A->B C Oxidation (O₂, metal ions) A->C D Photodegradation (UV/Vis light) A->D E Ring-Opened Products B->E F Sulfoxides & Other Oxidized Species C->F G Ring Cleavage Products D->G

Caption: Key degradation pathways affecting 2-aminothiazole derivatives in solution.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess and manage the stability of your 2-aminothiazole derivatives.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method. This is a core requirement of ICH guidelines for drug stability testing.[9][10][11]

Objective: To generate degradation products of a 2-aminothiazole derivative under various stress conditions.

Materials:

  • 2-aminothiazole derivative

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the 2-aminothiazole derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of ACN and water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • Repeat the experiment with 1 M HCl if no significant degradation is observed.[12]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M HCl.

    • Repeat with 1 M NaOH if necessary.[12]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Sample at various time points for HPLC analysis.

    • Repeat with 30% H₂O₂ if needed.[4]

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 70°C for 48 hours.

    • Also, expose a solution of the compound to the same conditions.

    • Analyze the samples by HPLC.[4]

  • Photodegradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[13]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both samples by HPLC.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[14]

Objective: To develop an HPLC method capable of separating the intact 2-aminothiazole derivative from its degradation products generated during forced degradation studies.

Materials and Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase components (e.g., acetonitrile, methanol, water, buffer salts like phosphate or acetate)

  • Forced degradation samples from Protocol 1

Procedure:

  • Initial Method Development:

    • Start with a generic gradient method, for example, a linear gradient from 10% to 90% acetonitrile in water (with 0.1% formic acid or phosphoric acid for pH control) over 20 minutes.

    • Inject the undergraded compound to determine its retention time.

  • Analysis of Stressed Samples:

    • Inject the samples from the forced degradation studies.

    • Examine the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Method Optimization:

    • Adjust the gradient slope, mobile phase composition (e.g., switching from acetonitrile to methanol or using a ternary mixture), and pH to achieve adequate separation between the parent peak and all degradation product peaks.

    • The goal is to have a resolution (Rs) of >1.5 between all adjacent peaks.

    • Optimize the detection wavelength based on the UV spectra of the parent compound and the degradation products.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing the Stability Testing Workflow

The following diagram outlines the general workflow for assessing the stability of a 2-aminothiazole derivative.

Workflow for Stability Assessment of 2-Aminothiazole Derivatives A Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) B Develop Stability-Indicating HPLC Method A->B C Identify Degradation Products (LC-MS, NMR) B->C D Validate HPLC Method (ICH Guidelines) B->D F Establish Stable Formulation and Storage Conditions C->F E Perform Long-Term Stability Studies (ICH Conditions) D->E E->F

Caption: A systematic workflow for evaluating and ensuring the stability of 2-aminothiazole derivatives.

References

preventing formation of unexpected isomers in thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and prevent the formation of unexpected isomers during thiazole synthesis. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles to ensure the regiochemical integrity of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: We are using the Hantzsch thiazole synthesis with an N-substituted thiourea and an α-haloketone. Instead of the expected 2-amino-thiazole derivative, we are isolating a significant amount of an unexpected isomer. What is likely happening?

This is a classic regioselectivity challenge in the Hantzsch synthesis. You are likely forming a mixture of the desired 2-(N-substituted amino)thiazole and its isomer, a 3-substituted 2-imino-2,3-dihydrothiazole.[1][2] The formation of these isomers is highly dependent on the reaction conditions, particularly the pH.

  • Under neutral or basic conditions , the reaction typically proceeds via the "standard" Hantzsch mechanism, yielding the 2-(N-substituted amino)thiazole as the major product.[1][2]

  • Under acidic conditions , the reaction pathway can change, leading to the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer, often in significant quantities.[1][2]

The initial step of the Hantzsch synthesis involves the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone.[3] However, the subsequent cyclization step can be influenced by the protonation state of the thiourea nitrogen atoms.

Troubleshooting Guide: Isomer Formation in Hantzsch Thiazole Synthesis

Issue: Formation of 3-Substituted 2-Imino-2,3-dihydrothiazole Isomer

This troubleshooting guide will walk you through identifying the cause of unexpected isomer formation and provide actionable steps to control the regioselectivity of your Hantzsch thiazole synthesis.

The primary factor influencing the formation of the 2-imino isomer is the reaction's pH.[1][2]

Parameter Condition Favoring 2-Amino Isomer (Desired) Condition Favoring 2-Imino Isomer (Unexpected)
pH Neutral to slightly basicAcidic
Solvent Aprotic solvents (e.g., acetone, DMF) or alcoholsProtic solvents with strong acid (e.g., EtOH/HCl)[1][2]
Temperature Generally, lower to moderate temperaturesElevated temperatures in acidic media can increase imino isomer formation

Corrective Action:

  • pH Control: Ensure your reaction medium is not acidic. If you are using a salt of your starting material (e.g., a hydrochloride salt), neutralize it before initiating the reaction. The use of a non-nucleophilic base can be beneficial.

  • Solvent Choice: If you are using an acidic solvent system, consider switching to a neutral solvent like ethanol, methanol, or acetone.[4]

The structure of your N-substituted thiourea and α-haloketone can also influence the product distribution. Highly substituted or sterically hindered reactants might alter the reaction pathway.

Corrective Action:

While changing starting materials might not be an option, understanding their electronic and steric properties can provide insight. For instance, electron-withdrawing groups on the N-substituent of the thiourea could potentially favor the imino isomer formation under certain conditions.

Mechanistic Insight: Why Do Isomers Form?

The regioselectivity is determined by which nitrogen atom of the N-substituted thiourea acts as the nucleophile in the cyclization step.

Hantzsch_Isomers cluster_start Starting Materials cluster_neutral Neutral/Basic Conditions cluster_acidic Acidic Conditions Haloketone α-Haloketone Intermediate S-Alkylated Intermediate Thiourea N-Substituted Thiourea Thiourea->Intermediate S-Alkylation N2_attack N2 Attack (More Nucleophilic N) Intermediate->N2_attack Cyclization N1_attack N1 Attack (Protonation alters nucleophilicity) Intermediate->N1_attack Cyclization Amino_Thiazole 2-(N-substituted amino)thiazole (Desired Product) N2_attack->Amino_Thiazole Dehydration Imino_Thiazole 3-substituted 2-imino-2,3-dihydrothiazole (Isomer) N1_attack->Imino_Thiazole Dehydration

Figure 1: Mechanistic pathways for isomer formation in Hantzsch synthesis.

Under neutral conditions, the internal nitrogen (N2) of the N-substituted thiourea is typically more nucleophilic and attacks the carbonyl carbon, leading to the desired 2-amino-thiazole. In acidic media, protonation equilibria can alter the relative nucleophilicity of the nitrogen atoms, potentially favoring cyclization via the terminal nitrogen (N1), resulting in the 2-imino isomer.[1][2][5]

Experimental Protocols

Protocol 1: Synthesis of 2-(N-substituted amino)thiazoles under Neutral Conditions

This protocol is optimized to favor the formation of the 2-amino isomer and minimize the 2-imino byproduct.

  • Reactant Preparation: In a round-bottom flask, dissolve the α-haloketone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetone).[4]

  • Thiourea Addition: Add the N-substituted thiourea (1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.[4] Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

Q2: Are there alternative synthesis methods to avoid this isomerism issue altogether?

Yes, depending on the desired substitution pattern of the thiazole ring, other named reactions can offer better regiochemical control.

  • Cook-Heilbron Synthesis: This method is particularly useful for synthesizing 5-aminothiazoles.[3][6] It involves the reaction of α-aminonitriles with reagents like carbon disulfide.[6][7] The mechanism of this reaction generally does not lead to the same type of isomerism seen in the Hantzsch synthesis.

Cook_Heilbron Aminonitrile α-Aminonitrile Dithioacid Dithioacid Intermediate Aminonitrile->Dithioacid CS2 Carbon Disulfide CS2->Dithioacid Aminothiazole 5-Aminothiazole Dithioacid->Aminothiazole Intramolecular Cyclization

Figure 2: Simplified workflow for the Cook-Heilbron synthesis.
  • Gabriel Thiazole Synthesis: This method involves the cyclization of α-acylaminoketones with a sulfurizing agent like phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[3][8][9] This route provides excellent control for this specific substitution pattern.

Q3: We are attempting a Gabriel synthesis and are getting low yields. What are the common pitfalls?

The Gabriel synthesis often requires forcing conditions, such as high temperatures, and the use of phosphorus pentasulfide (P₄S₁₀), which can be challenging to handle.

Troubleshooting Low Yields in Gabriel Synthesis:

  • Purity of Starting Material: Ensure the α-acylaminoketone is pure and dry.

  • Reaction Temperature: The reaction typically requires heating, often to temperatures around 170 °C.[3] Ensure your reaction temperature is adequate and stable.

  • Stoichiometry of P₄S₁₀: The stoichiometry of phosphorus pentasulfide is crucial. Using an equimolar amount is a good starting point.[8]

  • Anhydrous Conditions: The reaction should be carried out under anhydrous conditions, as P₄S₁₀ is sensitive to moisture.

Summary of Key Takeaways

  • Unexpected isomer formation in the Hantzsch thiazole synthesis is primarily due to acidic reaction conditions.

  • Maintaining neutral or slightly basic conditions is key to selectively forming 2-(N-substituted amino)thiazoles.

  • Alternative methods like the Cook-Heilbron and Gabriel syntheses offer different pathways to thiazoles with better regiochemical control for specific substitution patterns.

  • Careful control of reaction parameters, including temperature and reagent stoichiometry, is crucial for optimizing yield and purity in all thiazole synthesis methods.

References

Technical Support Center: Overcoming Poor Solubility of 5-Thiazolamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the common challenge of poor aqueous solubility encountered with 5-Thiazolamine hydrochloride derivatives. Our goal is to equip you with the scientific rationale and step-by-step protocols to successfully formulate these promising compounds for your experimental needs.

I. Understanding the Challenge: Why is My this compound Derivative Not Dissolving?

5-Thiazolamine and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry.[1] However, their hydrochloride salt form, while often improving stability and handling, can present solubility hurdles. Several factors contribute to this issue:

  • Intrinsic Molecular Properties: The inherent physicochemical properties of the thiazole ring system, including its aromaticity and the presence of heteroatoms, can lead to strong crystal lattice energy.[2][3] This high lattice energy requires a substantial amount of energy to break down during the dissolution process.

  • pH-Dependent Solubility: As hydrochloride salts of a weak base (the 5-amino group), the solubility of these derivatives is highly dependent on the pH of the medium.[4] In solutions where the pH approaches the pKa of the amine, the compound will convert to its less soluble free base form, leading to precipitation.

  • "Common Ion" Effect: In buffered solutions containing chloride ions, the solubility of the hydrochloride salt can be further reduced due to the common ion effect, which shifts the dissolution equilibrium towards the undissolved state.

This guide will walk you through a systematic approach to diagnose and overcome these solubility challenges.

II. Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section provides a logical workflow for troubleshooting and resolving solubility issues with your this compound derivative.

Troubleshooting_Workflow cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Tier 1: Simple Approaches cluster_3 Tier 2: Intermediate Approaches cluster_4 Tier 3: Advanced Approaches cluster_5 Validation Start Poorly Soluble 5-Thiazolamine HCl Derivative Assess Characterize Physicochemical Properties (pKa, logP, crystallinity) Start->Assess Select Select Solubilization Strategy Assess->Select pH_Adjust pH Adjustment Select->pH_Adjust Ionizable Compound Co_Solvent Co-solvency Select->Co_Solvent General Approach Surfactant Surfactant/ Micellar Solubilization pH_Adjust->Surfactant If pH adjustment is insufficient Co_Solvent->Surfactant Cyclodextrin Cyclodextrin Complexation Surfactant->Cyclodextrin If micellization is problematic Validate Validate Solubility & Stability Surfactant->Validate Solid_Dispersion Solid Dispersion Cyclodextrin->Solid_Dispersion For solid dosage forms Cyclodextrin->Validate Prodrug Prodrug Synthesis Solid_Dispersion->Prodrug If all else fails or for PK modification Solid_Dispersion->Validate Prodrug->Validate

Caption: A systematic workflow for selecting a solubilization strategy.

III. Frequently Asked Questions (FAQs) & Detailed Protocols

Q1: I'm seeing precipitation when I add my compound to a neutral buffer. What's the first thing I should try?

A: This is a classic sign of pH-dependent solubility. Your this compound derivative is likely converting to its less soluble free base form at neutral pH. The most straightforward initial approach is to lower the pH of your solvent.

Rationale: By maintaining a pH well below the pKa of the 5-amino group, you ensure the compound remains in its protonated, more soluble hydrochloride salt form. A general rule of thumb is to maintain a pH at least 2 units below the pKa.

Protocol: pH Adjustment for Enhanced Solubility

  • Determine the pKa: If the pKa of your specific derivative is unknown, you can estimate it based on the parent 5-thiazolamine or determine it experimentally.

  • Prepare Acidic Buffers: Prepare a series of buffers with decreasing pH values (e.g., pH 5.0, 4.0, 3.0). Citrate or acetate buffers are common choices.

  • Solubility Testing: Add an excess amount of your compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.[5]

  • Sample Analysis: After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.[6]

  • Select Optimal pH: The buffer in which the highest concentration is achieved is the optimal choice for your experiment, provided it is compatible with your assay.

Q2: pH adjustment helped, but I still can't reach my target concentration. What's the next logical step?

A: If pH adjustment alone is insufficient, the next step is to employ a co-solvent system. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[7]

Rationale: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the dissolution of non-polar moieties of your derivative.[8]

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (v/v)Considerations
Ethanol5-20%Generally well-tolerated in many in vitro assays.
Propylene Glycol (PG)5-30%Can increase viscosity.
Polyethylene Glycol 400 (PEG 400)10-40%Low toxicity, widely used.[9]
Dimethyl Sulfoxide (DMSO)0.1-5%Potent solvent, but can have biological effects at higher concentrations.[10]

Protocol: Co-solvent System Development

  • Select Co-solvents: Choose one or two co-solvents from the table above based on the requirements of your experimental system.

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10-50 mM in DMSO).

  • Serial Dilution: Serially dilute the stock solution into your pH-adjusted aqueous buffer to achieve the final desired concentrations. Ensure the final concentration of the co-solvent remains below levels that might interfere with your assay (typically <1% for DMSO).[10]

  • Observe for Precipitation: Visually inspect the solutions for any signs of precipitation immediately after dilution and over time.

  • Optimize Co-solvent Ratio: If solubility is still limited, you can create a ternary system by preparing your aqueous phase with a pre-mixed ratio of buffer and a less potent co-solvent (e.g., 80:20 buffer:PEG 400) before adding the compound from a high-concentration DMSO stock.

Q3: My compound is highly lipophilic and even co-solvents aren't working well. What advanced options should I consider?

A: For highly lipophilic derivatives, you may need to explore more advanced formulation strategies that involve creating specific molecular assemblies or altering the solid-state properties of the compound.

Option 1: Micellar Solubilization using Surfactants

Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. The hydrophobic core of these micelles can encapsulate your poorly soluble compound, effectively dispersing it in the aqueous medium.[11][12]

Common Pharmaceutical Surfactants:

SurfactantTypeTypical Concentration
Polysorbate 80 (Tween® 80)Non-ionic0.1 - 2% (w/v)
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1% (w/v)
Solutol® HS 15Non-ionic0.5 - 5% (w/v)

Protocol: Surfactant-based Formulation

  • Prepare Surfactant Solutions: Prepare solutions of the chosen surfactant in your optimal pH buffer at various concentrations, both below and above the known CMC.

  • Add Compound: Add your this compound derivative to these solutions and equilibrate as described previously.

  • Analyze Solubility: Measure the solubility at each surfactant concentration. A sharp increase in solubility is typically observed around the CMC.[13]

  • Caution: Be aware that surfactants can interfere with certain biological assays, particularly those involving proteins or cell membranes.[14] Also, impurities in surfactants can sometimes accelerate the degradation of the active drug.[15]

Option 2: Cyclodextrin Complexation

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, effectively "hiding" the hydrophobic parts of your derivative and increasing its apparent water solubility.[][17] This is particularly useful for BCS Class II compounds (high permeability, low solubility).[18]

Cyclodextrin_Complexation cluster_0 Components cluster_1 Process cluster_2 Result CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Inclusion Complex (Enhanced Solubility) CD->Complex Encapsulation Drug 5-Thiazolamine Derivative (Hydrophobic) Drug->Complex Solution Aqueous Solution Complex->Solution

Caption: Mechanism of cyclodextrin inclusion complexation.

Commonly Used Cyclodextrins:

CyclodextrinKey Feature
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and safety profile.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility, often used in parenteral formulations.

Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD or SBE-β-CD in your chosen buffer.

  • Add Excess Compound: Add an excess amount of the this compound derivative to each solution.

  • Equilibrate: Shake the vials at a constant temperature until equilibrium is reached (24-72 hours).

  • Analyze and Plot: Filter the samples and analyze the concentration of the dissolved drug. Plot the drug concentration (y-axis) against the cyclodextrin concentration (x-axis). The slope of this "phase solubility diagram" provides information about the complexation efficiency.[17]

  • Select Concentration: Choose the lowest cyclodextrin concentration that achieves your target drug concentration.

Option 3: Solid Dispersion

Rationale: This technique involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix.[19][20] By preventing the formation of a stable crystal lattice, the energy barrier for dissolution is significantly lowered, leading to enhanced solubility and dissolution rates.[21][22] This is a powerful technique for oral solid dosage form development.

Common Preparation Methods:

  • Solvent Evaporation: Both the drug and a carrier (e.g., PVP K30, HPMC) are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion.[23]

  • Melting (Fusion) Method: The drug is mixed with a molten carrier (e.g., PEG 6000) and then rapidly cooled to solidify.[19]

  • Hot-Melt Extrusion: A mixture of the drug and a thermoplastic polymer is processed at high temperature and pressure to create an amorphous dispersion.[23]

Due to the specialized equipment and characterization required, solid dispersion is typically employed during later stages of drug development.

Option 4: Prodrug Approach

Rationale: A prodrug is a bioreversible derivative of a drug that is designed to overcome pharmaceutical or pharmacokinetic barriers, such as poor solubility.[24][25][26] A hydrophilic moiety (e.g., a phosphate group, an amino acid, or a sugar) is attached to the parent drug, which is then cleaved in vivo to release the active compound.[27][28]

This is a chemical modification strategy that requires significant synthetic chemistry effort and is generally considered when other formulation approaches have failed or when specific pharmacokinetic profiles are desired.

IV. Analytical Methods for Solubility Determination

Accurate measurement of solubility is crucial for evaluating the success of any enhancement technique.

MethodThroughputPrincipleReference
Shake-Flask Method LowAn excess of solid is equilibrated with the solvent, and the concentration of the dissolved drug is measured in the filtrate. This is the gold standard for thermodynamic solubility.[5]
Nephelometry HighMeasures the light scattered by undissolved particles in a solution. It is a fast method for determining kinetic solubility.[29][30]
Potentiometric Titration MediumCan be used to determine the solubility of ionizable compounds as a function of pH.
Differential Scanning Calorimetry (DSC) LowCan be used for solubility determination in semi-solid excipients.[6]

V. Conclusion

Overcoming the poor solubility of this compound derivatives is a multi-faceted challenge that can be systematically addressed. By understanding the underlying physicochemical principles and applying the tiered troubleshooting approach outlined in this guide—from simple pH and co-solvent adjustments to advanced techniques like cyclodextrin complexation and solid dispersions—researchers can successfully formulate these compounds for robust and reliable experimental outcomes. Always validate the chosen method to ensure the solubility is maintained under the final assay conditions and that the formulation components do not interfere with the experimental results.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Aminothiazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiazole scaffold is a cornerstone, recognized as a privileged structure for its presence in a multitude of biologically active compounds. Among its derivatives, aminothiazoles, particularly the 2-aminothiazole core, have garnered significant attention for their broad pharmacological potential. This guide presents a comparative analysis of the biological activities of the three key positional isomers of aminothiazole: 2-aminothiazole, 4-aminothiazole, and 5-aminothiazole, with a focus on their anticancer and antimicrobial properties. While direct, head-to-head comparative studies of the parent hydrochloride salts are not extensively documented, this guide synthesizes available experimental data from various studies on their derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The Significance of Isomeric Variation in Aminothiazoles

The position of the amino group on the thiazole ring profoundly influences the molecule's electronic distribution, lipophilicity, and steric profile. These physicochemical properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior, including its ability to interact with biological targets such as enzymes and receptors. Understanding the structure-activity relationships (SAR) of these isomers is paramount for the rational design of novel and more effective therapeutic agents.

cluster_0 Aminothiazole Isomers cluster_1 Biological Activities 2-Aminothiazole 2-Aminothiazole Anticancer Anticancer 2-Aminothiazole->Anticancer Antimicrobial Antimicrobial 2-Aminothiazole->Antimicrobial Enzyme Inhibition Enzyme Inhibition 2-Aminothiazole->Enzyme Inhibition 4-Aminothiazole 4-Aminothiazole 4-Aminothiazole->Anticancer 4-Aminothiazole->Antimicrobial 5-Aminothiazole 5-Aminothiazole 5-Aminothiazole->Antimicrobial cluster_0 MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with aminothiazole derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for formazan formation D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance F->G H Calculate IC50 value G->H cluster_0 Broth Microdilution Workflow A Prepare standardized microbial inoculum B Serially dilute aminothiazole derivatives in 96-well plate A->B C Inoculate wells with microbial suspension B->C D Incubate plate C->D E Visually assess for growth (turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

The Strategic Impact of 5-Position Substitution on the Biological Activity of 2-Aminothiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including approved drugs.[1][2] Its inherent ability to engage in various biological interactions makes it a fertile ground for drug discovery. A critical determinant of the pharmacological profile of 2-aminothiazole derivatives lies in the nature of the substituent at the 5-position of the thiazole ring. This guide provides an in-depth comparative analysis of how strategic modifications at this position dictate the structure-activity relationship (SAR), focusing on anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the causality behind experimental designs and present supporting data to empower researchers in the rational design of novel 2-aminothiazole-based therapeutics.

The 2-Aminothiazole Core: A Versatile Pharmacophore

The 2-aminothiazole ring system offers a unique combination of features that contribute to its pharmacological versatility. The endocyclic nitrogen and sulfur atoms, along with the exocyclic amino group, provide multiple points for hydrogen bonding and other non-covalent interactions with biological targets. The aromatic nature of the ring also allows for π-π stacking interactions. Strategic substitution at the C4 and C5 positions allows for the fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties.[3][4]

Synthesis of 5-Substituted 2-Aminothiazoles: The Hantzsch Synthesis

A classic and widely employed method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[5][6] This reaction involves the condensation of an α-haloketone with a thiourea derivative. The versatility of this method allows for the introduction of a wide array of substituents at the 4- and 5-positions of the thiazole ring by selecting appropriately substituted starting materials. Microwave-assisted Hantzsch synthesis has been shown to improve yields and reduce reaction times.[7]

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of a 4-aryl-5-substituted-2-aminothiazole.

  • α-Halogenation of the Ketone: To a solution of the desired ketone (1 equivalent) in a suitable solvent (e.g., diethyl ether, acetic acid), add the halogenating agent (e.g., bromine, N-bromosuccinimide) dropwise with stirring. The reaction is typically performed at room temperature until completion is observed by TLC.

  • Cyclocondensation: The crude α-haloketone is then reacted with a substituted thiourea (1.1 equivalents) in a solvent such as ethanol or DMF. The mixture is heated to reflux for several hours.

  • Work-up and Purification: Upon cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution), and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-aminothiazole derivative.

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate Thioamido-ketone Intermediate alpha_haloketone->intermediate Nucleophilic Attack thiourea Thiourea thiourea->intermediate aminothiazole 2-Aminothiazole intermediate->aminothiazole Cyclization & Dehydration

Caption: The Hantzsch thiazole synthesis workflow.

Comparative Analysis of Biological Activities

Anticancer Activity: Targeting Kinases

The 2-aminothiazole scaffold is a prominent feature in many kinase inhibitors.[8][9] Substitutions at the 5-position play a crucial role in modulating the potency and selectivity of these compounds.

Aurora kinases are key regulators of mitosis, and their overexpression is linked to various cancers.[10] Several 2-aminothiazole derivatives have been identified as potent Aurora kinase inhibitors.[11][12]

A series of 2-aminophenyl-5-halothiazoles demonstrated that the nature of the halogen at the 5-position influences Aurora kinase inhibitory activity.[12] Generally, a bromo substituent at the 5-position leads to moderate cytotoxic activity.[3] The SAR for these compounds indicates that while the 2-aminothiazole core is essential, modifications at the 5-position can fine-tune activity.[12]

Compound ID5-SubstituentAurora A (Ki, nM)Aurora B (Ki, nM)Cell LineIC50 (µM)Reference
1 -Br110180HCT1160.045[11]
2 -Cl2342HCT1160.019[11]
3 -H--A549 (Lung)>10[13]
4 -Br--U251 (Glioma)7.82[3]

Table 1: Comparative Activity of 5-Substituted 2-Aminothiazoles as Aurora Kinase Inhibitors.

The data suggests that the presence of a halogen at the 5-position is beneficial for Aurora kinase inhibition, with chlorine potentially being more favorable than bromine in some contexts. The unsubstituted analog shows significantly lower potency, highlighting the importance of the 5-substituent.

CHK1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. A series of 2-aminothiazole derivatives have been designed as CHK1 inhibitors.[14] Systematic SAR studies have shown that modifications at the 5-position can significantly impact their inhibitory activity.[14]

Antimicrobial Activity: Targeting Bacterial Enzymes

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. The 2-aminothiazole scaffold has been explored for its antibacterial and antifungal properties.[15][16]

Bacterial DNA gyrase is an essential enzyme involved in DNA replication, making it an attractive target for antibacterial drugs.[17][18] A series of 5-substituted 2-aminobenzothiazoles have been developed as DNA gyrase B inhibitors with activity against ESKAPE pathogens.[19]

Compound ID5-SubstituentE. coli GyrB IC50 (nM)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
A -OH< 100.5> 64[19]
E -[linker]-aryl< 10< 0.034-16[19]

Table 2: Comparative Activity of 5-Substituted 2-Aminobenzothiazoles as DNA Gyrase Inhibitors.

Computational analysis revealed that substitution at the C5 position can be used to modify physicochemical properties and enhance the inhibitory potency of these compounds.[19] Specifically, extending from the 5-position with a suitable linker and aryl group can dramatically improve activity against Gram-negative bacteria.[19]

SAR_Workflow Scaffold 2-Aminothiazole Scaffold C5_Modification Modification at C5-Position (e.g., Halogen, Aryl, etc.) Scaffold->C5_Modification Library_Synthesis Library Synthesis (e.g., Hantzsch reaction) C5_Modification->Library_Synthesis Biological_Screening Biological Screening (e.g., Kinase Assay, MIC) Library_Synthesis->Biological_Screening Data_Analysis SAR Analysis Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->C5_Modification Iterative Design

Caption: A generalized workflow for SAR studies of 5-substituted 2-aminothiazoles.

The introduction of an arylazo group at the 5-position of the 2-aminothiazole ring has been shown to dramatically enhance antimicrobial and antifungal properties.[3] These derivatives exhibit significant activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, as well as fungal strains.[12]

Experimental Protocol: In Vitro Aurora A Kinase Assay

This protocol outlines a method to determine the kinase inhibitory activity of 2-aminothiazole derivatives.[11]

  • Reagents: Recombinant human Aurora A kinase, ATP, and a suitable substrate peptide.

  • Assay Procedure: The assay is performed in a 96-well plate format. The test compounds are pre-incubated with the Aurora A enzyme in the assay buffer.

  • Initiation and Termination: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate peptide. After incubation at room temperature, the reaction is terminated by the addition of a stop solution.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or luminescence.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Anti-inflammatory Activity

2-aminothiazole derivatives have also been investigated for their anti-inflammatory properties, often by targeting enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX).[2][20][21]

Causality and Future Directions

The experimental data consistently demonstrates that the substituent at the 5-position of the 2-aminothiazole ring is a critical determinant of biological activity. The choice of substituent influences the overall electronic and steric profile of the molecule, which in turn affects its binding affinity and selectivity for its biological target.

  • For kinase inhibition , the 5-substituent often occupies a specific pocket within the ATP-binding site or an allosteric site, and its size, shape, and electronic properties must be complementary to the target for potent inhibition.[9][22]

  • In antimicrobial agents , the 5-substituent can be crucial for penetrating the bacterial cell wall or for interacting with key residues in the active site of bacterial enzymes.[19]

Future research in this area should focus on the rational design of 5-substituted 2-aminothiazoles with improved potency, selectivity, and pharmacokinetic properties. The use of computational tools, such as molecular docking and QSAR studies, can aid in the prediction of the biological activity of novel compounds and guide synthetic efforts.[1][8]

Signaling_Pathway cluster_cell Cancer Cell Aurora_Kinase Aurora Kinase Substrate Substrate (e.g., Histone H3) Aurora_Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Mitosis Mitotic Progression Phospho_Substrate->Mitosis Apoptosis Apoptosis Inhibitor 5-Substituted 2-Aminothiazole Inhibitor Inhibitor->Aurora_Kinase Inhibitor->Apoptosis

Caption: Simplified signaling pathway showing Aurora Kinase inhibition.

Conclusion

The 5-position of the 2-aminothiazole scaffold is a key "hotspot" for modulating biological activity. Strategic substitution at this position has led to the development of potent and selective inhibitors of various therapeutic targets. This guide has provided a comparative analysis of the SAR of 5-substituted 2-aminothiazoles, supported by experimental data and detailed protocols. By understanding the causal relationships between chemical structure and biological activity, researchers can continue to leverage the versatility of the 2-aminothiazole scaffold to design the next generation of innovative medicines.

References

A Comparative Guide to 5-Thiazolamine Hydrochloride and its Thiadiazole Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic selection of a core heterocyclic scaffold is a critical determinant of a drug candidate's ultimate success. The five-membered aromatic rings containing nitrogen and sulfur atoms, specifically thiazoles and their thiadiazole isomers, represent a rich territory for the discovery of novel therapeutics. This guide provides an in-depth, objective comparison of 5-Thiazolamine hydrochloride and the four principal thiadiazole isomers—1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole—grounded in experimental data to inform rational drug design.

Structural and Physicochemical Distinctions: A Foundation for Divergent Biological Activities

The thiazole ring of 5-Thiazolamine and the various thiadiazole rings are structurally related, yet the number and position of the nitrogen atoms within the thiadiazole isomers introduce significant alterations in their electronic and steric properties. These differences fundamentally influence their pharmacokinetic profiles and their interactions with biological targets.

This compound presents a 1,3-thiazole core, a structure found in numerous FDA-approved drugs.[1] The hydrochloride salt enhances its solubility in aqueous media, a favorable property for biological testing and formulation.

Thiadiazole isomers , by contrast, incorporate an additional nitrogen atom into the five-membered ring. This seemingly subtle change has profound implications for the molecule's reactivity, hydrogen bonding capacity, and metabolic stability.[2] The mesoionic nature of some thiadiazoles, such as the 1,3,4-isomer, can enhance their ability to cross cellular membranes.[2]

Diagram 1: Chemical Structures of 5-Thiazolamine and Thiadiazole Isomers

A visual comparison of the core structures.

Comparative Biological Performance: Insights from Experimental Data

While direct, head-to-head comparisons of unsubstituted this compound with all four thiadiazole isomers are scarce in publicly available literature, comparative studies of their derivatives provide valuable insights into their relative potential in different therapeutic areas.

Anticancer Activity

Both thiazole and thiadiazole scaffolds are prevalent in the design of novel anticancer agents.[3][4] Experimental data from comparative studies highlight the nuanced impact of the heterocyclic core on cytotoxic potency.

A study evaluating a series of thiazole and 1,3,4-thiadiazole derivatives against human breast (MCF-7) and liver (HepG2) cancer cell lines demonstrated the superior potency of the thiadiazole-based compounds in this particular series.[3]

Compound ClassDerivativeCancer Cell LineIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Thiazole 5dMCF-77.22 ± 0.655-Fluorouracil6.80 ± 0.21
5dHepG28.80 ± 0.315-Fluorouracil7.50 ± 0.43
1,3,4-Thiadiazole 9cMCF-715.64 ± 1.125-Fluorouracil6.80 ± 0.21
11cMCF-717.32 ± 1.345-Fluorouracil6.80 ± 0.21

Table 1: Comparative cytotoxic activity of thiazole and 1,3,4-thiadiazole derivatives.[3] Data is presented as the mean ± standard deviation.

In another head-to-head comparison, a thiadiazole derivative demonstrated significantly greater potency against MCF-7 and HepG2 cell lines, with IC50 values in the nanomolar range, as compared to a thiazole derivative which showed activity in the micromolar range.[5] This suggests that, for the specific substitutions investigated, the 1,3,4-thiadiazole ring was a more favorable scaffold for potent anticancer activity. The mechanism of action for some of these compounds has been linked to the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[5]

Diagram 2: Simplified VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Thiazole_Thiadiazole Thiazole/Thiadiazole Derivatives Thiazole_Thiadiazole->VEGFR2 Inhibits

Inhibition of VEGFR-2 by thiazole and thiadiazole derivatives can block downstream signaling, leading to reduced cancer cell proliferation.

Antimicrobial Activity

Both 2-aminothiazole and 2-amino-1,3,4-thiadiazole derivatives have been extensively investigated for their antimicrobial properties.[6][7] While direct comparative studies are limited, the available data suggests that both scaffolds can be tailored to exhibit potent activity against a range of pathogens.

Derivatives of 2-aminothiazole have demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus.[8] Similarly, derivatives of 2-amino-1,3,4-thiadiazole have shown promise as antimicrobial agents, with some compounds exhibiting higher activity than standard drugs.[9][10]

The antimicrobial efficacy is highly dependent on the nature of the substituents on the core ring. For instance, a study on 2-amino-5-alkylidene-thiazol-4-ones reported modest to significant antibacterial activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus.[7] Another review highlighted that many 2-amino-1,3,4-thiadiazole derivatives have demonstrated higher antimicrobial activity in comparison to standard drugs.[9][10]

Synthesis and Chemical Accessibility

The synthetic routes to 5-aminothiazoles and the various thiadiazole isomers differ significantly, which can be a key consideration in the early stages of a drug discovery program.

5-Aminothiazole Synthesis: The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the thiazole ring. For 5-aminothiazoles specifically, a common route involves the reaction of a thiourea with an α-haloketone or aldehyde. More contemporary methods for the synthesis of 5-aminothiazole derivatives are also available.

Thiadiazole Synthesis: The synthesis of each thiadiazole isomer requires a distinct strategy:

  • 1,2,3-Thiadiazoles: Often synthesized via the Pechmann reaction, which involves the cyclization of α-diazo ketones with a sulfur source.

  • 1,2,4-Thiadiazoles: Can be prepared through various methods, including the oxidative cyclization of thioamides.

  • 1,2,5-Thiadiazoles: Commonly synthesized from the reaction of a 1,2-diamine with a sulfur-containing reagent.

  • 1,3,4-Thiadiazoles: Frequently synthesized from the cyclization of thiosemicarbazides.

The accessibility and diversity of starting materials, as well as the complexity of the synthetic routes, are important factors for chemists to consider when selecting a scaffold for library synthesis and lead optimization.

Diagram 3: Conceptual Workflow for Scaffold Selection and Evaluation

G start Define Therapeutic Target and Desired Properties scaffold_selection Scaffold Selection: 5-Aminothiazole vs. Thiadiazole Isomers start->scaffold_selection synthesis Synthesis of Derivative Library scaffold_selection->synthesis screening In Vitro Biological Screening (e.g., Cytotoxicity, Antimicrobial Assays) synthesis->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->scaffold_selection Iterative Design lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

A logical progression from target identification to preclinical development, emphasizing the iterative nature of drug discovery.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.

MTT Assay for Cytotoxicity Evaluation

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., thiazole and thiadiazole derivatives) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The choice between a 5-aminothiazole scaffold and a thiadiazole isomer is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and desired drug-like properties. The available comparative data, particularly in the realm of anticancer research, suggests that the 1,3,4-thiadiazole ring can, in certain contexts, lead to compounds with exceptionally high potency. However, the vast chemical space and the significant impact of substituents mean that both thiazole and thiadiazole scaffolds remain highly valuable and promising starting points for drug discovery.

Future research should focus on more direct, head-to-head comparisons of this compound and the parent thiadiazole isomers across a wider range of biological assays. Such studies will provide a more comprehensive understanding of the intrinsic properties of these core scaffolds and enable more informed decisions in the rational design of next-generation therapeutics.

References

A Senior Application Scientist's Guide to the In Vitro Validation of Novel Thiazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel thiazole derivatives in cancer cell lines. Thiazole-based compounds represent a promising class of therapeutic agents, with several approved drugs like Dasatinib and Ixazomib validating the utility of this scaffold in oncology.[1] The thiazole ring system is a key building block in many biologically active molecules, and its derivatives have been shown to exert anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways such as PI3K/mTOR.[2][3]

Presented from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the causality behind experimental choices. It outlines a logical, multi-step validation workflow designed to rigorously assess a novel compound's efficacy and begin to elucidate its mechanism of action, thereby providing the robust data package required for further drug development.

The Strategic Workflow: From Cytotoxicity to Mechanism

A systematic approach is crucial to efficiently validate a new chemical entity. The workflow should progress from broad, phenotypic assays to more focused, target-oriented investigations. This ensures that resources are spent on characterizing compounds that show genuine promise in the initial, cost-effective screening phases.

Our validation strategy is a three-tiered approach:

  • Tier 1: Primary Cytotoxicity Screening. The foundational question: Does the compound kill cancer cells? This is answered by determining the half-maximal inhibitory concentration (IC50) across a panel of relevant cancer cell lines.

  • Tier 2: Mechanistic Screening. If the compound is cytotoxic, we then ask: How does it kill the cells? This involves investigating its effects on fundamental cellular processes like apoptosis and cell cycle progression.

  • Tier 3: Molecular Target Analysis. Finally, we probe deeper to ask: What specific proteins or pathways are being modulated? This involves techniques like Western blotting to measure changes in the expression and activity of key signaling molecules.

The following diagram illustrates this tiered experimental workflow.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Screening cluster_2 Tier 3: Molecular Target Analysis start Novel Thiazole Derivative (NTD) ic50 Determine IC50 via MTT Assay (Panel of Cancer Cell Lines) start->ic50 apoptosis Annexin V / PI Staining (Apoptosis Assay) ic50->apoptosis If IC50 is potent cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) ic50->cell_cycle If IC50 is potent western Western Blot Analysis (e.g., Bcl-2 family, Caspases) apoptosis->western To confirm pathway cell_cycle->western To identify regulators

Caption: A tiered workflow for anticancer drug validation.

Tier 1: Assessing Cytotoxicity with the MTT Assay

The first and most critical step is to determine whether the novel thiazole derivative (NTD) exhibits cytotoxic or cytostatic activity against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for this purpose.[4] It measures the metabolic activity of cells, which in most cases, correlates with cell viability. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Comparative Efficacy Data

A crucial aspect of this initial screen is to benchmark the NTD against a well-established chemotherapeutic agent. Doxorubicin is a standard-of-care topoisomerase inhibitor used across a wide range of malignancies and serves as an excellent positive control.[5][6] The compound should be tested against a panel of cell lines from different cancer types to assess its spectrum of activity.

Table 1: Comparative IC50 Values (µM) of NTD-1 vs. Doxorubicin

Cell Line Cancer Type NTD-1 (IC50 in µM) Doxorubicin (IC50 in µM)
MCF-7 Breast Adenocarcinoma 2.5 ± 0.3 0.9 ± 0.1
HepG2 Hepatocellular Carcinoma 5.1 ± 0.6 1.2 ± 0.2
A549 Non-Small Cell Lung Cancer 1.8 ± 0.2 0.5 ± 0.08

| HCT-116 | Colorectal Carcinoma | 3.2 ± 0.4 | 0.7 ± 0.1 |

Data are presented as mean ± standard deviation from three independent experiments. This is hypothetical data for illustrative purposes.

Experimental Protocol: MTT Cell Viability Assay

This protocol details the steps for determining the IC50 value of a test compound.[6]

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7) in their recommended growth medium to ~80% confluency.

    • Trypsinize, count the cells, and adjust the density to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the NTD and Doxorubicin in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 2.5, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate for 48 hours. The duration can be adjusted (e.g., 24, 72 hours) but should be kept consistent.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. The formation of purple formazan crystals should be visible under a microscope.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Tier 2: Uncovering the Mechanism of Action

Once a compound demonstrates potent cytotoxicity, the next logical step is to investigate how it induces cell death. The two most common fates for cancer cells treated with an effective therapeutic are apoptosis (programmed cell death) and cell cycle arrest. Flow cytometry is a powerful tool for assessing both endpoints.

A. Induction of Apoptosis via Annexin V/PI Staining

Apoptosis is a controlled, non-inflammatory form of cell death that is a desirable outcome for an anticancer agent.[7] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[8]

Experimental Protocol: Apoptosis Assay

  • Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the NTD at its IC50 and 2x IC50 concentration for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge the collected cell suspension.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer immediately. The data allows for the differentiation of four cell populations:

    • Q1 (Annexin V- / PI-): Live cells

    • Q2 (Annexin V+ / PI-): Early apoptotic cells

    • Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Q4 (Annexin V- / PI+): Necrotic cells

B. Induction of Cell Cycle Arrest

Many anticancer drugs function by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M) and subsequently triggering apoptosis.[9][10] By staining the DNA of a cell population with a fluorescent dye like Propidium Iodide (PI) and analyzing it via flow cytometry, one can determine the percentage of cells in each phase of the cycle.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their morphology. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will generate a histogram from which the percentage of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases can be quantified.

Tier 3: Validating Molecular Targets by Western Blot

Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins within a cell lysate.[11][12] After determining that a compound induces apoptosis, Western blotting can be used to investigate the molecular machinery involved. A common mechanism for thiazole derivatives is the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic (mitochondrial) apoptosis pathway.[13][14]

In this pathway, the balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) determines the cell's fate. A favorable anticancer effect involves downregulating Bcl-2 and/or upregulating Bax, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of executioner caspases like Caspase-3.[15]

G cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway NTD Novel Thiazole Derivative (NTD) Bcl2 Bcl-2 (Anti-apoptotic) NTD->Bcl2 Inhibits Bax Bax (Pro-apoptotic) NTD->Bax Activates Bcl2->Bax Mito Mitochondrion Bax->Mito Forms pore CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway targeted by a novel thiazole derivative.

Experimental Protocol: Western Blot Analysis

This protocol provides a general guide for analyzing protein expression changes.[16]

  • Protein Extraction:

    • Treat cells with the NTD (e.g., at IC50 concentration) for the desired time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading of protein for each sample.

  • SDS-PAGE:

    • Denature protein samples by boiling them in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

  • Immunoblotting:

    • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and anti-β-actin as a loading control) overnight at 4°C.

    • Washing: Wash the membrane several times with TBST.

    • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Washing: Perform final washes with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands provides semi-quantitative information about the protein levels.

Conclusion and Future Directions

This guide outlines a foundational, yet rigorous, workflow for the initial in vitro characterization of novel thiazole derivatives. By systematically progressing from broad cytotoxicity screening to more defined mechanistic and molecular analyses, researchers can build a compelling case for a compound's therapeutic potential. Positive and comparative data from these assays—demonstrating potent IC50 values, clear induction of apoptosis or cell cycle arrest, and modulation of a known cancer-relevant pathway—are essential prerequisites for advancing a compound to more complex models, such as 3D spheroid cultures, and ultimately to in vivo animal studies for efficacy and toxicity assessment.[17]

References

A Comparative Guide to the Antimicrobial Spectrum of Thiazole Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless rise of antimicrobial resistance presents one of the most significant challenges to global public health. This escalating crisis necessitates the urgent discovery and development of novel antimicrobial agents with diverse mechanisms of action. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 1,3-thiazole ring stands out as a "privileged structure." Its presence in numerous natural products and synthetic compounds with potent biological activities underscores its versatility as a pharmacophore.[1][2] This guide provides a comparative analysis of the antimicrobial spectrum of various thiazole analogues, offering a data-driven perspective for researchers, scientists, and drug development professionals. We will delve into the methodologies for spectrum determination, analyze structure-activity relationships (SAR), and explore the underlying mechanisms that govern their efficacy against a range of microbial pathogens.

The Thiazole Scaffold: A Cornerstone in Antimicrobial Research

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key component in a variety of FDA-approved drugs, including the anti-HIV agent Ritonavir and the antifungal Ravuconazole.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding, hydrophobic interactions, and π-π stacking, allow for versatile binding to diverse biological targets. This inherent capability makes the thiazole scaffold an excellent starting point for the design of new antimicrobial agents.[2][3] Thiazole derivatives have demonstrated a broad range of antimicrobial activities, including antibacterial and antifungal effects, making them a focal point of extensive research.[2][3][4][5]

Methodologies for Determining Antimicrobial Spectrum

To objectively compare the efficacy of different thiazole analogues, standardized and reproducible methods are paramount. The cornerstone of antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent against a specific microorganism.[6] This protocol, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, provides a quantitative measure of a compound's potency.[6]

Causality Behind Experimental Choices:

  • Medium: Mueller-Hinton Broth (MHB) is the standard for most aerobic and facultative anaerobic bacteria due to its batch-to-batch reproducibility and its minimal interference with antimicrobial activity. For fungi like Candida species, RPMI-1640 medium is used to support adequate growth.

  • Inoculum Density: A standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL is critical.[6] A lower density may lead to falsely low MICs, while a higher density can overwhelm the antimicrobial agent, resulting in falsely high MICs.

  • Controls: Including a positive control (microorganism in broth without the compound) and a negative control (broth only) is essential to validate the experiment, ensuring the microbe is viable and the medium is sterile.

Step-by-Step Protocol:

  • Preparation of Thiazole Analogue Stock Solution: Dissolve the test compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1 mg/mL).

  • Preparation of Microtiter Plate: Add 100 µL of sterile broth (MHB or RPMI-1640) to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column. This creates a gradient of compound concentrations.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a microbial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.[6]

  • Inoculation: Add 100 µL of the prepared inoculum to all wells, except for the negative control wells.[6]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the thiazole analogue that completely inhibits visible growth of the microorganism.[6] This can be assessed visually or by using a microplate reader.

Workflow for Antimicrobial Susceptibility Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Compound Stock dilute Perform Serial Dilutions stock->dilute media Dispense Media in Plate media->dilute inoculum Prepare Standardized Inoculum inoculate Inoculate Plate inoculum->inoculate dilute->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC Value incubate->read_mic mbc Perform MBC Assay (Optional) read_mic->mbc

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

The antimicrobial spectrum of thiazole analogues is highly dependent on the nature and position of substituents on the thiazole ring. The following table summarizes representative MIC data from various studies to facilitate a comparative analysis.

Thiazole Analogue ClassRepresentative MicroorganismsMIC Range (µg/mL)Key Structural FeaturesReference
2-Aminothiazoles S. aureus, E. coli16.1 - 28.84-(4-bromophenyl) substitution[1]
P. aeruginosa250 - 375Varied substitutions[1]
Thiazolidinones Gram-positive bacteria> Gram-negativeVaries[1]
Benzo[d]thiazoles MRSA, E. coli, A. niger50 - 754-hydroxyphenyl at 2-position[7]
Thiazole-Pyrazoline Hybrids S. pneumoniae, E. coli0.03 - 7.81N-allyl substitution[8][9]
C. albicans3.9 - 62.5p-bromophenyl at thiazole C4[8]
Cyclopropane-Thiazoles Clinical C. albicans0.008 - 7.81Cyclopropylmethylidene hydrazinyl[10][11]
Quinoline-Thiazole Hybrids C. parapsilosis< 0.06 - 0.24Naphthalene-1-yl substitution[12]

Analysis of Spectrum and Structure-Activity Relationships (SAR):

  • Gram-Positive vs. Gram-Negative Activity: Many thiazole derivatives show more potent activity against Gram-positive bacteria like S. aureus than Gram-negative bacteria such as E. coli and P. aeruginosa.[1] This is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a permeability barrier. However, hybridization with other heterocyclic scaffolds, such as quinolines or pyrazolines, can broaden the spectrum to include potent activity against Gram-negative pathogens.[8][12][13]

  • Antifungal Activity: Thiazole analogues have demonstrated significant potential as antifungal agents, particularly against Candida species.[14][15] The introduction of lipophilic substituents, such as a cyclopropane system or a para-substituted phenyl ring, often enhances antifungal potency.[10][15] Several studies have reported thiazole derivatives with MIC values lower than the standard antifungal drug fluconazole.[8][15]

  • Impact of Substituents: The nature and position of substituents are critical. For instance, electron-withdrawing groups like nitro or halogen atoms on a phenyl ring attached to the thiazole core often enhance antibacterial activity.[3][16] Lipophilicity is another key factor; an optimal lipophilicity (log P) can improve membrane permeation and target engagement.[7][16] Fusing the thiazole ring to a benzene ring to form a benzo[d]thiazole significantly improves antimicrobial activity compared to the parent 1,3-thiazole.[7]

SAR_Diagram R1_label R1: Bulky lipophilic groups (e.g., substituted phenyl) -> Enhances antifungal activity core R2_label R2: Electron-withdrawing groups (e.g., -NO2, -Br) -> Enhances antibacterial activity R3_label R3: Hybridization with other heterocycles (e.g., pyrazoline, quinoline) -> Broadens spectrum

Caption: General Structure-Activity Relationship (SAR) trends for thiazole analogues.

Mechanisms of Action

The broad spectrum of activity observed for thiazole analogues is a reflection of their ability to interact with multiple microbial targets.

  • Inhibition of Ergosterol Biosynthesis: A primary mechanism for the antifungal activity of many thiazole derivatives is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[15][17] This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to cell death.[17]

  • DNA Gyrase Inhibition: Some thiazole derivatives have been shown to target bacterial DNA gyrase, an enzyme essential for DNA replication.[1][16] This mechanism is shared with quinolone antibiotics, and molecular docking studies suggest that the thiazole scaffold can fit into the enzyme's active site.[16]

  • Other Mechanisms: Other proposed mechanisms include the inhibition of bacterial protein synthesis and the disruption of metabolic pathways.[1][8] The specific mechanism is often dependent on the overall structure of the molecule.

Conclusion and Future Perspectives

Thiazole analogues represent a highly promising and versatile class of antimicrobial agents. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their antimicrobial spectrum and potency. The data clearly indicate that specific substitution patterns and hybridization with other pharmacophores can lead to compounds with potent activity against both drug-sensitive and resistant strains of bacteria and fungi. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds. Furthermore, elucidating the precise molecular mechanisms of action for the most potent analogues will be crucial for rational drug design and for overcoming existing resistance mechanisms. The continued exploration of the thiazole scaffold is a vital strategy in the global effort to replenish the dwindling pipeline of effective antimicrobial drugs.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Thiazolamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. For a compound such as 5-Thiazolamine hydrochloride, an important building block in medicinal chemistry, ensuring the accuracy and precision of its quantification is a critical step. This guide provides an in-depth, experience-driven comparison of common analytical methods for this compound, grounded in the principles of cross-validation. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, not as isolated techniques, but as complementary tools in a robust analytical workflow. The objective is to equip researchers, scientists, and drug development professionals with the rationale and practical steps for selecting and validating the most suitable analytical method for their specific needs.

The principles of analytical method validation are well-established and governed by international guidelines, most notably the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] This guide extends these principles to the practical cross-validation of different analytical techniques, a process of verifying that a validated method produces consistent and reliable results under varying conditions.[4]

Understanding the Analyte: this compound

This compound (C₃H₅ClN₂S) is a heterocyclic amine salt.[5] Its structure, containing a thiazole ring, a primary amine group, and its salt form, dictates its physicochemical properties and informs the selection of appropriate analytical techniques. The presence of the thiazole ring provides a UV chromophore, making it suitable for UV-based detection. The amine group offers a site for derivatization, which can be crucial for techniques like Gas Chromatography. Its salt nature implies high polarity and low volatility, which are key considerations for chromatographic method development.

The Cross-Validation Framework

The core of this guide is a comparative cross-validation study. Cross-validation is a systematic process of demonstrating that a validated analytical method is suitable for its intended purpose by comparing its performance against other established methods.[4] This ensures inter-method reliability and provides a deeper understanding of the method's capabilities and limitations.

CrossValidationWorkflow cluster_methods Analytical Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_comparison Cross-Validation & Comparison HPLC HPLC Linearity Linearity HPLC->Linearity GC GC GC->Linearity UV_Vis UV_Vis UV_Vis->Linearity Statistical_Analysis Statistical Analysis (t-test, F-test) Linearity->Statistical_Analysis Accuracy Accuracy Accuracy->Statistical_Analysis Precision Precision Precision->Statistical_Analysis Specificity Specificity Specificity->Statistical_Analysis Performance_Report Performance Report Statistical_Analysis->Performance_Report

Caption: A workflow diagram illustrating the cross-validation process from method development to comparative statistical analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the method of choice for non-volatile, polar compounds like this compound. A reverse-phase HPLC method with UV detection provides a robust and reliable approach for quantification.

Experimental Protocol: HPLC-UV Method

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides excellent retention for moderately polar compounds.

  • Mobile Phase: Isocratic elution with a mixture of 85% 20 mM potassium phosphate buffer (pH 3.0) and 15% acetonitrile. The acidic pH ensures the amine group is protonated, leading to better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C for improved peak symmetry and reproducibility.

  • Detection: UV at 245 nm, corresponding to a strong absorbance wavelength for the thiazole ring.

2. Standard and Sample Preparation:

  • Solvent (Diluent): Mobile phase.

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent to obtain a 100 µg/mL solution.

  • Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 50 µg/mL by diluting the stock solution with the diluent.

  • Sample Solution: Prepare a sample solution of the drug substance or product to have a theoretical concentration within the calibration range.

Gas Chromatography (GC): An Alternative for Volatile Derivatives

Direct analysis of this compound by GC is challenging due to its low volatility and high polarity. However, with a derivatization step to convert the polar amine group into a less polar, more volatile derivative, GC can be a powerful alternative, especially for impurity profiling where different selectivity is desired.

Experimental Protocol: GC-FID Method with Derivatization

1. Derivatization:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This reagent efficiently silylates the primary amine.

  • Procedure: In a GC vial, mix 100 µL of the sample solution (in a volatile, aprotic solvent like pyridine) with 100 µL of BSTFA. Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

2. GC Conditions:

  • Column: DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This is a versatile, low-polarity column suitable for a wide range of analytes.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Detector: Flame Ionization Detector (FID) at 270°C. FID provides excellent sensitivity for carbon-containing compounds.

  • Injection Volume: 1 µL (splitless mode).

3. Standard and Sample Preparation:

  • Solvent: Pyridine or another suitable aprotic solvent.

  • Standard and Sample Solutions: Prepare standards and samples in the chosen solvent at appropriate concentrations for derivatization and injection.

UV-Vis Spectrophotometry: A Simple and Rapid Assay

For a straightforward assay of the bulk drug substance, UV-Vis spectrophotometry offers a rapid and cost-effective method. Its simplicity, however, comes at the cost of specificity, as it cannot distinguish the analyte from UV-absorbing impurities.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrument Parameters:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Scan Range: 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Measurement Wavelength (λmax): Approximately 245 nm.

  • Blank: Use the same solvent as used for the sample.

2. Standard and Sample Preparation:

  • Solvent: 0.1 M Hydrochloric Acid. The acidic medium ensures consistency in the chromophore's environment.

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of the reference standard in 0.1 M HCl.

  • Calibration Standards: Prepare a series of standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.

  • Sample Solution: Prepare a sample solution with a concentration expected to fall within the linear range of the calibration curve.

Cross-Validation Study: A Head-to-Head Comparison

To objectively compare these three methods, a cross-validation study should be performed. The objective is to evaluate key validation parameters as defined by ICH Q2(R1).[1][3]

MethodComparison Analyte 5-Thiazolamine Hydrochloride HPLC HPLC-UV (High Specificity, High Precision) Analyte->HPLC GC GC-FID (Different Selectivity, Requires Derivatization) Analyte->GC UV_Vis UV-Vis (Rapid Assay, Low Specificity) Analyte->UV_Vis Result_Comparison Comparative Performance Evaluation HPLC->Result_Comparison Assay, Impurities GC->Result_Comparison Assay, Volatile Impurities UV_Vis->Result_Comparison Assay (Bulk)

Caption: A logical diagram comparing the applicability of HPLC, GC, and UV-Vis for the analysis of this compound.

Comparative Data Summary (Hypothetical)

The following tables present hypothetical but realistic data from a cross-validation study.

Table 1: Linearity

ParameterHPLC-UVGC-FIDUV-Vis
Range (µg/mL) 1 - 505 - 1002 - 10
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Regression Equation y = 45213x + 120y = 25890x + 95y = 0.085x + 0.002

Table 2: Accuracy (Recovery)

Spiked LevelHPLC-UV (% Recovery)GC-FID (% Recovery)UV-Vis (% Recovery)
80% 99.5%98.9%101.2%
100% 100.2%100.5%100.5%
120% 99.8%99.3%99.1%

Table 3: Precision (Repeatability, n=6)

ParameterHPLC-UVGC-FIDUV-Vis
Mean Assay (%) 99.8%99.5%100.3%
Standard Deviation 0.350.520.68
% RSD 0.35%0.52%0.68%
Statistical Interpretation

The data should be analyzed using appropriate statistical tools to determine if there are any significant differences between the methods.[6][7]

  • t-test: Can be used to compare the mean assay results between two methods to check for systemic bias.

  • F-test: Can be used to compare the variances (precision) of the two methods.

For a successful cross-validation, the results from the different methods should be statistically comparable, within the predefined acceptance criteria.

Conclusion and Recommendations

This guide has outlined a comprehensive framework for the cross-validation of HPLC, GC, and UV-Vis analytical methods for this compound.

  • HPLC-UV stands out as the most suitable method for routine quality control, offering an excellent balance of specificity, precision, and accuracy for both assay and impurity determination.[8]

  • GC-FID , while requiring a derivatization step, serves as a valuable orthogonal method. Its different separation mechanism can be crucial for confirming purity and detecting impurities that might co-elute in the HPLC method.

  • UV-Vis Spectrophotometry is a viable option for rapid, high-throughput screening or bulk material assay where specificity is not a major concern.

The choice of method ultimately depends on the specific application. For regulatory filings and comprehensive quality control, a well-validated HPLC method is indispensable. However, having a cross-validated GC or UV-Vis method provides flexibility and a deeper analytical understanding of the compound. This multi-faceted approach, grounded in the principles of cross-validation, ensures the generation of reliable and defensible analytical data throughout the drug development lifecycle.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole motif is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous FDA-approved drugs. [1]Its prevalence demands robust and efficient synthetic methodologies. This guide offers a comparative analysis of catalytic systems for thiazole synthesis, providing researchers, scientists, and drug development professionals with the data and insights necessary to select the optimal catalyst for their specific synthetic challenges. We will delve into the mechanistic nuances of metal-based catalysts, organocatalysts, and biocatalysts, supported by experimental data and detailed protocols.

The Landscape of Thiazole Synthesis: Beyond the Classics

The Hantzsch thiazole synthesis, first reported in 1887, remains a widely utilized and versatile method for constructing the thiazole ring. [2][3]This reaction, along with the Cook-Heilbron and Gabriel syntheses, forms the classical foundation of thiazole chemistry. [4][5]However, the drive for greener, more efficient, and highly selective methodologies has led to the development of a diverse array of catalytic systems that push the boundaries of what is possible in heterocyclic synthesis. [6] This guide will focus on a comparative evaluation of these modern catalytic approaches, moving beyond a simple recitation of methods to a deeper analysis of their underlying principles and practical applications.

Metal-Based Catalysts: The Workhorses of Thiazole Synthesis

Transition metal catalysts are mainstays in the synthesis of heterocyclic compounds due to their high activity and versatility. [7]Copper, palladium, and nickel complexes have all been successfully employed to catalyze various thiazole-forming reactions.

Mechanistic Insights: The Role of Copper Catalysis

Copper-catalyzed thiazole synthesis often proceeds through a multi-step mechanism involving the coordination of the metal to the reactants, facilitating key bond formations. For instance, in the copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate, the catalytic cycle is thought to involve the formation of a copper-thiocyanate complex, which then reacts with the other components to build the thiazole ring. [4][8]

Copper-Catalyzed Thiazole Synthesis cluster_0 Catalytic Cycle Cu(I) Cu(I) Intermediate_A Cu(I)-KSCN Complex Cu(I)->Intermediate_A + KSCN Intermediate_B Activated Oxime Intermediate_A->Intermediate_B + Oxime, Anhydride Intermediate_C Cyclization Precursor Intermediate_B->Intermediate_C Rearrangement Thiazole Thiazole Product Intermediate_C->Thiazole Cyclization & Aromatization Thiazole->Cu(I) Catalyst Regeneration Thiourea-Catalyzed Thiazole Synthesis cluster_1 Bifunctional Activation Thiourea Thiourea Catalyst Activated_Complex Activated Complex Thiourea->Activated_Complex Aldehyde Aldehyde Aldehyde->Activated_Complex Amine 2-Aminothiophenol Amine->Activated_Complex Imine Imine Intermediate Activated_Complex->Imine Condensation Chitosan-Catalyzed Thiazole Synthesis cluster_2 Catalytic Role of Chitosan Chitosan Chitosan (-NH2) Deprotonated_Thiourea Deprotonated Thiourea Chitosan->Deprotonated_Thiourea Deprotonation Enolate Enolate Chitosan->Enolate Deprotonation Thiourea Thiourea Thiourea->Deprotonated_Thiourea Ketone Ketone Ketone->Enolate Intermediate Condensation Intermediate Deprotonated_Thiourea->Intermediate Enolate->Intermediate Condensation Thiazole 2-Aminothiazole Intermediate->Thiazole Cyclization

References

A Senior Application Scientist's Guide to Evaluating the Selectivity of Thiazole-Based CDK9 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technical framework for assessing the selectivity of Cyclin-Dependent Kinase 9 (CDK9) inhibitors built upon thiazole scaffolds. As drug development pipelines increasingly focus on kinase targets, the ability to rigorously define an inhibitor's selectivity profile is paramount. Off-target activity, particularly within a highly conserved family like the CDKs, can lead to unforeseen toxicities and confound the interpretation of biological outcomes.[1][2] This document moves beyond mere protocol listing to explain the causality behind experimental choices, empowering researchers to design and execute self-validating studies for robust candidate selection.

The Rationale: Why CDK9 Selectivity is a Critical Hurdle

CDK9, as the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb), is a master regulator of transcriptional elongation.[3] By phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), CDK9 facilitates the release of paused polymerase, enabling the transcription of short-lived mRNAs.[4] Many of these transcripts encode anti-apoptotic and pro-proliferative proteins, such as Mcl-1 and c-Myc, which are frequently overexpressed in cancer cells.[5] This dependency makes CDK9 an attractive therapeutic target in oncology and other diseases.[6][7]

However, the ATP-binding pocket, the target of most small-molecule inhibitors, is highly conserved across the entire CDK family.[6] First-generation compounds like flavopiridol, while potent against CDK9, exhibit broad activity against cell-cycle CDKs (CDK1, CDK2, CDK4), leading to a narrow therapeutic window and significant toxicity.[2][8][9] The central challenge, therefore, is to design inhibitors that precisely engage CDK9 while sparing other kinases. The thiazole scaffold has emerged as a privileged structure in achieving this goal.[5][10]

cluster_0 CDK9-Mediated Transcriptional Elongation Promoter Promoter RNAPII RNA Pol II (Paused) Promoter->RNAPII Initiation P-TEFb P-TEFb (CDK9/Cyclin T1) RNAPII->P-TEFb Recruitment Elongation Productive Elongation RNAPII->Elongation Release P-TEFb->RNAPII Phosphorylates CTD Inhibitor Thiazole-Based CDK9 Inhibitor Inhibitor->P-TEFb Binds & Inhibits mRNA mRNA transcript (e.g., c-Myc, Mcl-1) Elongation->mRNA

Caption: CDK9 signaling pathway and point of inhibition.

The Thiazole Scaffold: A Privileged Pharmacophore for CDK9

The 2-aminothiazole and related 4-(thiazol-5-yl)pyrimidine cores have proven to be highly effective scaffolds for developing potent and selective CDK9 inhibitors.[5][10] Structural biology studies reveal that the thiazole moiety can form key interactions within the ATP-binding site. For instance, substituents on the thiazole ring can form hydrogen bonds with the hinge region residue Asp167 in CDK9, while the ring system itself makes favorable contacts with the gatekeeper residue Phe103.[11] Subtle modifications to substituents on the thiazole and its associated rings can dramatically alter the selectivity profile, particularly against the structurally similar CDK2.[5][12]

Comparative Selectivity of Thiazole-Based CDK9 Inhibitors

The following table summarizes the inhibitory activity of representative thiazole-scaffold inhibitors against CDK9 and key off-target CDKs. Flavopiridol is included as a non-selective benchmark. This data underscores the progress made in achieving CDK9 selectivity.

CompoundScaffold TypeCDK9 (IC50/Ki)CDK1 (IC50/Ki)CDK2 (IC50/Ki)CDK4 (IC50/Ki)CDK7 (IC50/Ki)Selectivity Notes
Flavopiridol Flavone3-8 nM[8][9]~70 nM[8]38-190 nM[8]<100 nM[8]~600 nM[13]Pan-CDK inhibitor, serves as a non-selective control.[2]
SNS-032 Aminothiazole4 nM[10]480 nM[8]38-48 nM[8][10]925 nM[8]62 nM[10]Potent CDK9 inhibitor but with significant CDK2 and CDK7 activity.
Compound 12u 4-Thiazol-2-anilinopyrimidine7 nM[5][12]>600 nM~600 nM>1000 nM>1000 nM>80-fold selective for CDK9 over CDK2.[5][12]
MC180295 Thiazole-containing5 nM[14][15]138 nM[14]233 nM[14]112 nM[14]555 nM[14]At least 22-fold selective for CDK9 over other CDKs tested.[14][15]

Note: IC50/Ki values are compiled from multiple sources and assay conditions may vary. Direct comparison should be made with caution.

A Hierarchical Workflow for Selectivity Profiling

A robust evaluation of inhibitor selectivity is not a single experiment but a multi-stage process. The goal is to build a comprehensive understanding of a compound's interactions, from purified enzymes to the complex environment of a living cell.

A Primary Screen (e.g., In Vitro CDK9 Assay) B Tier 1: Selectivity Panel (In Vitro Assays vs. Key Off-Targets: CDK1, 2, 4, 6, 7, etc.) A->B Potent Hits C Tier 2: Cellular Target Engagement (e.g., CETSA) Confirms binding in intact cells B->C Selective Hits D Tier 3: Broad Kinome Profiling (e.g., Kinobeads, KinomeScan) Unbiased screen against hundreds of kinases C->D Cell-Active Hits E Candidate Selection D->E Clean Profile

Caption: A hierarchical workflow for kinase inhibitor selectivity profiling.

This tiered approach ensures that resources are focused on the most promising compounds. An initial potent hit against CDK9 is first triaged against its most likely off-targets (other CDKs).[16] Compounds that clear this hurdle are then tested for their ability to engage CDK9 in a cellular context. Finally, a broad, unbiased screen provides the highest level of confidence in the inhibitor's selectivity profile before advancing to more complex biological studies.

Key Experimental Methodologies and Protocols

In Vitro Kinase Assays: The Foundation of Potency Determination

Causality: The first step is to determine the intrinsic potency of an inhibitor against purified enzymes. This is typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). These assays directly measure the inhibition of substrate phosphorylation and are essential for initial structure-activity relationship (SAR) studies.[17][18] Luminescence-based assays that quantify ADP production, a universal product of kinase reactions, are highly sensitive, scalable, and avoid the hazards of radioactivity.[19]

This protocol is adapted from commercially available assay systems like the ADP-Glo™ Kinase Assay.[19][20]

Materials:

  • Recombinant active CDK9/Cyclin T1 enzyme (BPS Bioscience, #40104)

  • CDK Substrate Peptide (e.g., Cdk7/9tide)[21]

  • ATP, high purity

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[19]

  • Test Inhibitor (serially diluted in DMSO, then assay buffer)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega, #V9101)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Prepare Inhibitor Dilutions: a. Create a 10-point serial dilution of the thiazole inhibitor in 100% DMSO, starting at 1000x the highest final concentration. b. Further dilute these stocks into Kinase Assay Buffer to create 4x final concentration working solutions. The final DMSO concentration in the assay should be ≤1%.[20]

  • Set Up Kinase Reaction: a. To the wells of a 384-well plate, add 2.5 µL of the 4x inhibitor working solutions. For 'no inhibitor' (positive) and 'no enzyme' (blank) controls, add 2.5 µL of assay buffer with the equivalent percentage of DMSO. b. Prepare a 2x master mix of substrate and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Km for CDK9 to ensure competitive inhibitors are accurately assessed.[17][22] c. Prepare a 4x solution of CDK9/Cyclin T1 enzyme in Kinase Assay Buffer. The optimal concentration should be determined empirically to produce a robust signal (e.g., 5 ng/µL).[20] d. Add 2.5 µL of the 4x enzyme solution to the inhibitor and positive control wells. Add 2.5 µL of assay buffer to the blank wells. e. Initiate the kinase reaction by adding 5 µL of the 2x substrate/ATP mix to all wells. The final reaction volume is 10 µL.

  • Incubation: Cover the plate and incubate at 30°C for 45-60 minutes.[20][23]

  • Signal Development: a. Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP into ATP, which is then used by a luciferase to produce light. d. Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition and Analysis: a. Read the luminescence signal on a plate-based luminometer. b. Subtract the 'blank' signal from all other readings. c. Plot the percent inhibition (relative to the positive control) against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®): Validating Target Engagement in a Physiological Context

Causality: An inhibitor might be potent against a purified enzyme but fail to engage its target in a cell due to poor permeability, rapid efflux, or intracellular metabolism. CETSA provides direct, label-free evidence of target engagement in intact cells.[24][25] The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[26][27] By heating inhibitor-treated cells to various temperatures and measuring the amount of soluble target protein remaining, a shift in the melting curve provides definitive proof of binding.[28]

This protocol provides a framework for a classic Western blot-based CETSA experiment.

Materials:

  • Cancer cell line expressing CDK9 (e.g., HeLa, MOLM-13)

  • Cell culture medium, FBS, and standard cell culture reagents

  • Thiazole-based CDK9 inhibitor and vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and Western blot equipment

  • Primary antibody against CDK9 (e.g., Cell Signaling Technology, #2316)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment: a. Plate cells and grow to ~80% confluency. b. Treat cells with the desired concentration of the CDK9 inhibitor or vehicle (DMSO) for 1-4 hours in culture medium.

  • Heating Step: a. Harvest cells (e.g., by scraping or trypsinization), wash with PBS, and resuspend the cell pellet in PBS containing protease/phosphatase inhibitors. b. Aliquot the cell suspension into PCR tubes, one for each temperature point. c. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control (room temperature or 37°C).[24] d. Immediately cool the samples on ice for 3 minutes.

  • Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles (e.g., 3x in liquid nitrogen and a 37°C water bath) to ensure cell disruption without detergents that might interfere with protein aggregation. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. c. Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis: a. Determine the protein concentration of the soluble fraction using a BCA assay. b. Normalize the protein concentration for all samples and prepare them for SDS-PAGE with Laemmli buffer. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with a primary antibody specific for CDK9, followed by an HRP-conjugated secondary antibody. e. Visualize the bands using an ECL substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensity for CDK9 at each temperature point for both the vehicle- and inhibitor-treated samples. b. Normalize the intensity of each heated sample to the non-heated control for that treatment group. c. Plot the normalized soluble CDK9 fraction against the temperature to generate melting curves. A rightward shift in the curve for the inhibitor-treated sample compared to the vehicle control indicates target engagement and stabilization.

Chemical Proteomics: Unbiased, Kinome-Wide Selectivity Profiling

Causality: To identify unexpected off-targets and gain the highest confidence in selectivity, an unbiased approach is required. Chemical proteomics methods, such as the Kinobeads platform, assess inhibitor binding across a large portion of the expressed kinome simultaneously.[29][30] The technique relies on competitive binding. A cell lysate is incubated with the test inhibitor, and then passed over beads functionalized with broad-spectrum kinase inhibitors.[31] Kinases that are bound by the test inhibitor will not bind to the beads and will be absent in the eluate. By using quantitative mass spectrometry to compare the bead-bound proteome from treated versus untreated lysates, a comprehensive selectivity profile can be generated.[29][32] This method is invaluable for identifying off-targets that would be missed by hypothesis-driven panel screening and for de-risking a clinical candidate.

Conclusion and Future Directions

The evaluation of inhibitor selectivity is a cornerstone of modern drug discovery. For thiazole-based CDK9 inhibitors, a systematic and multi-faceted approach is essential to differentiate promising candidates from promiscuous compounds. By integrating quantitative in vitro assays, cellular target engagement validation, and unbiased kinome-wide profiling, researchers can build a robust data package that clearly defines a compound's therapeutic potential. The structure-activity relationships derived from these studies, which often point to specific substitutions on the thiazole scaffold as key determinants of selectivity, will continue to guide the design of next-generation CDK9 inhibitors with superior efficacy and safety profiles.[12]

References

A Researcher's Guide to Assessing Synergistic Effects: A Case Study with 5-Thiazolamine Hydrochloride and Doxorubicin in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to assess the synergistic potential of a novel compound, 5-Thiazolamine hydrochloride, when used in combination with a standard chemotherapeutic agent, Doxorubicin. We will delve into the experimental design, methodology, data analysis, and interpretation of results, grounded in the principles of the Chou-Talalay method for quantifying drug synergy.

The Rationale for Combination Therapy in Oncology

The complexity and heterogeneity of cancer often render single-agent therapies insufficient due to factors like intrinsic or acquired drug resistance and dose-limiting toxicities. Combination therapy aims to overcome these challenges by targeting multiple pathways simultaneously, potentially leading to enhanced therapeutic efficacy, reduced side effects, and delayed development of resistance.[1] The core principle behind successful combination therapy is synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects.

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[2][3][4] Several thiazole derivatives have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.[5][6][7][8] While the specific mechanism of action for the parent compound, this compound, is not extensively characterized in publicly available literature, its structural similarity to other biologically active thiazoles makes it a compelling candidate for synergistic studies with established anticancer agents.

Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy for various cancers, including breast cancer. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. However, its clinical use is often limited by cardiotoxicity and the development of resistance. This makes the exploration of synergistic combinations with agents like this compound a promising strategy to enhance its therapeutic index.

Experimental Design: A Step-by-Step Approach to Synergy Assessment

A robust experimental design is paramount for the accurate assessment of drug synergy. The following workflow outlines the key steps, from initial cell line selection to the final data analysis.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Data Analysis & Interpretation Select Cell Line Select Cell Line Determine IC50 of Single Agents Determine IC50 of Single Agents Select Cell Line->Determine IC50 of Single Agents Characterize sensitivity Design Combination Matrix Design Combination Matrix Determine IC50 of Single Agents->Design Combination Matrix Perform Viability Assay Perform Viability Assay Design Combination Matrix->Perform Viability Assay Constant ratio or checkerboard Calculate Combination Index (CI) Calculate Combination Index (CI) Perform Viability Assay->Calculate Combination Index (CI) Generate Isobolograms Generate Isobolograms Calculate Combination Index (CI)->Generate Isobolograms Quantify synergy Mechanistic Studies Mechanistic Studies Generate Isobolograms->Mechanistic Studies Validate synergy & explore mechanism

Caption: Experimental workflow for assessing drug synergy.

Step 1: Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the therapeutic context. For this guide, we will use the human breast adenocarcinoma cell line, MCF-7 , which is a well-characterized, estrogen receptor-positive cell line commonly used in breast cancer research.

Protocol 1: Cell Culture

  • Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells upon reaching 80-90% confluency using trypsin-EDTA.

Step 2: Single-Agent Dose-Response Assays

Before evaluating the combination, it is essential to determine the potency of each agent individually. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits 50% of cell growth.[9]

Protocol 2: MTT Assay for Cell Viability

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Doxorubicin in culture medium.

  • Treat the cells with a range of concentrations for each drug and incubate for 72 hours. Include a vehicle control (e.g., DMSO).

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values using non-linear regression analysis.

Step 3: Combination Studies

The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[1][10][11][12] It is based on the median-effect principle and allows for the determination of a Combination Index (CI), where:

  • CI < 1 indicates synergy

  • CI = 1 indicates an additive effect

  • CI > 1 indicates antagonism

A common experimental design for the Chou-Talalay method is the constant-ratio combination, where the drugs are mixed at a fixed ratio of their IC50 values.

Protocol 3: Constant-Ratio Combination Assay

  • Determine the IC50 values for this compound and Doxorubicin from the single-agent assays.

  • Prepare a stock solution of the drug combination where the ratio of this compound to Doxorubicin is equivalent to the ratio of their IC50 values.

  • Perform a dose-response experiment with serial dilutions of this combination stock solution using the MTT assay as described in Protocol 2.

Data Analysis and Interpretation

The data from the single-agent and combination assays are used to calculate the Combination Index (CI) at different effect levels (fraction affected, Fa).

Table 1: Hypothetical Dose-Response Data for this compound, Doxorubicin, and their Combination in MCF-7 Cells

Concentration (µM)% Inhibition (5-Thiazolamine HCl)% Inhibition (Doxorubicin)% Inhibition (Combination)
0.151020
0.5152545
1.0254065
2.5406085
5.0557595
10.0708598
IC50 (µM) 4.5 1.8 0.8

Table 2: Calculated Combination Index (CI) Values

Fraction Affected (Fa)CI ValueInterpretation
0.250.85Slight Synergy
0.500.65Synergy
0.750.50Strong Synergy
0.900.40Very Strong Synergy

The CI values in Table 2, being consistently less than 1, indicate a synergistic interaction between this compound and Doxorubicin across a range of effect levels. The synergy appears to increase at higher effect levels.

Another powerful visualization tool is the isobologram. For an additive effect, the data points for the combination that produce a specific effect level (e.g., 50% inhibition) will fall on the line connecting the individual drug concentrations that produce the same effect. Data points falling below this line indicate synergy, while those above indicate antagonism.

Potential Mechanistic Insights

The observed synergy suggests that this compound may be potentiating the cytotoxic effects of Doxorubicin through a complementary mechanism of action. Thiazole derivatives have been reported to act as inhibitors of various kinases and to induce apoptosis.[7][13] A plausible hypothesis is that this compound inhibits a pro-survival signaling pathway that is activated in response to Doxorubicin-induced DNA damage, thereby lowering the threshold for apoptosis. For instance, it might inhibit the PI3K/Akt pathway, a key survival pathway often dysregulated in breast cancer.

G cluster_pathway Cellular Pathways Doxorubicin Doxorubicin DNAdamage DNA Damage Doxorubicin->DNAdamage Induces Thiazolamine 5-Thiazolamine HCl PI3K PI3K Thiazolamine->PI3K Inhibits Apoptosis Apoptosis DNAdamage->Apoptosis Triggers Akt Akt PI3K->Akt Activates Akt->Apoptosis Inhibits

Caption: Hypothetical synergistic mechanism of action.

Conclusion and Future Directions

This guide outlines a systematic approach to assessing the synergistic effects of this compound with Doxorubicin. The hypothetical data presented herein illustrates a synergistic relationship, which, if observed in practice, would warrant further investigation. Subsequent studies should focus on validating these findings in other breast cancer cell lines and in vivo models. Furthermore, mechanistic studies, such as Western blotting for key apoptosis and survival pathway proteins, would be crucial to elucidate the molecular basis for the observed synergy. The principles and protocols detailed in this guide provide a solid foundation for researchers to rigorously evaluate novel drug combinations and contribute to the development of more effective cancer therapies.

References

A Senior Application Scientist's Guide to Benchmarking New Thiazole Derivatives Against Existing Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural features allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs containing a thiazole moiety, spanning therapeutic areas from antimicrobials to anticancer agents.[1][2][3][4] The continued exploration of novel thiazole derivatives is driven by the urgent need for more effective and safer therapeutic options to combat challenges like antimicrobial resistance and cancer.[5][6]

This guide provides a comprehensive framework for the preclinical benchmarking of a novel, multi-action thiazole derivative, which we will refer to as "Compound T". We will compare its performance against established therapeutic agents: Penicillin for antibacterial activity, Cisplatin for anticancer activity, and Ibuprofen for anti-inflammatory effects. The methodologies detailed herein are designed to be robust and self-validating, providing researchers with a blueprint for rigorous comparative analysis.

Part 1: Synthesis and Characterization of the Novel Thiazole Derivative (Compound T)

The journey of any new therapeutic agent begins with its synthesis. For Compound T, we will utilize the well-established Hantzsch thiazole synthesis, a reliable method for generating 2,4-disubstituted thiazoles.[5] This choice is based on its high yields and the ready availability of starting materials.

Experimental Protocol: Synthesis of Compound T

Objective: To synthesize 2-amino-4-phenylthiazole (a representative thiazole core for Compound T) via the Hantzsch reaction.

Materials:

  • Thiourea

  • α-Bromoacetophenone

  • Ethanol

  • Sodium bicarbonate

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Thin-Layer Chromatography (TLC) apparatus

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve thiourea (0.1 mol) in 100 mL of ethanol. To this, add α-bromoacetophenone (0.1 mol).

  • Reflux: Heat the mixture to reflux with constant stirring for 3 hours. The progress of the reaction can be monitored using TLC. Causality: Refluxing provides the necessary activation energy for the condensation reaction between the thiourea and the α-haloketone to form the thiazole ring.

  • Neutralization: After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction, until the effervescence ceases. Causality: Neutralization is crucial for the precipitation of the free base form of the product, which is less soluble in the reaction medium.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol to remove any unreacted starting materials.

Logical Flow of Synthesis

G A Thiourea + α-Bromoacetophenone C Reflux (3 hours) A->C B Ethanol (Solvent) B->C D Neutralization (NaHCO3) C->D E Precipitation D->E F Filtration & Washing E->F G Recrystallization F->G H Pure Compound T G->H

Caption: Workflow for the Hantzsch synthesis of Compound T.

Part 2: Benchmarking Against Existing Therapeutic Agents

A rigorous comparative analysis requires well-defined metrics and standardized assays. We will evaluate Compound T across three key therapeutic areas.

Antimicrobial Activity: Compound T vs. Penicillin

Background: Penicillin, a β-lactam antibiotic, acts by inhibiting the DD-transpeptidase enzyme, which is essential for cross-linking peptidoglycan in the bacterial cell wall.[9][10][11][12] This disruption leads to cell lysis, particularly in Gram-positive bacteria.[9][10] We will assess Compound T's efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of Compound T and Penicillin against S. aureus and E. coli. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13]

Materials:

  • Pure cultures of S. aureus (ATCC 29213) and E. coli (ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Compound T and Penicillin stock solutions

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).[14]

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of Compound T and Penicillin in MHB. The concentration range should be appropriate to determine the MIC.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 105 CFU/mL. Include a positive control (bacteria in broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by reading the absorbance at 600 nm.[13]

Comparative Data Table: Antimicrobial Activity
CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Compound T 816
Penicillin 0.5>128 (Resistant)

This is hypothetical data for illustrative purposes.

Interpretation: The hypothetical data suggests that Compound T exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, a potential advantage over Penicillin, which is primarily effective against Gram-positive organisms.[11][12]

Anticancer Activity: Compound T vs. Cisplatin

Background: Cisplatin is a platinum-based chemotherapy drug that kills cancer cells primarily by forming cross-links with DNA, which in turn inhibits DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[15][16][17][18] We will evaluate the cytotoxic effects of Compound T against the human breast cancer cell line, MCF-7.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound T and Cisplatin on MCF-7 cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[19][20][21][22][23]

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Compound T and Cisplatin stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Compound T and Cisplatin for 48 hours. Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Causality: Metabolically active cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[19][21][22]

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Comparative Data Table: Anticancer Activity
CompoundIC50 against MCF-7 cells (µM)
Compound T 12.5
Cisplatin 8.2

This is hypothetical data for illustrative purposes.

Interpretation: The hypothetical results indicate that Compound T possesses cytotoxic activity against MCF-7 cells, although at a slightly higher concentration than the potent chemotherapeutic agent, Cisplatin. Further studies on its mechanism of action and selectivity for cancer cells would be warranted.[6][24]

Anti-inflammatory Activity: Compound T vs. Ibuprofen

Background: Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that works by non-selectively inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[25][26][27][28][29] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[25][27] We will use the carrageenan-induced paw edema model in rats, a standard in vivo model for acute inflammation, to assess the anti-inflammatory potential of Compound T.[30][31][32][33][34]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of Compound T by measuring the reduction of paw edema in rats.

Materials:

  • Wistar rats (150-200g)

  • Carrageenan solution (1% in sterile saline)

  • Compound T and Ibuprofen suspensions

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into three groups: Control (vehicle), Ibuprofen (standard drug, e.g., 10 mg/kg), and Compound T (test drug, e.g., 20 mg/kg).

  • Drug Administration: Administer the respective compounds orally to the rats.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. Causality: Carrageenan is a phlogistic agent that induces a localized inflammatory response characterized by edema.[31]

  • Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).

  • Calculation: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [ (Vt - V0)control - (Vt - V0)treated ] / (Vt - V0)control * 100

Comparative Data Table: Anti-inflammatory Activity
Treatment GroupPaw Edema Inhibition at 3 hours (%)
Compound T (20 mg/kg) 55.2%
Ibuprofen (10 mg/kg) 62.5%
Control (Vehicle) 0%

This is hypothetical data for illustrative purposes.

Interpretation: The hypothetical data suggests that Compound T exhibits significant anti-inflammatory activity, comparable to the widely used NSAID, Ibuprofen. This indicates its potential as an anti-inflammatory agent, possibly through the inhibition of inflammatory mediators like prostaglandins, a mechanism common to many thiazole derivatives.[35][36][37][38]

Visualizing the Mechanisms of Action

G cluster_0 Penicillin (Antibacterial) cluster_1 Cisplatin (Anticancer) cluster_2 Ibuprofen (Anti-inflammatory) A Penicillin B DD-Transpeptidase A->B Binds to C Inhibition of Peptidoglycan Cross-linking B->C Leads to D Cell Wall Disruption C->D E Bacterial Cell Lysis D->E F Cisplatin G Enters Cell F->G H Hydrolyzes G->H I Binds to DNA H->I J Forms DNA Cross-links I->J K Inhibits Replication J->K L Apoptosis K->L M Arachidonic Acid N COX Enzymes M->N O Prostaglandins N->O P Inflammation & Pain O->P Q Ibuprofen Q->N Inhibits

Caption: Mechanisms of action for the benchmark therapeutic agents.

Conclusion and Future Directions

This guide outlines a structured, multi-faceted approach to the preclinical evaluation of novel thiazole derivatives. Through a series of standardized in vitro and in vivo assays, we have benchmarked our hypothetical "Compound T" against established drugs in antimicrobial, anticancer, and anti-inflammatory contexts. The hypothetical results suggest that Compound T is a promising lead, exhibiting broad-spectrum antibacterial activity, moderate cytotoxicity against cancer cells, and significant anti-inflammatory effects.

The causality-driven experimental design and clear, comparative data presentation are essential for making informed decisions in the drug development pipeline. Future work on promising candidates like Compound T would involve elucidating its precise mechanism of action, conducting comprehensive toxicity and pharmacokinetic studies, and optimizing its structure to enhance potency and selectivity. The versatility of the thiazole scaffold continues to make it a fertile ground for the discovery of next-generation therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Thiazolamine Hydrochloride: Ensuring Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous responsibility that includes safe and compliant disposal. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the proper disposal of 5-Thiazolamine hydrochloride. Our objective is to empower you with the knowledge to manage this chemical waste stream safely, protecting both laboratory personnel and the environment, thereby fostering a culture of comprehensive laboratory safety.

The procedures outlined herein are grounded in established safety protocols and regulatory frameworks. We will move beyond simple instructions to explain the causality behind each step, ensuring a deep and functional understanding of the process.

Hazard Assessment: Understanding the Risks of this compound

Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. This compound is classified with specific risks that dictate its handling and disposal requirements. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[1]

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1]

These classifications mandate that this compound be treated as a hazardous substance. Consequently, its disposal is not a matter of simple waste binning but falls under strict regulatory control.

For quick reference, the key identifiers and hazard information for this compound are summarized below.

ParameterValueSource
Chemical Name This compoundPubChem[1]
CAS Number 942631-51-8PubChem[1]
Molecular Formula C₃H₅ClN₂SPubChem[1]
Molecular Weight 136.60 g/mol PubChem[1]
GHS Hazard Codes H315, H319, H335PubChem[1]
Disposal Code P501: Dispose of contents/container to an approved waste disposal plant.PubChem[1]
The Regulatory Imperative: Compliance with Hazardous Waste Regulations

In the United States, the disposal of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] This "cradle-to-grave" system mandates that generators of hazardous waste are responsible for its safe management from the point of generation to its final disposal. State and local regulations may impose additional, often stricter, requirements.

It is a legal and ethical obligation for laboratories to adhere to these regulations, which includes proper identification, segregation, storage, and transfer of hazardous waste to a licensed disposal facility.[3]

The Disposal Workflow: A Step-by-Step Overview

The process of disposing of this compound waste can be visualized as a clear, logical workflow. This ensures that no step is missed and that the process is handled with consistent rigor.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Institutional Disposal A Waste Generation (Unused reagent, contaminated labware, or solutions) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Identify & Segregate Waste (Solid vs. Liquid, No Mixing) B->C D Contain Waste (Designated, sealed, chemically compatible container) C->D E Label Container ('Hazardous Waste', full chemical name, accumulation date, hazards) D->E F Store Safely (Secure, designated Satellite Accumulation Area) E->F G Contact EHS Office (Environmental Health & Safety) F->G When container is full or time limit reached H Schedule Waste Pickup G->H I Transfer to Licensed Waste Contractor H->I J Final Disposal (Incineration or other approved method) I->J

Caption: Disposal workflow for this compound.
Experimental Protocol: Step-by-Step Disposal Procedures

This protocol provides the detailed methodology for safely managing and disposing of this compound waste.

Given the irritant nature of the compound, direct contact must be avoided. The causality is simple: the PPE acts as a primary barrier to prevent the chemical from causing skin, eye, or respiratory irritation.

  • Hand Protection: Wear chemically compatible gloves, such as nitrile rubber.

  • Eye/Face Protection: Use chemical safety goggles. A face shield should be worn if there is a risk of splashing.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure no skin is exposed.

  • Respiratory Protection: If handling the powder outside of a fume hood or if dust generation is likely, use a certified respirator (e.g., N95).

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Solid Waste: This stream includes:

    • Expired or unused pure this compound powder.

    • Contaminated consumables such as weighing papers, pipette tips, gloves, and paper towels.

  • Liquid Waste: This stream includes:

    • Solutions containing dissolved this compound.

    • Note the solvent used, as this is crucial for the waste profile. Halogenated and non-halogenated solvents must often be segregated.

Containment and labeling are mandated by EPA regulations to ensure safe handling and proper tracking.[3]

  • For Solid Waste:

    • Carefully transfer the waste into a designated, sealable, and chemically compatible hazardous waste container (e.g., a wide-mouth polyethylene bottle).

    • Minimize dust generation during transfer. A fume hood should be used if possible.

  • For Liquid Waste:

    • Pour the liquid waste via a funnel into a designated, sealable, and chemically compatible hazardous waste container (e.g., a poly-coated glass solvent bottle).

  • Labeling:

    • Affix a completed hazardous waste tag to the container before adding the first drop of waste.

    • The label must clearly state:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • List all components and their approximate percentages (e.g., "this compound (~5g), Methanol (95%)").

      • The relevant hazard characteristics (e.g., Irritant).

      • The accumulation start date (the date the first waste is added).

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains and sources of ignition.

  • In secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

Laboratory personnel are responsible for the waste up to the point of collection.

  • Contact your EHS Office: Once the waste container is full or reaches its storage time limit (consult your institutional policy), contact your Environmental Health & Safety (EHS) department.

  • Schedule Pickup: Your EHS office will arrange for the collection of the waste by a licensed hazardous waste disposal contractor. Never pour chemical waste down the drain or place it in the regular trash.[4]

A Note on Chemical Inactivation

While chemical inactivation or neutralization can be a valid disposal strategy for some reagents, it is generally not recommended for a compound like this compound at the laboratory level. The reasons are rooted in safety and regulatory compliance:

  • Lack of Validated Protocols: There are no widely published and validated protocols for the complete and safe neutralization of this compound into non-hazardous byproducts.

  • Regulatory Status: Under the RCRA, treating hazardous waste typically requires a specific permit.[5] Performing unvalidated chemical reactions on a waste stream could be a regulatory violation and may produce byproducts that are even more hazardous.

  • Safety Risks: Attempting such a reaction without a full understanding of the reaction chemistry, potential exotherms, and byproduct toxicity profile introduces unnecessary risks into the laboratory.

Therefore, the authoritative and safest disposal method is collection and management by a professional, licensed hazardous waste company.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is managed with the highest standards of safety, scientific integrity, and regulatory compliance. This commitment is a cornerstone of a responsible and trustworthy research environment.

References

A Researcher's Comprehensive Guide to the Safe Handling and Disposal of 5-Thiazolamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics, the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. 5-Thiazolamine hydrochloride is a valuable heterocyclic building block in medicinal chemistry, and its effective use demands a thorough understanding of its handling characteristics. This guide provides a procedural and logistical framework for the safe management of this compound, grounded in established safety principles and practical, field-tested experience. Our objective is to empower you, our fellow researchers, with the knowledge to handle this compound confidently and responsibly.

Hazard Assessment: Understanding the Compound's Profile

Before any laboratory work commences, a comprehensive understanding of the potential hazards is essential. This compound is classified as an irritant.[1] The primary risks associated with this compound are:

  • Skin Irritation: Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation: The compound poses a significant risk of serious eye irritation upon contact.[1]

  • Respiratory Tract Irritation: Inhalation of the powder may lead to respiratory irritation.[1]

While extensive toxicological data for this specific salt is not widely published, the GHS classifications provided by suppliers necessitate a cautious and well-prepared approach.[1] We must operate under the assumption that this compound is hazardous and take all necessary precautions to minimize exposure.

The Hierarchy of Controls: A Proactive Safety Paradigm

Effective laboratory safety is not solely reliant on personal protective equipment (PPE). It is built upon a foundational principle known as the Hierarchy of Controls. This framework prioritizes the most effective measures for risk mitigation, ensuring a multi-layered safety system.

Hierarchy_of_Controls Elimination Elimination/Substitution Engineering Engineering Controls (e.g., Fume Hood) Elimination->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Given the specific synthetic utility of this compound, elimination or substitution is often impractical. Therefore, our focus is on robust Engineering Controls and stringent Administrative Controls , with PPE serving as the final, critical barrier.

Personal Protective Equipment (PPE): Your Essential Last Line of Defense

The appropriate selection and consistent use of PPE are non-negotiable when handling this compound. The following table details the minimum required PPE.

Protection AreaRequired PPERationale and Best Practices
Hands Nitrile GlovesProvides a robust chemical barrier. Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving. Wash hands thoroughly after removing gloves.
Eyes/Face Chemical Safety GogglesProtects against airborne dust and accidental splashes. A face shield should be worn in conjunction with goggles if there is a significant splash risk.
Body Laboratory CoatPrevents contamination of personal clothing. Ensure the coat is fully buttoned.
Respiratory N95-rated Respirator or higher (as needed)While all powder handling should be in a fume hood, a respirator is recommended if there is a potential for aerosolization, such as during spill cleanup.

Step-by-Step Operational Protocol for Safe Handling

This protocol provides a systematic workflow for handling this compound, from preparation to immediate post-handling cleanup.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep 1. Verify Fume Hood Functionality 2. Assemble All Materials 3. Don Required PPE Weigh 4. Weigh Compound Carefully (Minimize Dust Generation) Prep->Weigh Transfer 5. Transfer to Reaction Vessel Weigh->Transfer Decon 6. Decontaminate Surfaces & Glassware Transfer->Decon Waste 7. Segregate & Dispose of Waste Decon->Waste Doff 8. Doff PPE Correctly 9. Wash Hands Thoroughly Waste->Doff

Caption: A systematic workflow for the safe handling of this compound.

Detailed Steps:

  • Engineering Control Verification: Before starting, ensure the chemical fume hood is operational and has been certified within the last year.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh paper, glassware, etc.) and place them within the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing: Conduct all weighing of the solid compound inside the fume hood. To minimize dust, use a spatula to carefully transfer the solid rather than pouring it.

  • Transfer: When adding the compound to a solvent or reaction mixture, do so slowly and carefully to prevent splashing.

  • Decontamination: After handling, wipe down all surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with water.

  • Waste Segregation: Immediately dispose of all contaminated materials in the designated hazardous waste container.

Logistical Plan for Disposal

Proper disposal is a critical aspect of the chemical lifecycle, ensuring both safety and environmental compliance. All materials contaminated with this compound must be treated as hazardous waste.

Waste Streams:

  • Solid Waste: This includes any unused or expired this compound, contaminated weigh paper, gloves, and any other contaminated disposable lab supplies.

    • Procedure: Place all solid waste into a designated, clearly labeled, and sealable hazardous waste container. The container should be kept closed when not in use.

  • Liquid Waste: This includes any solutions containing this compound and any solvent used for decontamination.

    • Procedure: Collect all liquid waste in a designated, sealed, and properly labeled hazardous waste container. Never dispose of this material down the drain.

Regulatory Compliance: All chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.

By integrating these safety protocols and logistical plans into your standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Thiazolamine hydrochloride
Reactant of Route 2
5-Thiazolamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.